molecular formula C9H12O B1664131 3-Ethyl-5-methylphenol CAS No. 698-71-5

3-Ethyl-5-methylphenol

Numéro de catalogue: B1664131
Numéro CAS: 698-71-5
Poids moléculaire: 136.19 g/mol
Clé InChI: XTCHLXABLZQNNN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Ethyl-5-methylphenol, also known as 5-ethyl-m-cresol or m-cresol, 5-ethyl- (8ci), belongs to the class of organic compounds known as meta cresols. These are aromatic compounds containing a meta-cresol moiety, which consists of a benzene ring bearing a methyl group and a hydroxyl group at ring positions 1 and 3, respectively. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Outside of the human body, this compound can be found in cereals and cereal products. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-ethyl-5-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-4-7(2)5-9(10)6-8/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCHLXABLZQNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220101
Record name 3-Ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Ethyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

2.32 mg/mL at 25 °C
Record name 3-Ethyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

698-71-5
Record name 3-Ethyl-5-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-methylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000698715
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-ETHYL-5-METHYLPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ETHYL-5-METHYLPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethyl-5-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-ethyl-m-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.746
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYL-5-METHYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV1NMG73ZT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Ethyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

54 °C
Record name 3-Ethyl-5-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038985
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

3-Ethyl-5-methylphenol CAS number 698-71-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Ethyl-5-methylphenol (CAS 698-71-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with CAS Registry Number 698-71-5, is an organic aromatic compound belonging to the class of meta-cresols.[1] Structurally, it is a phenol (B47542) substituted with a methyl group and an ethyl group at positions 3 and 5, respectively.[1] This alkylphenol is recognized as a bioactive chemical and serves as a valuable intermediate in organic synthesis.[][3] Its presence has been identified in natural sources such as wild rice (Zizania aquatica), and it is of interest for its potential biological activities, characteristic of the cresol (B1669610) subclass.[1][4] This document provides a comprehensive technical overview of its properties, synthesis, and potential research applications.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Data has been aggregated from established chemical databases.

Physicochemical Data
PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms 5-Ethyl-m-cresol, 3-Methyl-5-ethylphenol[3][6]
CAS Number 698-71-5[7]
Molecular Formula C₉H₁₂O[]
Molecular Weight 136.19 g/mol [][5]
Appearance Solid[5]
Melting Point 51.6 - 54 °C[5][7]
Boiling Point 232.8 - 233.5 °C (at 760 mmHg)[][7]
Density 0.994 g/cm³[]
Water Solubility 2.32 mg/mL at 25 °C[5][6]
LogP 2.8 - 2.91[5][8]
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of this compound.

Spectroscopic TechniqueKey Data PointsSource(s)
Mass Spectrometry (GC-MS, EI) Major m/z peaks: 121 (100%), 136 (55%), 91 (24%), 77 (22%)[5][9]
Infrared (IR) Spectroscopy Vapor phase and KBr-pellet spectra available from spectral databases.[5][10]
¹H NMR Spectroscopy Predicted shifts include aromatic protons (6.5-7.0 ppm), phenolic -OH (variable, ~5.0 ppm), ethyl -CH₂- (~2.6 ppm), ethyl -CH₃ (~1.2 ppm), and methyl -CH₃ (~2.3 ppm).N/A
¹³C NMR Spectroscopy Predicted shifts include aromatic carbons (~110-155 ppm), ethyl -CH₂- (~29 ppm), ethyl -CH₃ (~16 ppm), and methyl -CH₃ (~21 ppm).N/A

Synthesis and Experimental Protocols

While specific literature detailing the synthesis of this compound is sparse, a classical and highly effective two-step method for preparing alkylphenols involves the Friedel-Crafts acylation of a precursor followed by the Clemmensen reduction of the resulting ketone.[11][12] This sequence provides a robust framework for its potential synthesis.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction A Aromatic Precursor (e.g., m-Cresol) C Aryl Alkyl Ketone A->C AlCl₃ B Acyl Halide (e.g., Propanoyl Chloride) D Aryl Alkyl Ketone C->D Intermediate Product E This compound (Target Alkylphenol) D->E Zn(Hg), conc. HCl

Caption: General synthetic workflow for alkylphenols.

Experimental Protocol 1: Friedel-Crafts Acylation

This protocol describes a general procedure for the acylation of an activated aromatic ring, a key C-C bond-forming reaction.[13][14]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl₂), and a pressure-equalizing dropping funnel.

  • Reagent Charging: Charge the flask with the aromatic precursor (1.0 eq) and a dry, inert solvent (e.g., dichloromethane (B109758) or nitrobenzene). Cool the flask to 0 °C in an ice bath.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃, 1.1 - 2.5 eq) to the stirred solution in portions. The product ketone forms a complex with the Lewis acid, often necessitating more than a stoichiometric amount.[13][14]

  • Acylating Agent Addition: Add the acyl halide (e.g., propanoyl chloride, 1.0 eq) dropwise from the dropping funnel, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by adding crushed ice, followed by concentrated HCl to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane, 3x).

  • Purification: Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude aryl alkyl ketone can be purified further by column chromatography or distillation.

Experimental Protocol 2: Clemmensen Reduction

This protocol reduces the aryl alkyl ketone intermediate to the final alkylphenol product. The Clemmensen reduction is particularly effective for aryl-alkyl ketones.[11][12][15]

  • Preparation of Zinc Amalgam (Zn(Hg)): In a fume hood, briefly wash granular zinc (10 eq) with 5% HCl to activate the surface. Decant the acid and cover the zinc with a 5% aqueous solution of mercury(II) chloride (HgCl₂). Swirl the mixture for 5-10 minutes. Decant the HgCl₂ solution and wash the resulting amalgam with distilled water (3x).

  • Apparatus Setup: Place the freshly prepared zinc amalgam in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Reaction Mixture: Add the aryl alkyl ketone (1.0 eq), concentrated hydrochloric acid, water, and toluene (B28343) to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with efficient stirring. The reduction occurs on the surface of the zinc.[12] Additional portions of concentrated HCl may be required during the reaction (e.g., every 6 hours) to maintain a strongly acidic environment.[16]

  • Reaction Monitoring: Continue refluxing for 24-48 hours, monitoring the disappearance of the ketone by TLC.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully decant the liquid from the excess zinc amalgam.

  • Extraction: Transfer the liquid to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or toluene, 3x).

  • Purification: Combine the organic extracts, wash with water, then with saturated NaHCO₃ solution, and finally with brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The final product, this compound, can be purified by vacuum distillation or recrystallization.

Biological Activity and Applications

While this compound is designated as a bioactive chemical, specific studies detailing its mechanism of action or its role in signaling pathways are not prevalent in the public literature.[17] However, its structural similarity to other well-researched alkylphenols, such as carvacrol (B1668589) and thymol, suggests potential areas for investigation.[18]

  • Antimicrobial Potential: Many phenolic compounds, particularly alkylphenols like carvacrol, exhibit significant antibacterial and antifungal properties.[3][18] This makes this compound a candidate for screening in antimicrobial assays.

  • Antioxidant Activity: The phenol moiety is a well-known scavenger of free radicals. It is reasonable to infer that this compound would exhibit antioxidant activity, a property valuable in both pharmaceutical and industrial contexts.[19]

  • Chemical Intermediate: It is primarily used in the synthesis of other chemical intermediates.[3] Its functional groups (hydroxyl and an aromatic ring) allow for a variety of subsequent chemical modifications.

G cluster_class Chemical Class cluster_compound Subject Compound cluster_properties Known Properties cluster_research Potential Research Areas Alkylphenols Alkylphenols (e.g., Carvacrol, Thymol) Antimicrobial Antimicrobial Activity Alkylphenols->Antimicrobial Establishes precedent Antioxidant Antioxidant Activity Alkylphenols->Antioxidant Establishes precedent AntiInflammatory Anti-inflammatory Activity Alkylphenols->AntiInflammatory Establishes precedent Compound This compound Compound->Antimicrobial Hypothesized Compound->Antioxidant Hypothesized Compound->AntiInflammatory Hypothesized DrugDev Drug Discovery Lead Antimicrobial->DrugDev FoodSci Food Preservative Antimicrobial->FoodSci Antioxidant->FoodSci AntiInflammatory->DrugDev

Caption: Logical relationships and potential research avenues.

Safety and Handling

This compound is considered a hazardous chemical and must be handled with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Classification
Pictogram(s)Signal WordHazard Statements
alt text
alt text
alt text
Danger H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H318: Causes serious eye damage.[5] H335: May cause respiratory irritation.[5] H400: Very toxic to aquatic life.[5][20]

References

Spectroscopic Profile of 3-Ethyl-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Ethyl-5-methylphenol (CAS No: 698-71-5), a substituted phenol (B47542) of interest in various chemical and pharmaceutical research domains. The following sections present tabulated nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, functional groups, and fragmentation patterns of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H6.5 - 7.5m-
-OH4.0 - 7.0br s-
-CH₂-~2.6q~7.5
Ar-CH₃~2.3s-
-CH₂CH₃~1.2t~7.5

¹³C NMR (Carbon NMR) Data (Predicted)

CarbonChemical Shift (δ, ppm)
C-OH155 - 160
C-Et140 - 145
C-Me138 - 142
C-H (aromatic)115 - 130
-CH₂-25 - 30
Ar-CH₃20 - 25
-CH₂CH₃15 - 20
Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is characterized by the following key absorption bands.

IR Absorption Data

Wavenumber (cm⁻¹)Functional Group
~3350 (broad)O-H stretch (phenolic)
~3030C-H stretch (aromatic)
~2965, ~2870C-H stretch (aliphatic)
~1600, ~1480C=C stretch (aromatic ring)
~1200C-O stretch (phenol)
~850 - 750C-H bend (aromatic, substitution dependent)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragment ions.[1]

Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
13654.55[M]⁺ (Molecular Ion)
12199.99[M-CH₃]⁺
9123.55[C₇H₇]⁺ (Tropylium ion)
7722.49[C₆H₅]⁺ (Phenyl cation)
3916.05[C₃H₃]⁺

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of phenolic compounds.

NMR Spectroscopy

Sample Preparation: For ¹H NMR, approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.5-0.7 mL of solvent is generally required to obtain a good signal-to-noise ratio in a reasonable time. The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition: A ¹H NMR spectrum of a similar compound was recorded on a Varian A-60 spectrometer.[1] A standard ¹H NMR experiment involves acquiring a free induction decay (FID) signal following a short radiofrequency pulse. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The homogenous mixture is then compressed in a die under high pressure (several tons) to form a transparent or translucent pellet.

Instrumentation and Data Acquisition: The FTIR spectrum of this compound was obtained using a Bruker IFS 85 spectrometer.[1] The KBr pellet is placed in a sample holder in the path of the IR beam. A background spectrum of a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum to remove any atmospheric and instrumental interferences. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (GC-MS)

Sample Preparation: For GC-MS analysis, a dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane. The concentration is typically in the range of 1-10 µg/mL.

Instrumentation and Data Acquisition: The mass spectrum of this compound was recorded on a HITACHI M-80B instrument.[1] The sample is injected into a gas chromatograph (GC) where it is vaporized and separated from other components on a capillary column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV.[1] The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural characterization of this compound using the described spectroscopic techniques.

Spectroscopic_Workflow Spectroscopic Analysis of this compound cluster_Interpretation Data Interpretation and Structure Elucidation NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework Connectivity NMR->NMR_info IR IR Spectroscopy IR_info Functional Groups (e.g., -OH, C=C) IR->IR_info MS Mass Spectrometry MS_info Molecular Weight Fragmentation Pattern MS->MS_info Structure Structure of This compound NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: Workflow of Spectroscopic Analysis.

References

The Elusive Presence of 3-Ethyl-5-methylphenol in the Plant Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylphenol, a member of the alkylphenol family, is a naturally occurring aromatic organic compound. While its presence in the environment is often associated with industrial sources, there is evidence of its endogenous production within the plant kingdom. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, focusing on its detection, analytical methodologies, and biosynthetic origins. This document is intended for researchers, scientists, and drug development professionals who are interested in the phytochemical landscape and the potential applications of this specific alkylphenol.

Natural Occurrence and Quantitative Data

This compound has been identified as a volatile component in certain members of the Poaceae family, specifically in cereals and wild rice (Zizania aquatica)[1]. However, a thorough review of the existing scientific literature reveals a significant gap in the quantitative analysis of this compound in plant matrices. While its presence has been detected, to date, no studies have published specific concentration data for this compound in any plant species or tissue. The statement that "very few articles have been published on this compound" is a recurring theme in the available literature, underscoring the nascent stage of research into this particular phytochemical[2].

Table 1: Documented Natural Occurrence of this compound in Plants

Plant SpeciesFamilyTissue/PartQuantitative DataReference
Cereals (unspecified)PoaceaeGrain/ProductNot Quantified[1][2]
Wild Rice (Zizania aquatica)PoaceaeGrainNot Quantified[1]

Experimental Protocols

The analysis of this compound in plant materials typically involves chromatographic techniques coupled with mass spectrometry. While specific protocols for this compound are not explicitly detailed in the literature, methodologies for the analysis of other alkylphenols in cereals can be adapted.

Sample Preparation and Extraction

A general workflow for the extraction of this compound from plant matrices, such as cereal grains, is outlined below. This protocol is based on established methods for the analysis of phenolic compounds.

Extraction_Workflow Start Plant Material (e.g., Cereal Grains) Homogenization Homogenization/Grinding Start->Homogenization Extraction Solvent Extraction (e.g., Methanol, Acetonitrile) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Purification Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Supernatant->Purification Elution Elution with Organic Solvent Purification->Elution Concentration Concentration under Nitrogen Elution->Concentration Derivatization Derivatization (Optional, for GC-MS) (e.g., Silylation) Concentration->Derivatization Analysis GC-MS or LC-MS/MS Analysis Derivatization->Analysis

Figure 1: General workflow for the extraction of this compound from plant material.
Analytical Instrumentation and Conditions

Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile and semi-volatile compounds like this compound. The following table summarizes typical GC-MS parameters that can be used as a starting point for method development.

Table 2: General GC-MS Parameters for Alkylphenol Analysis

ParameterRecommended Setting
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature250 - 280 °C
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min
Oven Temperature ProgramInitial: 50-70 °C, hold for 1-2 min; Ramp: 5-10 °C/min to 280-300 °C, hold for 5-10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 40-450
Ion Source Temperature230 °C
Transfer Line Temperature280 °C

Biosynthetic Pathways

The biosynthesis of alkylphenols in plants is believed to follow the polyketide pathway. While a specific enzymatic pathway for this compound has not been elucidated, the general mechanism for the formation of short-chain alkylphenols in plants, particularly in the Poaceae family, involves the condensation of a fatty acyl-CoA starter unit with malonyl-CoA extender units, catalyzed by type III polyketide synthases (PKSs)[3].

The proposed biosynthetic logic suggests that a specific short-chain fatty acyl-CoA (e.g., butyryl-CoA or a related precursor) serves as the starter unit. This is followed by a series of condensation and cyclization reactions to form the aromatic ring, which is subsequently methylated.

Biosynthesis_Pathway cluster_precursors Precursors cluster_synthesis Polyketide Synthesis cluster_modification Post-PKS Modification Fatty_Acyl_CoA Short-chain Fatty Acyl-CoA (e.g., Butyryl-CoA) PKS Type III Polyketide Synthase (PKS) Fatty_Acyl_CoA->PKS Malonyl_CoA Malonyl-CoA Malonyl_CoA->PKS Condensation Condensation & Cyclization PKS->Condensation Aromatic_Intermediate Aromatic Intermediate Condensation->Aromatic_Intermediate Methyltransferase Methyltransferase Aromatic_Intermediate->Methyltransferase Final_Product This compound Methyltransferase->Final_Product

Figure 2: Proposed generalized biosynthetic pathway for this compound in plants.

Future Directions and Conclusion

The study of this compound in plants is a field ripe for further investigation. The lack of quantitative data presents a significant opportunity for researchers to conduct pioneering work in phytochemistry. Future research should focus on:

  • Quantitative Analysis: Developing and validating sensitive analytical methods to quantify the concentration of this compound in various plant tissues, particularly in cereals and wild rice.

  • Biosynthetic Pathway Elucidation: Identifying the specific genes and enzymes involved in the biosynthesis of this compound in plants using transcriptomics, proteomics, and metabolomics approaches.

  • Biological Activity: Investigating the potential biological activities and pharmacological properties of this compound, which could open avenues for its use in drug development.

References

A Comprehensive Technical Guide to the Solubility of 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 3-Ethyl-5-methylphenol in various solvents. Understanding the solubility of this compound is critical for a range of applications, including reaction chemistry, purification, formulation development, and drug delivery. This document compiles available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents a logical workflow for these procedures.

Core Data Presentation: Solubility Profile

Quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, its solubility in water has been established. To provide a broader perspective, this guide includes qualitative and quantitative solubility data for structurally similar compounds, namely cresol (B1669610) and xylenol isomers. These compounds share the phenolic hydroxyl group and alkyl-substituted benzene (B151609) ring, making their solubility behavior a reasonable proxy for estimating that of this compound.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventTemperature (°C)Solubility
This compound Water252.32 mg/mL[1][2][3]
m-CresolWater20-252.4 g/100 mL[4]
Ethanol-Soluble[5]
Ether-Soluble[5]
Acetone-Soluble[5]
Benzene-Soluble[5]
Chloroform-Soluble[5]
p-CresolWater25~2.4 g/100 mL[6]
Ethanol-More soluble than in water[6]
Acetone-More soluble than in water[6]
Ether-More soluble than in water[6]
3,5-Dimethylphenol (m-Xylenol)Water254.88 g/L[7]
Ethyl Alcohol-Soluble[7]
Carbon Tetrachloride-Soluble[7]
Benzene-Very soluble
Chloroform-Very soluble
Ether-Very soluble

Note: The solubility of phenolic compounds is influenced by the polarity of the solvent, temperature, and pH. The alkyl substitutions on the benzene ring of this compound increase its lipophilicity compared to phenol, suggesting a higher solubility in less polar organic solvents and lower solubility in water.

Experimental Protocols: Determining Solubility

The most common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal shake-flask method . This technique involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Principle

A supersaturated mixture of the solute (this compound) and the solvent is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the solution is saturated, and the concentration of the dissolved solute represents its solubility at that temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, ethanol, methanol, diethyl ether, ethyl acetate, hexane, toluene)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Detailed Methodology
  • Preparation of a Supersaturated Mixture:

    • Accurately weigh an excess amount of this compound and add it to a known volume or mass of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration:

    • Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the mixture to stand undisturbed at the same constant temperature for a sufficient time (e.g., at least 24 hours) to allow the undissolved solid to settle.

    • Alternatively, for faster separation, centrifuge the mixture at the experimental temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe to match the experimental temperature, avoiding any disturbance of the settled solid.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration is the solubility of this compound in the tested solvent at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

experimental_workflow start Start prepare_mixture Prepare Supersaturated Mixture (Excess Solute + Solvent) start->prepare_mixture equilibration Equilibration (Constant Temperature Shaking) prepare_mixture->equilibration phase_separation Phase Separation (Settling or Centrifugation) equilibration->phase_separation sample_collection Sample Collection & Filtration (Supernatant) phase_separation->sample_collection quantification Quantification (e.g., HPLC, UV-Vis) sample_collection->quantification data_analysis Data Analysis & Solubility Calculation quantification->data_analysis end End data_analysis->end

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For drug development and other critical applications, it is imperative to experimentally determine the solubility in the specific solvent systems and conditions of interest.

References

The Biological Activity of 3-Ethyl-5-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 3-Ethyl-5-methylphenol is limited in publicly available scientific literature. This guide provides a comprehensive overview of its potential bioactivities based on the well-documented effects of structurally related alkylphenols and cresols. The information presented herein is intended to serve as a foundation for future research and is largely inferential.

Introduction

This compound, a substituted phenolic compound, belongs to the cresol (B1669610) family of aromatic organic compounds. While its specific biological roles are not extensively characterized, its structural similarity to other bioactive phenols, such as carvacrol (B1668589) and thymol, suggests a potential for a range of pharmacological activities. Phenolic compounds are widely recognized for their diverse biological effects, which are primarily attributed to the reactive hydroxyl group on the aromatic ring. This guide explores the probable biological activities of this compound, drawing parallels from existing research on related molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interactions with biological systems.

PropertyValueReference
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
CAS Number 698-71-5[1]
Appearance Colorless to yellow liquid or solid[2]
Odor Tarry, medicinal[2]
Melting Point 56-59 °C[1]
Boiling Point 227 °C[1]
Water Solubility Low[2]

Potential Biological Activities

Based on the known activities of structurally similar alkylphenols and cresols, this compound is hypothesized to exhibit the following biological effects:

Antimicrobial Activity

Phenolic compounds, including cresols, are well-established antimicrobial agents.[2][3] Their mechanism of action generally involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents, as well as the inhibition of essential enzymes.[4] The lipophilicity of the alkyl groups on the phenolic ring can influence the degree of antimicrobial activity, with an optimal range for membrane interaction.

Hypothesized Activity of this compound: The presence of both an ethyl and a methyl group may enhance its ability to penetrate bacterial cell membranes compared to simpler phenols. It is likely to be active against a range of bacteria and fungi.

Antioxidant Activity

The hydroxyl group on the phenolic ring can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[5] This antioxidant potential is a hallmark of phenolic compounds. The nature and position of alkyl substituents can modulate this activity.

Hypothesized Activity of this compound: this compound is expected to possess antioxidant properties. The electron-donating nature of the ethyl and methyl groups may enhance the radical scavenging capacity of the hydroxyl group.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7] They can also inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.

Hypothesized Activity of this compound: It is plausible that this compound could exert anti-inflammatory effects by interfering with these signaling cascades, thereby reducing the expression of inflammatory genes.

Neuroprotective Effects

Emerging research suggests that some polyphenolic compounds may have neuroprotective properties, potentially by mitigating oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases.[8][9]

Hypothesized Activity of this compound: Given its predicted antioxidant and anti-inflammatory activities, this compound could potentially offer neuroprotective benefits, although this requires direct experimental validation.

Quantitative Data on Related Compounds

The following tables summarize quantitative data on the biological activities of compounds structurally related to this compound to provide a comparative context.

Table 1: Antimicrobial Activity of Selected Phenolic Compounds

CompoundMicroorganismMIC (μg/mL)Reference
CarvacrolStaphylococcus aureus125 - 500[4]
ThymolEscherichia coli250 - 1000[4]
p-CresolClostridium difficileBacteriostatic[10]
EugenolStaphylococcus epidermidis156 - 313[4]

MIC: Minimum Inhibitory Concentration

Table 2: Antioxidant Activity of Selected Phenolic Compounds

CompoundAssayActivityReference
CarvacrolDPPH Radical ScavengingIC₅₀ = 25.4 μM[11]
ThymolABTS Radical Scavenging1.89 TEAC[11]
p-CresolH₂O₂ ScavengingEffective scavenger[10][12]

IC₅₀: Half maximal inhibitory concentration; TEAC: Trolox Equivalent Antioxidant Capacity

Table 3: Anti-inflammatory Activity of Selected Phenolic Compounds

CompoundAssayEffectReference
CarvacrolLPS-stimulated macrophagesInhibition of NO production[13]
ThymolLPS-stimulated macrophagesInhibition of IL-6 and TNF-α[13]
p-CresolCytokine-stimulated HUVECsDecreased ICAM-1 and VCAM-1 expression[14]

LPS: Lipopolysaccharide; NO: Nitric Oxide; IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha; HUVECs: Human Umbilical Vein Endothelial Cells; ICAM-1: Intercellular Adhesion Molecule-1; VCAM-1: Vascular Cell Adhesion Molecule-1

Experimental Protocols

Detailed methodologies for key experiments to assess the biological activities of this compound are outlined below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of Reagents: A solution of DPPH in methanol (B129727) is prepared. A series of dilutions of the test compound and a standard antioxidant (e.g., Trolox) are also prepared.

  • Reaction Mixture: The test compound dilutions are mixed with the DPPH solution in a 96-well plate.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[15]

Nitric Oxide (NO) Inhibition Assay (Anti-inflammatory)

This assay assesses the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Cell Culture: Macrophage cells are cultured in a suitable medium and seeded in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test compound for a specified time (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compound for 24 hours.

  • Griess Assay: The amount of nitrite (B80452) (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Measurement and Calculation: The absorbance is measured at approximately 540 nm. The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC₅₀ value is determined.[16]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by phenolic compounds and a general workflow for biological activity screening.

Signaling_Pathways cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling Cascades cluster_phenolic This compound (Hypothesized) cluster_nucleus Nuclear Events Stimulus Stimulus IKK IKK Stimulus->IKK Activates MAPK MAPK Stimulus->MAPK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Gene_Expression Pro-inflammatory Gene Expression NF-κB->Gene_Expression Translocates to Nucleus AP-1 AP-1 MAPK->AP-1 Activates AP-1->Gene_Expression Translocates to Nucleus Phenolic_Compound 3-Ethyl-5- methylphenol Phenolic_Compound->IKK Inhibits Phenolic_Compound->MAPK Inhibits

Caption: Hypothesized anti-inflammatory signaling pathways modulated by this compound.

Experimental_Workflow Start Start: Compound (this compound) Antimicrobial_Screen Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial_Screen Antioxidant_Screen Antioxidant Screening (e.g., DPPH Assay) Start->Antioxidant_Screen Anti_inflammatory_Screen Anti-inflammatory Screening (e.g., NO Inhibition Assay) Start->Anti_inflammatory_Screen Data_Analysis Data Analysis (IC50 / MIC Determination) Antimicrobial_Screen->Data_Analysis Antioxidant_Screen->Data_Analysis Anti_inflammatory_Screen->Data_Analysis Hit_Identification Hit Identification & Further Studies Data_Analysis->Hit_Identification

Caption: General experimental workflow for screening the biological activity of this compound.

Conclusion and Future Directions

While direct evidence is currently lacking, the chemical structure of this compound strongly suggests that it possesses a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The information compiled in this guide, based on the activities of related phenolic compounds, provides a solid foundation and rationale for initiating targeted research on this molecule.

Future studies should focus on:

  • In vitro screening: Systematically evaluating the antimicrobial, antioxidant, and anti-inflammatory activities of this compound using the standardized assays described.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by this compound.

  • In vivo studies: Validating the in vitro findings in appropriate animal models to assess its efficacy and safety profile.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to optimize its biological activities.

Such research will be crucial in elucidating the true therapeutic potential of this compound and could pave the way for its development as a novel therapeutic agent.

References

Microbial Metabolism of 3-Ethyl-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-5-methylphenol, an alkylphenol of interest in various industrial and environmental contexts, is subject to microbial degradation. While specific metabolic pathways for this compound are not extensively documented, a comprehensive understanding can be extrapolated from the well-studied metabolism of structurally similar compounds such as cresols, ethylphenols, and other alkylphenols. This technical guide synthesizes the current knowledge on the microbial metabolism of these related compounds to propose a putative metabolic pathway for this compound. It details the key enzymatic reactions, potential microbial catalysts, and provides in-depth experimental protocols for the investigation of its biodegradation. This document is intended to serve as a foundational resource for researchers in microbiology, biochemistry, and drug development to facilitate further studies on the metabolic fate of this compound and its implications.

Introduction

Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups. Their presence in the environment, often as byproducts of industrial processes, has prompted significant research into their microbial degradation. This compound, a disubstituted phenol, is structurally related to m-cresol (B1676322) and other ethylphenols. The microbial catabolism of such compounds is a critical process in bioremediation and has implications for understanding the biotransformation of xenobiotics.

This guide will explore the likely metabolic pathways of this compound in microorganisms, focusing on the initial enzymatic attacks and subsequent ring-cleavage mechanisms. It will also provide detailed experimental methodologies to enable researchers to isolate and characterize microorganisms capable of degrading this compound, identify metabolic intermediates, and quantify degradation kinetics.

Proposed Metabolic Pathways for this compound

Based on the established metabolism of cresols and other alkylphenols by bacteria such as Pseudomonas and Rhodococcus species, two primary aerobic degradation pathways can be postulated for this compound. Both pathways converge on the formation of a substituted catechol, which is then susceptible to aromatic ring cleavage.

Pathway 1: Initial Hydroxylation of the Aromatic Ring

The most common initial step in the aerobic degradation of phenols is the hydroxylation of the aromatic ring to form a catechol derivative. In the case of this compound, a monooxygenase, likely a phenol hydroxylase, would catalyze the introduction of a hydroxyl group, leading to the formation of 3-ethyl-5-methylcatechol .

This catechol derivative can then undergo ring cleavage via two main routes:

  • Ortho-cleavage: Catalyzed by catechol 1,2-dioxygenase, the bond between the two hydroxyl-bearing carbons is cleaved, leading to the formation of a cis,cis-muconic acid derivative.

  • Meta-cleavage: Catalyzed by catechol 2,3-dioxygenase, the bond adjacent to one of the hydroxyl groups is cleaved, yielding a 2-hydroxymuconic semialdehyde derivative.[1]

The meta-cleavage pathway is frequently observed in the degradation of alkyl-substituted catechols.[2][3]

G cluster_pathway1 Pathway 1: Ring Hydroxylation This compound This compound 3-Ethyl-5-methylcatechol 3-Ethyl-5-methylcatechol This compound->3-Ethyl-5-methylcatechol Phenol Hydroxylase Ortho-cleavage Products Ortho-cleavage Products 3-Ethyl-5-methylcatechol->Ortho-cleavage Products Catechol 1,2-dioxygenase (ortho-cleavage) Meta-cleavage Products Meta-cleavage Products 3-Ethyl-5-methylcatechol->Meta-cleavage Products Catechol 2,3-dioxygenase (meta-cleavage) TCA_Cycle1 TCA Cycle Intermediates Ortho-cleavage Products->TCA_Cycle1 Further Metabolism Meta-cleavage Products->TCA_Cycle1 Further Metabolism

Proposed aerobic degradation pathway of this compound via initial ring hydroxylation.
Pathway 2: Initial Oxidation of an Alkyl Side Chain

An alternative initial step involves the oxidation of one of the alkyl substituents. Given the presence of both an ethyl and a methyl group, two sub-pathways are possible:

  • Oxidation of the Methyl Group: The methyl group can be sequentially oxidized to a hydroxymethyl, then to a formyl, and finally to a carboxyl group, forming 3-ethyl-5-carboxyphenol . This intermediate could then be hydroxylated to a catechol.

  • Oxidation of the Ethyl Group: The ethyl group can be oxidized at the terminal carbon to form 3-(1-hydroxyethyl)-5-methylphenol , which can be further oxidized.

While less common as an initial step for simple alkylphenols compared to ring hydroxylation, side-chain oxidation has been observed in the metabolism of various aromatic hydrocarbons.[4]

G cluster_pathway2 Pathway 2: Side Chain Oxidation This compound This compound 3-Ethyl-5-hydroxymethylphenol 3-Ethyl-5-hydroxymethylphenol This compound->3-Ethyl-5-hydroxymethylphenol Monooxygenase 3-(1-Hydroxyethyl)-5-methylphenol 3-(1-Hydroxyethyl)-5-methylphenol This compound->3-(1-Hydroxyethyl)-5-methylphenol Monooxygenase 3-Ethyl-5-formylphenol 3-Ethyl-5-formylphenol 3-Ethyl-5-hydroxymethylphenol->3-Ethyl-5-formylphenol Alcohol Dehydrogenase 3-Ethyl-5-carboxyphenol 3-Ethyl-5-carboxyphenol 3-Ethyl-5-formylphenol->3-Ethyl-5-carboxyphenol Aldehyde Dehydrogenase Further Metabolites Further Metabolites 3-Ethyl-5-carboxyphenol->Further Metabolites 3-(1-Hydroxyethyl)-5-methylphenol->Further Metabolites TCA_Cycle2 TCA Cycle Intermediates Further Metabolites->TCA_Cycle2

Proposed aerobic degradation pathway of this compound via initial side chain oxidation.

Quantitative Data on Alkylphenol Degradation

Table 1: Kinetic Parameters for the Biodegradation of Phenolic Compounds by Mixed Microbial Cultures

CompoundMaximum Degradation Rate (Vmax) (µM mg protein⁻¹ h⁻¹)Half-saturation Constant (Ks) (mM)Inhibition Constant (Ki) (mM)Reference
Phenol46.81.610.4[5]
p-Cresol (B1678582)9.30.76.3[5]
m-Cresol19.30.75.4[5]
o-Cresol16.82.13.2[5]
2-Ethylphenol3.21.83.5[5]
3,4-Dimethylphenol10.53.54.5[5]
2,5-Dimethylphenol0.81.71.3[5]

Table 2: Kinetic Parameters of Catechol 2,3-Dioxygenase from Pseudomonas putida

SubstrateKm (µM)Vmax (U/mg)Reference
Catechol4.5230[6]
3-Methylcatechol7.7350[6]
4-Methylcatechol18200[6]
4-Ethylcatechol42.7330[7]

Note: The data in these tables are derived from studies on different microorganisms and under various experimental conditions. They should be used as a general guide for expected values in studies of this compound degradation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to study the microbial metabolism of this compound.

Isolation and Culturing of Degrading Microorganisms

Objective: To isolate and cultivate microorganisms capable of utilizing this compound as a sole carbon and energy source.

Materials:

  • Environmental samples (e.g., soil or water from a contaminated site)

  • Mineral Salts Medium (MSM) with the following composition (per liter of distilled water):

    • K₂HPO₄: 1.5 g

    • KH₂PO₄: 0.5 g

    • (NH₄)₂SO₄: 1.0 g

    • MgSO₄·7H₂O: 0.2 g

    • FeSO₄·7H₂O: 0.01 g

    • Trace element solution: 1 mL

  • This compound (stock solution in ethanol)

  • Agar (B569324)

  • Sterile flasks, petri dishes, and pipettes

  • Incubator shaker

Procedure:

  • Enrichment Culture:

    • Add 1 g of soil or 10 mL of water sample to 100 mL of sterile MSM in a 250 mL flask.

    • Add this compound to a final concentration of 50-100 mg/L.

    • Incubate at 30°C with shaking at 150 rpm for 7-14 days.

    • Transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with this compound and incubate under the same conditions. Repeat this step 3-5 times.

  • Isolation of Pure Cultures:

    • Prepare serial dilutions of the final enrichment culture in sterile saline (0.85% NaCl).

    • Plate 100 µL of each dilution onto MSM agar plates containing 100 mg/L this compound as the sole carbon source.

    • Incubate the plates at 30°C for 5-10 days.

    • Select morphologically distinct colonies and streak them onto fresh MSM agar plates with this compound to obtain pure cultures.

  • Growth Studies:

    • Inoculate 100 mL of MSM containing a known concentration of this compound (e.g., 100 mg/L) with a freshly grown culture of the isolated strain.

    • Incubate at 30°C with shaking.

    • At regular time intervals, withdraw samples to measure cell growth (OD₆₀₀) and the concentration of this compound using HPLC.

G cluster_workflow Isolation and Culturing Workflow Environmental Sample Environmental Sample Enrichment Culture Enrichment Culture Environmental Sample->Enrichment Culture Inoculation into MSM + this compound Serial Dilution Serial Dilution Enrichment Culture->Serial Dilution Plating on Selective Media Plating on Selective Media Serial Dilution->Plating on Selective Media Isolation of Pure Colonies Isolation of Pure Colonies Plating on Selective Media->Isolation of Pure Colonies Growth and Degradation Studies Growth and Degradation Studies Isolation of Pure Colonies->Growth and Degradation Studies G cluster_metabolite_id Metabolite Identification Workflow Culture Sample Culture Sample Centrifugation Centrifugation Culture Sample->Centrifugation Supernatant Acidification Supernatant Acidification Centrifugation->Supernatant Acidification Solvent Extraction Solvent Extraction Supernatant Acidification->Solvent Extraction Drying and Concentration Drying and Concentration Solvent Extraction->Drying and Concentration Derivatization (for GC-MS) Derivatization (for GC-MS) Drying and Concentration->Derivatization (for GC-MS) Analysis (GC-MS or LC-MS) Analysis (GC-MS or LC-MS) Drying and Concentration->Analysis (GC-MS or LC-MS) Reconstitution (for LC-MS) Derivatization (for GC-MS)->Analysis (GC-MS or LC-MS)

References

The Uncharted Toxicity Profile of 3-Ethyl-5-methylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Toxicological Assessment for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-5-methylphenol (CAS No. 698-71-5), an alkylphenol derivative, presents a significant data gap in the field of toxicology. While its structural analogues have undergone some level of safety assessment, specific quantitative toxicological data for this compound remains largely unavailable. This technical guide synthesizes the current state of knowledge, drawing from hazard classifications and data from structurally similar compounds (analogues) to provide a potential toxicological profile. The considerable reliance on read-across methodologies underscores the need for empirical testing to definitively characterize its safety. This document is intended to guide researchers and drug development professionals in making informed decisions regarding the handling and potential applications of this compound.

Hazard Identification and Classification

Based on notifications submitted to the European Chemicals Agency (ECHA), this compound has been assigned several hazard classifications under the Globally Harmonized System (GHS). These classifications, aggregated from multiple notifiers, provide a foundational understanding of the potential risks associated with this compound.[1]

The primary hazards identified are:

  • Acute Oral Toxicity: Harmful if swallowed (Category 4).[1]

  • Skin Irritation: Causes skin irritation (Category 2).[1]

  • Eye Damage: Causes serious eye damage (Category 1).[1]

  • Respiratory Irritation: May cause respiratory irritation (Category 3, Specific Target Organ Toxicity - Single Exposure).[1]

  • Aquatic Hazard: Very toxic to aquatic life (Acute, Category 1).[1]

These classifications are summarized in the table below.

Table 1: GHS Hazard Classification for this compound
Hazard ClassCategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 1H318: Causes serious eye damage
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life

Source: Aggregated GHS information from notifications to the ECHA C&L Inventory.[1]

GHS_Hazards cluster_exposure Exposure Routes & Initial Effects cluster_effects Toxicological Endpoints Ingestion Oral Ingestion Tox_Oral Harmful if Swallowed (Acute Tox. 4) Ingestion->Tox_Oral Dermal Dermal Contact Tox_Skin Skin Irritation (Category 2) Dermal->Tox_Skin Inhalation Inhalation Tox_Resp Respiratory Irritation (STOT SE 3) Inhalation->Tox_Resp Ocular Ocular Contact Tox_Eye Serious Eye Damage (Category 1) Ocular->Tox_Eye

Caption: GHS hazard linkages for this compound.

Quantitative Toxicological Data (via Analogue Read-Across)

Direct empirical data for key toxicological endpoints such as the median lethal dose (LD50) or No-Observed-Adverse-Effect-Level (NOAEL) for this compound are not available in the public domain. Safety data sheets for the compound explicitly state "no data available" for these critical values.[2]

In the absence of direct data, a read-across approach, utilizing data from structurally similar chemicals (analogues), is a common strategy in risk assessment.[3][4][5] Simple alkylphenols are considered to exhibit a non-specific, reversible polar narcosis mode of toxic action.[6] This suggests that data from other short-chain mono-alkylphenols may provide an initial estimation of toxicity.

Table 2: Toxicological Data for Analogue Compounds
Analogue Compound(s)EndpointValue (mg/kg bw/day)SpeciesStudy Type / DurationKey Findings / Remarks
p-EthylphenolNOAEL300Rat28-day Oral GavageBased on decreased body weights and adverse clinical signs (staggering gait, etc.) observed at 1000 mg/kg/day.[7]
Mono-methylphenolsNOAEL≥ 50RatSub-chronic OralA conservative NOAEL based on findings of low systemic toxicity, proposed for read-across to other mono-alkylphenols.[6]

Note: The data presented in this table is for analogue compounds and should be used with caution when inferring the toxicological properties of this compound. The structural and metabolic differences between these compounds and the target compound can influence their toxicological profiles.

Inferred Toxicological Profile

Acute Toxicity

The GHS classification of "Harmful if swallowed" suggests an oral LD50 value likely falling within the range of 300 to 2000 mg/kg for rats. However, without empirical data, this remains an estimation.

Irritation and Sensitization

The compound is classified as a skin and respiratory irritant and is noted to cause serious eye damage.[1] This is consistent with the properties of many phenolic compounds. Data on skin sensitization is not available.

Repeated Dose Toxicity

Based on the read-across data from p-ethylphenol and mono-methylphenols, a preliminary NOAEL for repeated oral exposure could be estimated to be in the range of 50-300 mg/kg bw/day.[6][7] Typical effects observed in repeated-dose studies on analogue alkylphenols include decreased body weight and increased liver and kidney weights, often without corresponding histopathological changes at lower doses.[6]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data on the genotoxic, carcinogenic, or reproductive effects of this compound.[2] For related ethylphenols, there is no indication of specific reproductive or developmental toxicity, with any observed effects typically occurring secondary to maternal toxicity.[8]

Experimental Protocols: A Read-Across Workflow

As no specific experimental studies for this compound are available, this section outlines a conceptual workflow for a toxicological assessment based on the principle of read-across.

Read_Across_Workflow cluster_target Target Compound cluster_analogue Analogue Identification cluster_data Data Collation & Evaluation cluster_assessment Gap Filling & Assessment Target This compound (Data Gap) Similarity Structural & Physicochemical Similarity Assessment Target->Similarity Analogues Select Analogues (e.g., p-Ethylphenol, Cresols) Similarity->Analogues GetData Gather Existing Toxicology Data for Analogues Analogues->GetData Evaluate Assess Data Quality and Relevance GetData->Evaluate Justify Justify Read-Across (e.g., Common Mechanism) Evaluate->Justify Predict Predict Endpoint for Target (Qualitative or Quantitative) Justify->Predict Uncertainty Characterize Uncertainty Predict->Uncertainty

Caption: Conceptual workflow for a read-across toxicological assessment.

A standard experimental protocol that could be applied to determine the acute oral toxicity (approximating an LD50 value) would follow the OECD Test Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).

Exemplar Protocol: OECD 423 (Acute Toxic Class Method)
  • Test Animals: Typically, female rats are used. Animals are fasted prior to dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. The volume administered is generally kept low (e.g., 1-2 mL/100g body weight).

  • Starting Dose: The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The GHS classification "Harmful if swallowed" suggests a starting dose of 300 mg/kg would be appropriate.

  • Dosing Procedure: A stepwise procedure is used with a group of three animals per step. The outcome of dosing at one step determines the dose for the next group of animals.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, etc.), and changes in body weight for at least 14 days.

  • Pathology: All animals are subjected to a gross necropsy at the end of the observation period.

  • Endpoint: The test allows for the determination of a GHS classification for acute oral toxicity.

Potential Mechanisms of Action

The mechanism of toxicity for this compound has not been specifically studied. However, for phenols in general, the primary mode of action for acute toxicity and irritation is non-specific cell damage (cytotoxicity) due to the disruption of cell membranes and denaturation of proteins. As a polar narcotic, it may also interfere with membrane function and associated enzyme systems, leading to systemic effects if absorbed.[6]

Conclusion and Recommendations

The toxicological profile of this compound is currently defined by GHS hazard classifications derived from notifications rather than from robust, publicly available studies. The compound is considered harmful if swallowed, a skin and respiratory irritant, and capable of causing severe eye damage.

Due to the significant data gaps for crucial endpoints like repeated dose toxicity, genotoxicity, and reproductive toxicity, a read-across approach using data from analogue compounds such as p-ethylphenol and methylphenols is necessary for a preliminary risk assessment. This approach suggests a potential NOAEL for repeated oral exposure in the range of 50-300 mg/kg bw/day.

For researchers, scientists, and drug development professionals, the following is recommended:

  • Handling: Given the hazard classifications, appropriate personal protective equipment (gloves, eye protection) should be used at all times to avoid skin and eye contact. Work should be conducted in a well-ventilated area to minimize the risk of respiratory irritation.

  • Future Research: There is a clear need for empirical toxicological studies to be conducted on this compound to fill the existing data gaps. Priority should be given to studies on acute toxicity, in vitro genotoxicity, and a 28-day repeated dose oral toxicity study.

  • Risk Assessment: Any risk assessment must explicitly acknowledge the high degree of uncertainty due to the lack of specific data and the reliance on a read-across methodology.

References

Methodological & Application

Application Note and Protocol for the HPLC Analysis of 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-Ethyl-5-methylphenol. The protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is an alkylphenol of interest in various fields, including environmental analysis and as a potential biomarker. Accurate and reliable quantification of this compound is crucial. This application note describes a robust reversed-phase HPLC (RP-HPLC) method coupled with UV detection for the determination of this compound. The methodology is based on established principles for the analysis of phenols and related compounds.

Chromatographic Conditions

A summary of recommended HPLC conditions for the analysis of this compound is presented in Table 1. These parameters are derived from various sources and can be adapted based on the specific instrumentation and sample matrix.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterRecommended Conditions
HPLC System Any standard HPLC system with a UV-Vis or Diode Array Detector (DAD)
Column C18 reversed-phase column (e.g., 125 mm x 4 mm, 5 µm particle size)
Mobile Phase Acetonitrile (B52724) and Water[1][2]
A) Water with 0.1% Phosphoric Acid or Formic Acid (for MS compatibility)[1]
B) Acetonitrile
Gradient Isocratic or gradient elution can be optimized. A suggested starting point is a 90:10 (v/v) mixture of Acetonitrile and acidified water.[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL[2]
Column Temperature Ambient or controlled at 30 °C
Detector UV-Vis or DAD
Detection Wavelength 274 nm or 278 nm[2]

Method Performance (Typical Data)

The following table summarizes typical method performance characteristics that can be expected. These values should be verified through in-house method validation.

Table 2: Typical Method Validation Parameters

ParameterExpected Value
Retention Time (t_R_) Analyte- and condition-dependent
Linearity (R²) > 0.995
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally
Precision (%RSD) < 5%
Accuracy/Recovery (%) 90 - 110%

Experimental Protocol

This section details the step-by-step procedure for the analysis of this compound.

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid or Formic acid (analytical grade)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters

  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound standard and dissolve it in a known volume of acetonitrile or mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

The sample preparation procedure will vary depending on the matrix. For liquid samples, a simple dilution and filtration step may be sufficient. For more complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. A general procedure for a liquid sample is as follows:

  • Dilute the sample with the mobile phase to bring the concentration of this compound within the calibration range.

  • Vortex the diluted sample to ensure homogeneity.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • Set up the HPLC system according to the conditions outlined in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared samples for analysis.

  • Include quality control (QC) samples at regular intervals to monitor system performance.

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visual Representations

The following diagrams illustrate the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation Injection Sample Injection Standard->Injection Sample Sample Preparation Sample->Injection HPLC HPLC System Setup HPLC->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC analysis workflow for this compound.

Sample_Prep_Detail Start Liquid Sample Dilution Dilution with Mobile Phase Start->Dilution Vortex Vortexing Dilution->Vortex Filtration 0.45 µm Syringe Filtration Vortex->Filtration End Ready for Injection Filtration->End

Caption: Detailed sample preparation workflow.

References

Application Note: Quantification of 3-Ethyl-5-methylphenol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-5-methylphenol (CAS: 698-71-5) is an alkylphenol of interest in various fields, including environmental science, toxicology, and as a potential biomarker or chemical intermediate.[1][2][3][4][5] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1] This document provides a detailed protocol for its quantitative analysis in liquid and solid matrices.

Experimental Protocols

The following protocols are adapted from established methods for phenolic compounds and provide a framework for the analysis of this compound.[1][6][7]

Sample Preparation

The choice of sample preparation is critical and depends on the sample matrix. All glassware should be meticulously cleaned, and high-purity solvents should be used to avoid contamination.

2.1.1. Liquid Samples (e.g., Aqueous Solutions, Wastewater)

This protocol utilizes liquid-liquid extraction (LLE) to isolate the analyte from an aqueous matrix.[1][8]

  • Materials:

    • Sample containing this compound

    • Dichloromethane (B109758) (DCM) or n-Hexane (GC grade)[1]

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Separatory funnel (2L for a 1L sample)[8]

    • Concentrator apparatus (e.g., Kuderna-Danish, rotary evaporator, or nitrogen evaporator)[1]

    • 1.5 mL glass GC autosampler vials[9]

  • Protocol:

    • Measure 1 L of the liquid sample into a 2 L separatory funnel. If necessary, adjust the sample pH to < 2 using sulfuric acid (1:1, v/v) to ensure the phenol (B47542) is in its non-ionized form.[8]

    • Add 60 mL of dichloromethane to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure. Using a mechanical shaker is recommended for consistency.[8]

    • Allow the layers to separate and drain the lower organic (DCM) layer into a collection flask.[8]

    • Repeat the extraction twice more with fresh 60 mL portions of DCM, combining all three organic extracts.[8]

    • Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to a volume of 3–4 mL using a Kuderna-Danish apparatus or rotary evaporator.[1]

    • Further concentrate the sample to a final volume of 1 mL under a gentle stream of nitrogen.[1]

    • Transfer the final extract to a 1.5 mL glass GC autosampler vial for analysis.[1]

2.1.2. Solid Samples (e.g., Soil, Sediment, Tissue)

This protocol uses solvent extraction with sonication.[1]

  • Materials:

    • Solid sample

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Extraction solvent mixture (e.g., Hexane:Acetone, 1:1 v/v)[1]

    • Glass jar with a Teflon®-lined cap

    • Sonicator

    • Centrifuge and centrifuge tubes

    • Concentrator apparatus

  • Protocol:

    • Weigh 10 g of the homogenized solid sample into a glass jar.

    • Mix the sample with anhydrous Na₂SO₄ to remove water.

    • Add 40 mL of the hexane:acetone extraction solvent mixture.[1]

    • Seal the jar and sonicate for 20 minutes.[1]

    • Decant the solvent into a collection vessel. A centrifugation step may be required to separate the extract from solid particles.

    • Repeat the extraction of the solid residue with another 40 mL of the solvent mixture.[1]

    • Combine the extracts and concentrate to a final volume of 1 mL as described in the liquid sample preparation (steps 7-9).[1]

Derivatization (Optional)

For improved chromatographic peak shape and sensitivity, especially at low concentrations, derivatization can be employed. This converts the polar phenol group into a less polar ether.[6][7][10] One common method is using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr).[6][7]

  • Reagents:

    • PFBBr reagent (5% in acetone)

    • Potassium carbonate solution (10%)

  • Protocol:

    • To the 1 mL final extract, add 100 µL of the 10% potassium carbonate solution.

    • Add 200 µL of the 5% PFBBr reagent.

    • Vortex the mixture and heat at 60°C for 1 hour.

    • After cooling, the derivatized sample is ready for injection.

GC-MS Instrumentation and Parameters

The following are suggested starting parameters and should be optimized for the specific instrument used.

  • Gas Chromatograph (GC):

    • Column: DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).[6][9]

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless[9]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Source Temperature: 230°C[11]

    • Transfer Line Temperature: 280°C[11]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. A full scan mode (e.g., m/z 40-350) can be used for initial identification.

    • SIM Ions for this compound (C₉H₁₂O, MW: 136.19 g/mol ): [2][3]

      • Quantifier Ion: m/z 121 (most abundant)[2]

      • Qualifier Ions: m/z 136 (molecular ion), m/z 91, m/z 77[2]

Data Presentation and Quantification

Quantification is typically performed using an internal standard method. An appropriate internal standard would be a deuterated analogue or a compound with similar chemical properties that is not present in the samples (e.g., Deuterated o-cresol).[10] A calibration curve is constructed by analyzing standards of known concentrations.

Table 1: Typical GC-MS Method Performance Characteristics (Hypothetical Values)

ParameterValueDescription
Linear Range 0.5 - 200 µg/LThe concentration range over which the instrument response is proportional to the analyte concentration.[6][10]
Correlation Coefficient (r²) > 0.995A measure of the linearity of the calibration curve.
Limit of Detection (LOD) 0.15 µg/LThe lowest concentration of analyte that can be reliably detected (Signal-to-Noise ratio of 3).[12]
Limit of Quantification (LOQ) 0.5 µg/LThe lowest concentration of analyte that can be accurately and precisely quantified (Signal-to-Noise ratio of 10).[12]
Precision (RSD%) < 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.
Accuracy (Recovery %) 85 - 110%The percentage of the true analyte amount that is detected by the method.[12]

Note: These values are illustrative and must be experimentally determined during method validation.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the analytical protocol.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Liquid or Solid Sample Extraction Solvent Extraction (LLE or Sonication) Sample->Extraction Concentration Extract Concentration (N2 Evaporation) Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization Final_Extract Final Extract in Vial Concentration->Final_Extract (if no derivatization) Derivatization->Final_Extract GC_Injection GC Injection Final_Extract->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Processing Data Processing (Integration & Calibration) Data_Acquisition->Data_Processing Quantification Quantification Result Data_Processing->Quantification

Caption: Overall workflow for GC-MS quantification.

LLE_Diagram start 1L Aqueous Sample (pH < 2) add_dcm Add 60mL Dichloromethane start->add_dcm shake Shake & Equilibrate add_dcm->shake separate Separate Organic Layer shake->separate repeat Repeat Extraction 2x separate->repeat dry Dry Combined Extracts (Na₂SO₄) repeat->dry concentrate Concentrate to 1mL dry->concentrate end Final Extract for Analysis concentrate->end

Caption: Liquid-Liquid Extraction (LLE) workflow.

References

Application Notes and Protocols for the Extraction of 3-Ethyl-5-methylphenol from Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Ethyl-5-methylphenol is a volatile phenolic compound that can be present in various food products. Its occurrence can be of interest in food quality control, flavor profiling, and for safety assessment, particularly in products exposed to smoke or certain fermentation processes. Accurate quantification of this compound in complex food matrices requires robust and efficient extraction and analytical methodologies. This document provides detailed protocols for the extraction of this compound from food matrices, primarily focusing on Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). These methods are widely applicable to the analysis of volatile and semi-volatile compounds in food.

Quantitative Data Summary

The following table summarizes typical performance data for the extraction and analysis of volatile phenols, including compounds structurally similar to this compound, from various food matrices. This data is compiled from various studies and provides a benchmark for method validation.

Food MatrixExtraction MethodAnalytical TechniqueRecovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Relative Standard Deviation (RSD) (%)
WineHS-SPMEGC-MSNot Reported2 - 17 µg/LNot Reported0.3 - 12.1
Food SimulantsLLEGC-MS70 - 115Not Reported< legislative limit< 20
Smoked MeatSteam Distillation-LLEGC80 - 100Not ReportedNot ReportedNot Reported

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS for Beverages (e.g., Wine)

This protocol is adapted from methodologies used for the analysis of volatile phenols in wine and is suitable for the determination of this compound in liquid matrices.[1][2][3][4]

1. Materials and Reagents

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)

  • Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • Sodium Chloride (NaCl): Analytical grade

  • Internal Standard (IS) Solution: e.g., 2,4,6-Trimethylphenol or a deuterated analog of the analyte, prepared in ethanol.

  • Milli-Q or Ultrapure Water

  • Sample: Wine or other liquid food matrix

2. Sample Preparation

  • Pipette 5 mL of the liquid food sample into a 20 mL headspace vial.

  • Add a known amount of the internal standard solution to the vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample and enhance the release of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap.

3. HS-SPME Procedure

  • Place the vial in an autosampler tray or a heating block with magnetic stirring.

  • Equilibrate the sample at 40°C for 5 minutes with agitation.

  • Expose the pre-conditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial.

  • Perform the extraction for 30 minutes at 40°C with continued agitation.

  • After extraction, retract the fiber and immediately introduce it into the GC injection port for thermal desorption.

4. GC-MS Analysis

  • Injection Port: 250°C, splitless mode, 2 minutes

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp 1: Increase to 150°C at 5°C/min

    • Ramp 2: Increase to 240°C at 10°C/min, hold for 5 minutes

  • MS Transfer Line: 250°C

  • Ion Source: 230°C, Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-350

5. Quantification

Create a calibration curve using standards of this compound prepared in a model solution (e.g., a synthetic wine matrix) and spiked with the same concentration of internal standard as the samples. The concentration of the analyte is determined by the ratio of its peak area to that of the internal standard.

Protocol 2: Liquid-Liquid Extraction (LLE) coupled with GC-MS for Solid and Semi-Solid Food Matrices (e.g., Smoked Meat)

This protocol is based on methods for extracting phenols from complex matrices like smoked meat.[5][6]

1. Materials and Reagents

  • Homogenizer/Blender

  • Centrifuge

  • Dichloromethane (B109758) (DCM): HPLC grade

  • Sodium Sulfate (B86663) (Na₂SO₄): Anhydrous, analytical grade

  • Internal Standard (IS) Solution: e.g., 2,4,6-Trimethylphenol prepared in DCM.

  • Sample: Smoked meat or other solid/semi-solid food matrix

2. Sample Preparation and Extraction

  • Weigh 10 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 20 mL of dichloromethane to the tube.

  • Vortex the mixture vigorously for 2 minutes.

  • Place the tube in an ultrasonic bath for 15 minutes.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully transfer the organic (bottom) layer to a clean flask.

  • Repeat the extraction of the sample residue with another 10 mL of dichloromethane.

  • Combine the organic extracts.

3. Clean-up and Concentration

  • Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • Use the same GC-MS conditions as described in Protocol 1.

5. Quantification

Prepare matrix-matched calibration standards by spiking blank (uncontaminated) food matrix with known concentrations of this compound and the internal standard and subjecting them to the entire extraction and analysis procedure.

Visualizations

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis Analysis A 5 mL Liquid Sample in Vial B Add Internal Standard A->B C Add 1.5g NaCl B->C D Seal Vial C->D E Equilibrate at 40°C D->E F Expose SPME Fiber to Headspace (30 min) E->F G Thermal Desorption in GC Inlet F->G H GC-MS Analysis G->H I Data Processing & Quantification H->I LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis A 10g Homogenized Sample B Add Internal Standard A->B C Add 20 mL Dichloromethane B->C D Vortex & Sonicate C->D E Centrifuge D->E F Collect Organic Layer E->F G Repeat Extraction F->G H Combine Extracts G->H I Dry with Na₂SO₄ H->I J Concentrate to 1 mL I->J K GC-MS Analysis J->K L Data Processing & Quantification K->L

References

Application Notes and Protocols: 3-Ethyl-5-methylphenol as a Putative Biomarker in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethyl-5-methylphenol, a member of the meta-cresol class of organic compounds, is a phenolic molecule that has been identified in certain foods, particularly cereals and wild rice.[1] While direct links to specific metabolic diseases are not yet established in the literature, its dietary origin and structural similarity to other bioactive phenols suggest its potential as a biomarker in metabolic studies. This document provides an overview of its potential applications, hypothetical metabolic pathways, and detailed protocols for its quantification in biological samples.

The primary utility of this compound as a biomarker may lie in tracking dietary patterns, particularly the consumption of whole grains and cereals.[2][3][4] Furthermore, as a phenolic compound, it is hypothesized to interact with the gut microbiota, which play a crucial role in host metabolism. The metabolic fate of this compound and its downstream metabolites could therefore reflect the interplay between diet, gut microbial activity, and host metabolic health.

Potential Applications in Metabolic Studies

  • Biomarker of Cereal Consumption: Urinary or plasma levels of this compound could serve as a quantitative indicator of cereal grain intake, helping to correlate dietary patterns with metabolic outcomes in epidemiological and clinical studies.[2][3][4]

  • Indicator of Gut Microbiota Dysbiosis: Alterations in the gut microbial metabolism of dietary phenols are associated with various metabolic disorders. Aberrant levels of this compound and its metabolites might signal shifts in gut microbial composition and function.

  • Investigating Phenol (B47542) Metabolism: Studying the metabolic pathway of this compound can provide insights into the broader processes of phenol absorption, metabolism, and excretion, which are relevant to understanding the health effects of various dietary and environmental phenols.

Data Presentation

Given the nascent stage of research on this compound as a metabolic biomarker, quantitative data linking its levels to specific metabolic diseases are not yet available. The following table provides a template for how such data could be presented, with hypothetical values for illustrative purposes. These values are not based on published studies and should be replaced with experimental data as it becomes available.

ConditionAnalyteMatrixConcentration (ng/mL)Fold Changep-valueReference
Healthy Control This compoundUrine15.2 ± 4.5--Hypothetical
Metabolic Syndrome This compoundUrine8.9 ± 3.1↓ 1.7< 0.05Hypothetical
High Cereal Diet This compoundUrine45.7 ± 11.2↑ 3.0< 0.01Hypothetical
Low Cereal Diet This compoundUrine5.1 ± 2.0↓ 3.0< 0.01Hypothetical

Signaling and Metabolic Pathways

The metabolic pathway of this compound in humans has not been fully elucidated. However, based on the metabolism of other phenolic compounds, a putative pathway involving dietary intake, gut microbiota metabolism, and subsequent host conjugation and excretion can be proposed.

Putative Metabolic Pathway of this compound Dietary Intake (Cereals) Dietary Intake (Cereals) This compound This compound Dietary Intake (Cereals)->this compound Release Gut Microbiota Gut Microbiota This compound->Gut Microbiota Metabolism Absorption (Intestinal Wall) Absorption (Intestinal Wall) This compound->Absorption (Intestinal Wall) Metabolites (e.g., hydroxylated, demethylated) Metabolites (e.g., hydroxylated, demethylated) Gut Microbiota->Metabolites (e.g., hydroxylated, demethylated) Metabolites (e.g., hydroxylated, demethylated)->Absorption (Intestinal Wall) Systemic Circulation Systemic Circulation Absorption (Intestinal Wall)->Systemic Circulation Phase II Conjugation (Liver) Phase II Conjugation (Liver) Glucuronide/Sulfate (B86663) Conjugates Glucuronide/Sulfate Conjugates Phase II Conjugation (Liver)->Glucuronide/Sulfate Conjugates Urinary Excretion Urinary Excretion Glucuronide/Sulfate Conjugates->Urinary Excretion Systemic Circulation->Phase II Conjugation (Liver)

Caption: Putative metabolic pathway of this compound.

Experimental Workflow

A typical workflow for the analysis of this compound in biological samples involves sample preparation, including enzymatic hydrolysis of conjugates, followed by extraction, derivatization (for GC-MS), and instrumental analysis.

Experimental Workflow for this compound Analysis Biological Sample (Urine/Plasma) Biological Sample (Urine/Plasma) Enzymatic Hydrolysis (beta-glucuronidase/sulfatase) Enzymatic Hydrolysis (beta-glucuronidase/sulfatase) Biological Sample (Urine/Plasma)->Enzymatic Hydrolysis (beta-glucuronidase/sulfatase) Liquid-Liquid Extraction or SPE Liquid-Liquid Extraction or SPE Enzymatic Hydrolysis (beta-glucuronidase/sulfatase)->Liquid-Liquid Extraction or SPE Derivatization (e.g., Silylation for GC-MS) Derivatization (e.g., Silylation for GC-MS) Liquid-Liquid Extraction or SPE->Derivatization (e.g., Silylation for GC-MS) Instrumental Analysis (GC-MS or LC-MS) Instrumental Analysis (GC-MS or LC-MS) Derivatization (e.g., Silylation for GC-MS)->Instrumental Analysis (GC-MS or LC-MS) Data Analysis and Quantification Data Analysis and Quantification Instrumental Analysis (GC-MS or LC-MS)->Data Analysis and Quantification

Caption: General experimental workflow for biomarker analysis.

Experimental Protocols

Protocol 1: Quantification of this compound in Urine by GC-MS

This protocol is adapted from a method for the analysis of urinary phenols.[5][6]

1. Materials and Reagents

  • This compound standard

  • Deuterated internal standard (e.g., o-cresol-d7)

  • β-glucuronidase/arylsulfatase from Helix pomatia

  • Sodium acetate (B1210297) buffer (pH 5.0)

  • Toluene (B28343) (HPLC grade)

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

  • Ethyl acetate (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (anhydrous)

2. Sample Preparation

  • To 1 mL of urine in a glass tube, add 50 µL of the internal standard solution.

  • Add 1 mL of sodium acetate buffer and 20 µL of β-glucuronidase/arylsulfatase.

  • Vortex and incubate at 37°C overnight for enzymatic hydrolysis.

  • Cool the samples to room temperature and acidify to pH 1-2 with HCl.

  • Add 2 mL of toluene and vortex for 5 minutes for liquid-liquid extraction.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube containing anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

3. Derivatization

  • To the dried extract, add 50 µL of BSTFA and 50 µL of ethyl acetate.

  • Cap the tube tightly and heat at 60°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injection Volume: 1 µL (splitless)

  • Inlet Temperature: 250°C

  • Oven Program: Start at 60°C, hold for 1 min, ramp to 150°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the silylated derivatives of this compound and the internal standard.

5. Quantification

  • Construct a calibration curve using standards prepared in a synthetic urine matrix and subjected to the same sample preparation procedure.

  • Quantify the analyte based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Protocol 2: Analysis of this compound by HPLC

This protocol is based on a reverse-phase HPLC method.[7]

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (for MS compatibility) or Phosphoric acid

2. Sample Preparation

  • Urine or plasma samples should be subjected to enzymatic hydrolysis as described in Protocol 1 to measure the total concentration (free and conjugated).

  • After hydrolysis, perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. HPLC Analysis

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV detector at a wavelength determined by the UV spectrum of this compound, or a mass spectrometer.

4. Quantification

  • Prepare a calibration curve with external standards.

  • Quantify the analyte based on the peak area.

Conclusion

This compound is an emerging compound of interest in metabolic research. While its direct role as a biomarker for specific diseases is yet to be established, its presence in the diet and its likely interaction with the gut microbiota make it a promising candidate for studies investigating the complex relationship between diet, microbial metabolism, and host health. The protocols provided here offer a starting point for researchers to begin quantifying this molecule in biological samples and exploring its potential as a metabolic biomarker. Further research is needed to validate its clinical utility and to fully understand its metabolic significance.

References

Application Notes and Protocols for Testing the Antimicrobial Activity of 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for evaluating the antimicrobial efficacy of 3-Ethyl-5-methylphenol. The methodologies detailed below are standard in the field of microbiology and are designed to deliver reproducible and comparable results for the assessment of novel antimicrobial agents.

Introduction

This compound is a phenolic compound with potential antimicrobial properties. Phenolic compounds are known to exhibit antimicrobial activity through various mechanisms, primarily by disrupting the cell membrane's integrity, leading to the leakage of intracellular constituents and ultimately cell death. The strategic placement of alkyl groups on the phenol (B47542) ring can influence the compound's lipophilicity, which may enhance its ability to penetrate microbial cell membranes. This document outlines the protocols to quantify the antimicrobial activity of this compound through the determination of its Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and by conducting a time-kill kinetic assay.

Mechanism of Action of Phenolic Compounds

Phenolic compounds, including this compound, generally exert their antimicrobial effects by targeting the microbial cell membrane. This interaction leads to a cascade of events that compromise the cell's viability.

cluster_mechanism General Antimicrobial Mechanism of Phenolic Compounds Phenolic_Compound This compound Cell_Membrane Bacterial Cell Membrane Phenolic_Compound->Cell_Membrane Interaction Membrane_Disruption Membrane Disruption & Increased Permeability Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components (e.g., ions, ATP) Membrane_Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death

Caption: General antimicrobial mechanism of phenolic compounds.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The broth microdilution method is a widely accepted technique for determining the MIC.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth medium

  • Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Reference antibiotic (e.g., ciprofloxacin, ampicillin)

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration that is at least 100 times the expected MIC.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with sterile broth to achieve a range of desired concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well, ensuring a final volume of 100-200 µL per well.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound where no visible turbidity (growth) is observed.

cluster_mic Broth Microdilution Workflow for MIC Determination Stock_Solution Prepare Stock Solution of This compound Serial_Dilution Perform Serial Dilutions in 96-well plate Stock_Solution->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for the Broth Microdilution Method.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[2] This test is performed as a follow-up to the MIC assay.

Materials:

  • Results from the MIC assay

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette tips and spreader

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto a fresh agar plate.

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Reading Results: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.[2]

Time-Kill Kinetic Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism.[3]

Materials:

  • Flasks containing sterile broth

  • Standardized microbial inoculum

  • This compound at various concentrations (e.g., 1x MIC, 2x MIC, 4x MIC)

  • Sterile agar plates for colony counting

Protocol:

  • Preparation: Add the standardized microbial inoculum to flasks containing broth and different concentrations of this compound. Include a growth control flask without the compound.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

  • Plating and Incubation: Perform serial dilutions of the aliquots and plate them onto agar plates. Incubate the plates for 24-48 hours.

  • Colony Counting: Count the number of colony-forming units (CFUs) on each plate to determine the number of viable microorganisms at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time for each concentration of this compound. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL.[3][4]

cluster_timekill Time-Kill Kinetic Assay Workflow Inoculation Inoculate Broth with Microorganism and Different Concentrations of this compound Sampling Withdraw Aliquots at Specific Time Intervals Inoculation->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions onto Agar Serial_Dilution->Plating Incubation Incubate Plates Plating->Incubation Counting Count Colony-Forming Units (CFU) Incubation->Counting Analysis Plot log10 CFU/mL vs. Time Counting->Analysis

Caption: Workflow for the Time-Kill Kinetic Assay.

Data Presentation

Direct comparative studies providing quantitative data (Minimum Inhibitory Concentration - MIC) for this compound against a standardized panel of microbes are limited.[5] Therefore, the following table presents data for the structurally similar isomer, m-cresol (B1676322), to provide a reference point for its potential antimicrobial activity. Further empirical testing of this compound is required to determine its specific efficacy.

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
m-Cresol Escherichia coli7.50 mmol/L (approx. 811 µg/mL)[5]
Phenolic Acids (general) Staphylococcus aureus1250 - 1750 µg/mL[5]
Chloroxylenol Pseudomonas aeruginosa0.10% (1000 µg/mL)[5]
Chloroxylenol Bacillus subtilis0.004% (40 µg/mL)[5]
Chloroxylenol Aspergillus niger0.01% (100 µg/mL)[5]

Disclaimer: The data presented for m-cresol is intended to serve as an estimate of the potential activity of this compound due to the lack of specific data for the latter. The actual antimicrobial activity of this compound must be determined experimentally.

Conclusion

The protocols outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound. By determining the MIC, MBC, and time-kill kinetics, researchers can obtain a comprehensive profile of its antimicrobial activity. While specific data for this compound is not yet widely available, its structural similarity to other active phenolic compounds suggests it holds promise as an antimicrobial agent. The methodologies described herein will be crucial in substantiating this potential and paving the way for its further development and application.

References

Application Notes and Protocols for the Derivatization of 3-Ethyl-5-methylphenol for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 3-Ethyl-5-methylphenol prior to analysis by Gas Chromatography (GC). Derivatization is a critical step to enhance the volatility and thermal stability of phenolic compounds, thereby improving chromatographic peak shape, resolution, and detection sensitivity. Two common and effective derivatization techniques, silylation and acylation (specifically pentafluorobenzylation), are presented.

Introduction to Derivatization for Phenol Analysis

Phenols, including this compound, contain a polar hydroxyl group that can lead to poor chromatographic performance in GC analysis. This is primarily due to intermolecular hydrogen bonding, which decreases volatility and can cause peak tailing. Chemical derivatization mitigates these issues by replacing the active hydrogen of the hydroxyl group with a less polar functional group. This process increases the analyte's volatility, making it more amenable to GC separation and improving analytical accuracy and precision.

Silylation is a widely used technique that introduces a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS ether of this compound is significantly more volatile and less polar than the parent compound.

Pentafluorobenzylation is a form of acylation that attaches a pentafluorobenzyl (PFB) group to the phenolic oxygen. This method is particularly advantageous when using an electron capture detector (ECD) or mass spectrometry with negative-ion chemical ionization (NICI), as the highly electronegative fluorine atoms in the PFB group can dramatically enhance detection sensitivity.

Comparative Data of Derivatization Techniques

The choice of derivatization method can significantly impact the analytical results. Below is a summary of quantitative data compiled from studies on various phenols, providing a basis for method selection for this compound analysis.

ParameterSilylation (with BSTFA)Pentafluorobenzylation (with PFBBr)Reference(s)
Reaction Time As fast as 15 seconds at room temperature in acetone (B3395972)Typically 1-5 hours at 60-80°C[1][2]
Typical Reagents BSTFA, MSTFA, often with a catalyst like TMCSPentafluorobenzyl bromide (PFBBr)[1][2]
Typical Solvents Acetone, Pyridine (B92270), AcetonitrileAcetone, Dichloromethane[1][3]
Typical Recovery Generally high, often >80-90% for alkylphenols81.2–106.3% for a range of phenols[2][4]
Detection Limits Low µg/L to ng/L range with GC-MS (EI)Low ng/L to fg range with GC-MS (NICI)[2][4]
Sensitivity GoodExcellent, responses can be 3.3-61 times higher than TMS derivatives with NICI-MS[2]

Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol describes the rapid and efficient derivatization of this compound to its trimethylsilyl ether.

Materials:

  • This compound standard or sample extract dried and redissolved in a suitable solvent (e.g., acetone or pyridine).

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Acetone or Pyridine (GC grade).

  • Autosampler vials with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

Procedure:

  • Prepare a solution of this compound in acetone or pyridine at a concentration suitable for your analytical range (e.g., 1-100 µg/mL).

  • Transfer 100 µL of the sample solution to an autosampler vial.

  • Add 100 µL of BSTFA (+/- 1% TMCS) to the vial. The use of TMCS as a catalyst can enhance the reaction for sterically hindered phenols.

  • Cap the vial tightly and vortex for 30 seconds.

  • For a rapid derivatization, if using acetone as the solvent, the reaction can be considered complete after 15 seconds at room temperature.[1]

  • For a more robust reaction, especially if using other solvents or if the sample matrix is complex, heat the vial at 60-70°C for 30-60 minutes.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Pentafluorobenzylation of this compound using PFBBr

This protocol details the derivatization of this compound to its pentafluorobenzyl ether, ideal for high-sensitivity analysis.

Materials:

  • This compound standard or sample extract dried and redissolved in acetone.

  • Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone).

  • Potassium carbonate (K₂CO₃) solution (e.g., 10% aqueous).

  • Hexane (B92381) (GC grade).

  • Reaction vials with PTFE-lined caps.

  • Heating block or water bath.

  • Vortex mixer.

  • Centrifuge.

Procedure:

  • Prepare a solution of this compound in acetone.

  • In a reaction vial, combine 500 µL of the sample solution with 50 µL of 10% aqueous potassium carbonate solution.

  • Add 100 µL of the 10% PFBBr solution in acetone.

  • Cap the vial tightly and vortex for 1 minute.

  • Heat the reaction mixture at 80°C for 1 to 5 hours. The optimal time may need to be determined empirically for this compound.[2]

  • After heating, allow the vial to cool to room temperature.

  • Add 1 mL of hexane to the vial and vortex for 1 minute to extract the PFB-derivative.

  • Centrifuge for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

GC-MS Analysis Parameters (General Guidance)

The following are suggested starting parameters for the GC-MS analysis of derivatized this compound. These should be optimized for your specific instrument and application.

ParameterFor TMS-derivative (EI mode)For PFB-derivative (NICI mode)
GC Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Injector Temp. 250 - 280 °C250 - 280 °C
Injection Mode SplitlessSplitless
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)Helium, constant flow (e.g., 1.0 mL/min)
Oven Program Initial: 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 minInitial: 70°C for 2 min, ramp at 15°C/min to 300°C, hold for 5 min
MS Source Temp. 230 °C150 - 200 °C
MS Quad Temp. 150 °C150 °C
Ionization Mode Electron Ionization (EI)Negative Ion Chemical Ionization (NICI)
Reagent Gas (NICI) N/AMethane or Ammonia
Acquisition Mode Scan or Selected Ion Monitoring (SIM)Scan or Selected Ion Monitoring (SIM)

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Extraction Extraction & Drying Sample->Extraction Silylation Silylation (e.g., BSTFA) Extraction->Silylation Protocol 1 Pentafluorobenzylation Pentafluorobenzylation (e.g., PFBBr) Extraction->Pentafluorobenzylation Protocol 2 GCMS GC-MS Analysis Silylation->GCMS Pentafluorobenzylation->GCMS Data Data Processing GCMS->Data

Caption: General workflow for the derivatization and GC-MS analysis of this compound.

Logical_Relationship Analyte This compound Problem Low Volatility Poor Peak Shape Analyte->Problem Solution Derivatization Problem->Solution Method1 Silylation Solution->Method1 Method2 Pentafluorobenzylation Solution->Method2 Outcome Improved Volatility Enhanced Sensitivity Symmetrical Peaks Method1->Outcome Method2->Outcome Analysis GC-MS Analysis Outcome->Analysis

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Cleanup of 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the cleanup of 3-Ethyl-5-methylphenol from aqueous and solid matrices using solid-phase extraction (SPE). The methodologies described are intended to guide researchers in developing robust and efficient sample preparation workflows for the analysis of this and structurally similar alkylphenols.

Introduction

This compound is a substituted alkylphenol of interest in various fields, including environmental monitoring and as a potential impurity or metabolite in drug development. Accurate quantification of this compound often requires an effective cleanup step to remove interfering matrix components prior to analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Solid-phase extraction is a widely used technique for this purpose, offering high recovery and concentration of analytes from complex samples.[2]

The selection of the appropriate SPE sorbent and optimization of the extraction protocol are critical for achieving reliable and reproducible results. For phenolic compounds like this compound, polymeric sorbents such as polystyrene-divinylbenzene or hydrophilic-lipophilic balanced (HLB) copolymers are often preferred over traditional silica-based C18 sorbents due to their higher surface area, enhanced retention of polar compounds, and stability across a wider pH range.[3]

Data Presentation: Quantitative Performance of SPE Cleanup

The following tables summarize expected quantitative data for the SPE cleanup of alkylphenols, which can be considered indicative for this compound, from different matrices. The data is compiled from various studies on phenolic compounds and demonstrates the effectiveness of the described methods.[3][4]

Table 1: Expected Recovery of Alkylphenols from Water Samples using Polymeric SPE Sorbents

Analyte ClassSorbent TypeSample Volume (mL)Elution SolventExpected Recovery (%)
AlkylphenolsPolystyrene-Divinylbenzene1000Dichloromethane (B109758)85 - 108
Phenolic CompoundsStrata C18-Acetonitrile69 - 102[3]
AlkylphenolsHLB301-Octanol~103

Table 2: Expected Recovery of Alkylphenols from Soil Samples using SPE Cleanup

Analyte ClassExtraction MethodSPE SorbentElution SolventExpected Recovery (%)
Phenolic CompoundsPressurized Liquid ExtractionENV+Methanol (B129727)80 - 120
ChlorophenolsUltrasonic Extraction--81 - 99
Priority PhenolsSolvent Extraction-Methanol-water with triethylamine67 - 97[4]

Experimental Protocols

The following are detailed protocols for the SPE cleanup of this compound from water and soil samples.

Protocol 1: SPE Cleanup of this compound from Water Samples

This protocol is adapted from established methods for the analysis of phenols in aqueous matrices, such as EPA Method 528.[5][6]

Materials and Reagents:

  • SPE Cartridges: Polystyrene-divinylbenzene (e.g., 500 mg, 6 mL) or Hydrophilic-Lipophilic Balanced (HLB) cartridges.

  • Solvents: HPLC-grade Methanol, Dichloromethane, Ethyl Acetate (B1210297).

  • Reagents: Concentrated Hydrochloric Acid (HCl), Sodium Sulfite (B76179) (for dechlorination, if necessary), Reagent Water (Type I).

  • SPE Vacuum Manifold.

  • Sample Collection Bottles.

  • Concentrator/Evaporator (e.g., nitrogen blow-down apparatus).

  • Autosampler vials.

Procedure:

  • Sample Pre-treatment:

    • If the water sample contains residual chlorine, add 40-50 mg of sodium sulfite per liter of sample to dechlorinate.

    • Acidify the sample to a pH of ≤ 2 with concentrated HCl.[5][6]

    • Homogenize the sample if it contains suspended solids.

  • SPE Cartridge Conditioning:

    • Mount the SPE cartridges on a vacuum manifold.

    • Wash the cartridges sequentially with 5 mL of Ethyl Acetate, 5 mL of Dichloromethane, and 10 mL of Methanol.[7]

    • Equilibrate the cartridges with 10 mL of reagent water, acidified to pH 2. Do not allow the sorbent to go dry after this step.[7]

  • Sample Loading:

    • Load the acidified water sample (e.g., 250-1000 mL) onto the conditioned SPE cartridge at a steady flow rate of 5-10 mL/min.[7]

  • Washing (Interference Removal):

    • After loading, wash the cartridge with 10 mL of a 40:60 (v/v) methanol/water solution to remove polar interferences.[7]

    • Dry the cartridge thoroughly by drawing air or nitrogen through it under full vacuum for at least 30 minutes. This step is critical for efficient elution with non-polar solvents.[7]

  • Elution:

    • Place collection vials inside the manifold.

    • Elute the retained this compound from the cartridge with 10 mL of a dichloromethane/methanol mixture (e.g., 80:20 v/v).[7] Collect the eluate.

  • Concentration and Reconstitution:

    • Concentrate the eluate to a final volume of approximately 0.5 mL under a gentle stream of nitrogen at 40°C.[7]

    • For GC-MS analysis, a derivatization step may be necessary to improve the volatility of the phenol.[7]

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or the initial mobile phase for LC-MS) to a final volume of 1 mL.

Protocol 2: SPE Cleanup of this compound from Soil Samples

This protocol involves an initial solvent extraction followed by SPE cleanup and is based on methods for the analysis of alkylphenols in solid matrices.[4]

Materials and Reagents:

  • SPE Cartridges: Polystyrene-divinylbenzene (e.g., ENV+) or similar polymeric sorbent.

  • Solvents: HPLC-grade Methanol, Acetonitrile, Dichloromethane.

  • Reagents: Reagent Water (Type I).

  • Pressurized Liquid Extractor (PLE) or Ultrasonic Bath.

  • Centrifuge.

  • SPE Vacuum Manifold.

  • Concentrator/Evaporator.

  • Autosampler vials.

Procedure:

  • Initial Solvent Extraction:

    • Homogenize the soil sample.

    • Pressurized Liquid Extraction (PLE): Extract a known amount of soil (e.g., 10 g) with methanol under elevated temperature and pressure.

    • Ultrasonic Extraction: Alternatively, mix 10 g of soil with 20 mL of a methanol/water (4:1, v/v) mixture and sonicate for 30 minutes. Centrifuge the sample and collect the supernatant. Repeat the extraction twice and combine the supernatants.

  • SPE Cleanup:

    • Conditioning: Condition the SPE cartridge with 5 mL of dichloromethane followed by 5 mL of methanol.

    • Equilibration: Equilibrate the cartridge with 10 mL of reagent water.

    • Loading: Dilute the soil extract with reagent water to reduce the organic solvent concentration to <10% and load it onto the SPE cartridge.

    • Washing: Wash the cartridge with 10 mL of a methanol/water solution (e.g., 20:80 v/v) to remove polar interferences.

    • Drying: Dry the cartridge under vacuum for 20-30 minutes.

    • Elution: Elute the analyte with 10 mL of dichloromethane or ethyl acetate.

  • Concentration and Reconstitution:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for GC-MS or LC-MS analysis.

Visualizations: Experimental Workflows

The following diagrams illustrate the experimental workflows for the SPE cleanup of this compound from water and soil samples.

SPE_Workflow_Water cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction sample Water Sample (1 L) dechlorinate Dechlorinate (if necessary) sample->dechlorinate acidify Acidify to pH ≤ 2 dechlorinate->acidify condition Condition Cartridge (MeOH, DCM, Ethyl Acetate) acidify->condition equilibrate Equilibrate Cartridge (Acidified Water) condition->equilibrate load Load Sample (5-10 mL/min) equilibrate->load wash Wash Cartridge (40% MeOH/Water) load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute Analyte (DCM/MeOH) dry->elute concentrate Concentrate Eluate elute->concentrate reconstitute Reconstitute in 1 mL concentrate->reconstitute analysis GC-MS or LC-MS Analysis reconstitute->analysis

Caption: Workflow for SPE cleanup of this compound from water samples.

SPE_Workflow_Soil cluster_extraction Initial Solvent Extraction cluster_spe SPE Cleanup cluster_post_extraction Post-Extraction sample Soil Sample (10 g) extract Solvent Extraction (PLE or Sonication) sample->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge condition Condition Cartridge (DCM, MeOH) centrifuge->condition equilibrate Equilibrate Cartridge (Water) condition->equilibrate load Load Diluted Extract equilibrate->load wash Wash Cartridge (20% MeOH/Water) load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute Analyte (DCM or Ethyl Acetate) dry->elute concentrate Concentrate Eluate elute->concentrate analysis GC-MS or LC-MS Analysis concentrate->analysis

Caption: Workflow for SPE cleanup of this compound from soil samples.

References

Application Notes & Protocols: 3-Ethyl-5-methylphenol as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Ethyl-5-methylphenol is a substituted phenol (B47542) that can be utilized as a reference standard in various chromatographic applications. Its accurate quantification is essential in diverse fields, from environmental analysis to chemical synthesis and quality control. These application notes provide detailed protocols for the determination of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including instrument conditions, sample preparation, and representative method validation data.

High-Performance Liquid Chromatography (HPLC) Method

Principle

This method describes the quantitative determination of this compound using reverse-phase HPLC with UV detection. The chromatographic separation is achieved on a C18 or a specialized reverse-phase column with a mobile phase consisting of an organic solvent and acidified water.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) or Newcrom R1 column[1]

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions: The following are typical starting conditions and may require optimization:

ParameterCondition
Column Newcrom R1 or equivalent C18
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection UV at 274 nm
Run Time 10 minutes

4. Sample Preparation:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in increasing order of concentration to establish the calibration curve.

  • Inject the sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Representative Method Validation Data

The following table summarizes typical performance characteristics for the HPLC analysis of phenolic compounds. This data is representative and should be verified for the specific laboratory conditions.

ParameterTypical Value
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (RSD%) < 2%
Limit of Detection (LOD) (µg/mL) 0.1
Limit of Quantitation (LOQ) (µg/mL) 0.3

Gas Chromatography (GC) Method

Principle

This method outlines the determination of this compound using gas chromatography with a flame ionization detector (GC-FID). The analysis can be performed directly on the underivatized phenol or after derivatization to improve volatility and chromatographic peak shape.

Experimental Protocol

1. Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5/DB-5; 30 m x 0.32 mm x 0.25 µm)

  • This compound reference standard

  • Methanol (B129727) or Dichloromethane (GC grade)

  • Nitrogen or Helium (high purity) as carrier gas

  • Hydrogen and Air for FID

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 5 µg/mL to 200 µg/mL.

3. Chromatographic Conditions: The following are typical starting conditions for underivatized analysis and may require optimization:

ParameterCondition
Column HP-5/DB-5 (30 m x 0.32 mm x 0.25 µm)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Injection Volume 1 µL (split or splitless)
Inlet Temperature 270 °C
Oven Program Initial 100 °C, ramp to 250 °C at 15 °C/min, hold for 5 min
Detector FID at 280 °C
Run Time Approximately 20 minutes

4. Sample Preparation:

  • Dissolve the sample containing this compound in a suitable solvent like methanol or dichloromethane.

  • Ensure the sample concentration is within the linear range of the method.

5. Analysis Procedure:

  • Set up the GC with the specified conditions and allow the system to stabilize.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak based on its retention time.

  • Calculate the concentration in the sample using the calibration curve.

Representative Method Validation Data

The following table presents typical performance data for the GC-FID analysis of phenols. This data is illustrative and should be confirmed experimentally.

ParameterTypical Value
Linearity Range (µg/mL) 5 - 200
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 95 - 105%
Precision (RSD%) < 5%
Limit of Detection (LOD) (µg/mL) 1
Limit of Quantitation (LOQ) (µg/mL) 3

Diagrams

Experimental Workflow for Chromatographic Analysis

workflow cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing ref_std Reference Standard (this compound) stock_std Stock Standard Solution ref_std->stock_std Weigh & Dissolve sample Sample prep_sample Prepared Sample sample->prep_sample Dissolve & Filter work_std Working Standards stock_std->work_std Serial Dilution instrument HPLC or GC System work_std->instrument Inject prep_sample->instrument Inject raw_data Chromatograms instrument->raw_data Generate peak_id Peak Identification (Retention Time) raw_data->peak_id Analyze cal_curve Calibration Curve peak_id->cal_curve Generate quantification Quantification of This compound cal_curve->quantification Apply report Final Report quantification->report Generate

Caption: General workflow for the chromatographic analysis of this compound.

Logical Relationship for Method Validation

validation cluster_params Method Validation Parameters cluster_purpose Purpose linearity Linearity & Range purpose_lin Correlation between concentration and response linearity->purpose_lin accuracy Accuracy purpose_acc Closeness to true value accuracy->purpose_acc precision Precision (Repeatability & Intermediate) purpose_pre Agreement between replicate measurements precision->purpose_pre specificity Specificity purpose_spec Ability to assess analyte in presence of other components specificity->purpose_spec lod Limit of Detection (LOD) purpose_lod Lowest detectable concentration lod->purpose_lod loq Limit of Quantitation (LOQ) purpose_loq Lowest quantifiable concentration loq->purpose_loq robustness Robustness purpose_rob Reliability under varied conditions robustness->purpose_rob

Caption: Key parameters and their purpose in chromatographic method validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Ethyl-5-methylphenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis route for this compound?

A1: A prevalent and reliable two-step method involves the Friedel-Crafts acylation of m-cresol (B1676322) with an acetylating agent to form an acetophenone (B1666503) intermediate, followed by the reduction of the carbonyl group to an ethyl group. This approach avoids the carbocation rearrangements often associated with direct Friedel-Crafts alkylation.[1]

Q2: What are the critical factors influencing the yield in the Friedel-Crafts acylation of m-cresol?

A2: The key factors include the choice and amount of Lewis acid catalyst, the reaction temperature, and the potential for side reactions. Phenols can undergo both C-acylation (on the aromatic ring) to form the desired hydroxyaryl ketone and O-acylation (on the hydroxyl group) to form a phenyl ester.[2][3] The conditions must be optimized to favor C-acylation.

Q3: Which reduction method is better for converting the acyl intermediate to this compound: Clemmensen or Wolff-Kishner?

A3: The choice depends on the substrate's sensitivity to acid or base. The Clemmensen reduction uses strongly acidic conditions (zinc amalgam and concentrated HCl), while the Wolff-Kishner reduction employs strongly basic conditions (hydrazine and a strong base like KOH).[1][4] If the molecule contains acid-sensitive functional groups, the Wolff-Kishner reduction is preferable.[5][6] Conversely, for base-sensitive substrates, the Clemmensen reduction is the better option.[7]

Q4: Can I use direct Friedel-Crafts alkylation to synthesize this compound?

A4: While seemingly more direct, Friedel-Crafts alkylation with ethyl halides is often problematic. It is prone to carbocation rearrangements, leading to a mixture of isomers, and polyalkylation, where more than one ethyl group is added to the aromatic ring. This makes purification difficult and often results in lower yields of the desired product. The acylation-reduction route provides better control and regioselectivity.[1]

Troubleshooting Guide

Low Yield in Friedel-Crafts Acylation Step

Problem: The Friedel-Crafts acylation of m-cresol results in a low yield of the desired 4-acetyl-3-methylphenol intermediate.

Potential Cause Suggested Solution
Competitive O-acylation Phenols are bidentate nucleophiles, and O-acylation to form a phenyl ester can be a significant side reaction.[2][3] To favor C-acylation, use a larger excess of the Lewis acid catalyst (e.g., 2-3 equivalents of AlCl₃). The excess catalyst can coordinate with the ester, promoting a Fries rearrangement to the desired C-acylated product.[3]
Lewis Acid Deactivation The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid, deactivating it and the aromatic ring towards electrophilic substitution.[2][3] Ensure that anhydrous conditions are strictly maintained, as moisture will inactivate the Lewis acid. Using an excess of the catalyst can help overcome this deactivation.
Incorrect Reaction Temperature Temperature can influence the regioselectivity and reaction rate. For the acylation of phenols, lower temperatures (e.g., 0-25°C) often favor the para-substituted product.[2]
Impure Starting Materials Ensure m-cresol and the acylating agent are pure and the Lewis acid is fresh and anhydrous.
Incomplete or Failed Reduction Step

Problem: The reduction of the acyl intermediate does not proceed to completion, or the starting material is recovered.

Potential Cause Suggested Solution
Incompatibility with Reaction Conditions (Clemmensen) The substrate may contain acid-sensitive functional groups that are degraded under the strongly acidic conditions of the Clemmensen reduction.[7] Consider using the Wolff-Kishner reduction, which is performed under basic conditions.[1]
Incompatibility with Reaction Conditions (Wolff-Kishner) The substrate may contain base-sensitive functional groups. Esters, lactones, and amides can be hydrolyzed under these conditions.[6] In this case, the Clemmensen reduction would be the preferred method.
Steric Hindrance (Wolff-Kishner) For sterically hindered ketones, the formation of the initial hydrazone can be difficult, preventing the reaction from proceeding.[5][6] Higher reaction temperatures may be required.
Formation of Side Products (Wolff-Kishner) A common side reaction is the formation of an azine from the reaction of the hydrazone with the starting ketone.[5] This can be minimized by ensuring anhydrous conditions and, in some modifications, by pre-forming the hydrazone before introducing the strong base.

Data Presentation

Table 1: Influence of Lewis Acid Stoichiometry on Friedel-Crafts Acylation of Phenols

Catalyst (AlCl₃) Equivalents Primary Product Rationale Reference
Catalytic amount (<1 eq.)O-acylated product (Ester)The phenolic oxygen is more nucleophilic than the aromatic ring, leading to kinetically favored ester formation.[3]
>2 equivalentsC-acylated product (Ketone)Excess catalyst complexes with both the phenolic oxygen and the acylating agent, favoring electrophilic attack on the aromatic ring. It can also catalyze the Fries rearrangement of any O-acylated intermediate to the C-acylated product.[2][3]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of m-Cresol

This protocol describes the synthesis of 4-acetyl-3-methylphenol, the intermediate for this compound.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 2.5 equivalents).

  • Solvent Addition: Add a suitable anhydrous solvent, such as 1,2-dichloroethane (B1671644) or nitrobenzene, and stir to create a slurry.

  • Reagent Addition: Cool the slurry to 0-5°C using an ice bath. Dissolve m-cresol (1.0 equivalent) and acetyl chloride (1.1 equivalents) in the same anhydrous solvent and add this solution dropwise to the AlCl₃ slurry over 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (B1210297) (3 x 100 mL).

  • Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Wolff-Kishner Reduction of 4-acetyl-3-methylphenol

This protocol details the conversion of the ketone intermediate to the final product, this compound.

  • Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, dissolve 4-acetyl-3-methylphenol (1.0 equivalent) in a high-boiling solvent like diethylene glycol. Add hydrazine (B178648) hydrate (B1144303) (3-4 equivalents) and potassium hydroxide (B78521) (KOH, 3-4 equivalents).

  • Reaction: Heat the mixture to reflux (around 120-140°C) for 1-2 hours to form the hydrazone.

  • Water Removal: After hydrazone formation, arrange the apparatus for distillation and carefully distill off water and any excess hydrazine until the temperature of the reaction mixture rises to approximately 200°C.

  • Reduction: Maintain the reaction mixture at reflux (around 200°C) for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the hydrazone intermediate. The evolution of nitrogen gas should be observed.

  • Workup: Cool the reaction mixture to room temperature and dilute with water. Acidify the mixture with dilute hydrochloric acid to a pH of 1-2.

  • Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄. After filtration and removal of the solvent under reduced pressure, the crude this compound can be purified by vacuum distillation or column chromatography.

Mandatory Visualizations

Synthesis_Workflow cluster_acylation Step 1: Friedel-Crafts Acylation cluster_reduction Step 2: Wolff-Kishner Reduction m_cresol m-Cresol acylation_reaction Reaction with AlCl₃ in Dichloroethane m_cresol->acylation_reaction acetyl_chloride Acetyl Chloride acetyl_chloride->acylation_reaction acylation_workup Acidic Workup & Extraction acylation_reaction->acylation_workup intermediate 4-acetyl-3-methylphenol acylation_workup->intermediate reduction_reaction Reaction in Diethylene Glycol (Heat) intermediate->reduction_reaction hydrazine Hydrazine & KOH hydrazine->reduction_reaction reduction_workup Acidification & Extraction reduction_reaction->reduction_workup final_product This compound reduction_workup->final_product

Caption: Experimental workflow for the two-step synthesis of this compound.

Signaling_Pathway mCresol m-Cresol Acyl_Intermediate 4-acetyl-3-methylphenol mCresol->Acyl_Intermediate C-Acylation (Desired) O_Acylation O-acylated Side Product (Phenyl Ester) mCresol->O_Acylation O-Acylation (Side Reaction) AcCl CH₃COCl / AlCl₃ AcCl->Acyl_Intermediate AcCl->O_Acylation Final_Product This compound Acyl_Intermediate->Final_Product Reduction Reduction_Reagents N₂H₄, KOH, Heat Reduction_Reagents->Final_Product

Caption: Chemical pathway for this compound synthesis showing the main route and a key side reaction.

References

Technical Support Center: Overcoming Peak Tailing in HPLC Analysis of 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for overcoming peak tailing in the HPLC analysis of 3-Ethyl-5-methylphenol.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

A1: Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a trailing edge that is longer than the leading edge. In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape. For the analysis of this compound, peak tailing can lead to several issues, including reduced resolution from nearby peaks, inaccurate integration and quantification, and decreased analytical sensitivity.

Q2: What are the most common causes of peak tailing for a phenolic compound like this compound?

A2: The primary causes of peak tailing for this compound are typically related to secondary chemical interactions with the stationary phase and suboptimal mobile phase conditions. Key factors include:

  • Silanol (B1196071) Interactions: Unwanted interactions between the phenolic hydroxyl group of the analyte and residual silanol groups on the silica-based stationary phase.

  • Mobile Phase pH: An inappropriate mobile phase pH, particularly one that is close to the pKa of this compound (predicted to be around 10.18), can lead to inconsistent ionization and peak distortion.[1]

  • Column Issues: Degradation of the column, contamination, or the formation of a void at the column inlet can all contribute to poor peak shape.

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

  • Extra-Column Effects: Dead volume in the HPLC system, such as from excessively long tubing, can cause band broadening and peak tailing.

Q3: How does the mobile phase pH specifically affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter. Since this compound is a weak acid, its ionization state is pH-dependent. At a pH close to its pKa, both the ionized and non-ionized forms of the molecule will exist, leading to mixed-mode retention and a tailed peak. To ensure a single, sharp peak, the mobile phase pH should be adjusted to be at least 2 pH units below the pKa of the analyte. For this compound, a mobile phase pH of less than 8 would be advisable to keep it in its non-ionized form. Furthermore, operating at a low pH (around 2.5-3.5) can suppress the ionization of residual silanol groups on the column, minimizing secondary interactions that cause tailing.[2]

Q4: Can the sample solvent cause peak tailing?

A4: Yes, the choice of sample solvent is important. If this compound is dissolved in a solvent that is significantly stronger (less polar in reverse-phase HPLC) than the mobile phase, it can lead to peak distortion, including tailing. It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent if possible.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.

Initial Assessment

Start by evaluating the chromatogram to determine the nature of the peak tailing. Does it affect all peaks or just the this compound peak? This can help differentiate between a systemic issue and one specific to the analyte.

Systematic Troubleshooting Steps
Potential Cause Recommended Action Expected Outcome
Secondary Silanol Interactions Use a modern, high-purity, end-capped C18 or a phenyl-hexyl column. These columns have fewer accessible silanol groups.Improved peak symmetry due to reduced secondary interactions.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to be at least 2 units below the pKa of this compound (pKa ≈ 10.18). A pH range of 3-5 is often a good starting point for phenols.A sharper, more symmetrical peak as the analyte is in a single ionic state.
Insufficient Buffer Capacity If using a buffer, ensure the concentration is between 20-50 mM to maintain a stable pH throughout the analysis.Consistent retention times and improved peak shape.
Column Contamination Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reverse-phase) to remove strongly retained contaminants.Restoration of good peak shape if the issue was due to contamination.
Column Void Inspect the column for a visible void at the inlet. If a void is present, the column may need to be replaced. Using a guard column can help prevent this.A significant improvement in peak shape and efficiency.
Sample Overload Reduce the injection volume or dilute the sample and reinject.If peak shape improves, the original issue was column overload.
Sample Solvent Mismatch Prepare the sample in the initial mobile phase composition.Elimination of peak distortion caused by the injection of a strong solvent.
Extra-Column Volume Minimize tubing length and use tubing with a small internal diameter (e.g., 0.125 mm). Ensure all fittings are correctly made to avoid dead volume.Sharper peaks with higher theoretical plates.

Quantitative Data on Troubleshooting

The following table provides illustrative data on how adjusting the mobile phase pH can impact the tailing factor of a phenolic compound similar to this compound.

Mobile Phase pH Tailing Factor (Tf) Peak Shape
7.52.1Severe Tailing
6.01.8Significant Tailing
4.51.4Minor Tailing
3.01.1Symmetrical

This data is representative and illustrates a common trend observed for phenolic compounds.

Experimental Protocols

Protocol 1: Optimizing Mobile Phase pH

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm, end-capped)

  • This compound standard

  • HPLC-grade acetonitrile and water

  • Phosphoric acid or formic acid for pH adjustment

Procedure:

  • Prepare a stock solution of this compound in methanol or acetonitrile.

  • Prepare a series of aqueous mobile phase A components with different pH values (e.g., pH 7.0, 5.0, 4.0, 3.0) by adding small amounts of acid.

  • Set the HPLC conditions:

    • Mobile Phase A: Buffered water at the desired pH

    • Mobile Phase B: Acetonitrile

    • Isocratic elution (e.g., 60:40 A:B) or a suitable gradient

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 274 nm

    • Injection Volume: 10 µL

  • Inject the this compound standard for each mobile phase pH.

  • Record the chromatograms and calculate the tailing factor for each peak.

  • Select the pH that provides a tailing factor closest to 1.0.

Protocol 2: Column Flushing to Address Contamination

Objective: To clean the HPLC column and remove potential contaminants causing peak tailing.

Materials:

  • HPLC system

  • Contaminated column

  • HPLC-grade solvents: water, isopropanol, acetonitrile, methanol

Procedure:

  • Disconnect the column from the detector.

  • Flush the column with 20 column volumes of HPLC-grade water.

  • Flush with 20 column volumes of isopropanol.

  • Flush with 20 column volumes of acetonitrile.

  • Flush with 20 column volumes of methanol.

  • If reversing the column is permitted by the manufacturer, reverse the flow direction and repeat steps 2-5.

  • Equilibrate the column with the mobile phase to be used for the analysis.

  • Reconnect the column to the detector and inject a standard to check for improved peak shape.

Visualizing the Troubleshooting Process

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Systematic Issue: Check for extra-column volume, column void, or detector issues. check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No flush_column Flush or Replace Column system_issue->flush_column optimize_ph Optimize Mobile Phase pH (Aim for pH 3-5) analyte_specific->optimize_ph use_endcapped_column Use High-Purity End-Capped Column optimize_ph->use_endcapped_column check_buffer Check Buffer Concentration (20-50 mM) use_endcapped_column->check_buffer check_sample Check Sample Preparation (Solvent and Concentration) check_buffer->check_sample check_sample->flush_column solution Peak Shape Improved flush_column->solution

Caption: A workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

SilanolInteraction cluster_column Silica Surface cluster_analyte Analyte silanol Si-OH (Residual Silanol) c18 C18 Chains phenol This compound (with -OH group) phenol->silanol Secondary Interaction (Hydrogen Bonding) phenol->c18 Primary Interaction (Hydrophobic)

Caption: The interaction of this compound with the stationary phase in reverse-phase HPLC.

References

Resolving co-eluting peaks in GC-MS analysis of 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC-MS Analysis of 3-Ethyl-5-methylphenol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in GC-MS and how can I identify it?

A1: Peak co-elution happens when two or more compounds exit the gas chromatography column at the same time, leading to overlapping or merged peaks in the chromatogram.[1] This compromises the accuracy of both identification and quantification. You can identify co-elution through:

  • Visual Inspection: Look for asymmetrical peaks, such as those with a "shoulder" or noticeable tailing. A pure compound should ideally produce a symmetrical, Gaussian-shaped peak.[2]

  • Mass Spectrometry Data: A key advantage of using a mass spectrometer is the ability to check for peak purity.[2] By examining the mass spectra at different points across a single chromatographic peak (the upslope, apex, and downslope), you can confirm co-elution. If the mass spectra are identical across the peak, the compound is likely pure. If the spectra change, it indicates the presence of multiple components.[1]

Q2: Why is this compound prone to co-elution issues?

A2: this compound is an alkylphenol and has several structural isomers (e.g., other ethylmethylphenol or dimethylphenol isomers) with very similar chemical structures and physical properties, such as boiling points.[3][4] These similarities cause them to interact with the GC stationary phase in a nearly identical manner, resulting in very close or overlapping elution times.[4] Achieving good separation requires highly optimized chromatographic conditions.

Q3: What are the most common initial steps to resolve co-eluting peaks?

A3: When facing co-elution, start with the simplest and fastest adjustments to your GC method. The most effective initial steps are:

  • Optimize the Oven Temperature Program: Modifying the temperature ramp rate is often the most impactful and easiest parameter to change.[1][5]

  • Adjust the Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas can improve peak sharpness and enhance separation.

  • Check the GC Inlet: A contaminated or poorly configured inlet can cause peak shape problems that mimic or worsen co-elution.[6]

Q4: Can mass spectrometry itself help resolve co-elution without perfect chromatographic separation?

A4: Yes, to an extent. If co-eluting compounds have unique mass fragments in their spectra, you can use selected ion monitoring (SIM) or extracted ion chromatograms (EIC) to selectively quantify each compound even if they are not baseline resolved.[7] However, this is not a substitute for good chromatography, as isobaric compounds (isomers with identical mass spectra) will still be indistinguishable.[7] For complex cases, advanced deconvolution algorithms can mathematically separate overlapping spectral data.[8]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshoot and resolve peak co-elution issues for this compound.

Problem: A peak identified as this compound shows a shoulder or is asymmetrical.

Step 1: Confirm Co-elution with Mass Spectra

  • Action: Acquire mass spectra from the beginning, middle, and end of the peak.

  • Expected Result: For a pure peak, all spectra will be identical.

  • Troubleshooting: If the spectra differ, co-elution is confirmed.[2] Note the differences in major ions, as this can help identify the contaminant. The NIST WebBook provides reference mass spectra for this compound (C9H12O), showing major ions at m/z 121 and 136.[9][10]

Step 2: Optimize the GC Oven Temperature Program

  • Action: Decrease the temperature ramp rate. For example, if your current ramp is 10°C/min, reduce it to 5°C/min or even 2°C/min.[5] This gives the compounds more time to interact with the stationary phase, which can improve separation.[11] You can also add a short isothermal hold at a temperature just below the elution temperature of the co-eluting pair.[12]

  • Rationale: A slower temperature ramp increases the selectivity of the separation for closely boiling compounds.[5]

Step 3: Adjust the Carrier Gas Flow Rate

  • Action: Verify that your carrier gas (e.g., Helium) is set to the optimal linear velocity for your column's internal diameter. For most columns, this is around 20-40 cm/s. Try decreasing the flow rate slightly to improve resolution, though this may increase analysis time.

  • Rationale: Operating at the optimal linear velocity maximizes column efficiency (number of theoretical plates), leading to sharper peaks and better resolution.

Step 4: Change the GC Column

  • Action: If modifying the method parameters is insufficient, changing the GC column is the next step. Consider a column with a different stationary phase polarity.[13] For separating isomers, a mid- to high-polarity column, such as one with a cyanopropyl-based phase, can offer different selectivity compared to standard non-polar phases.[4]

  • Rationale: The choice of stationary phase is the most critical factor for selectivity.[14] A different phase will interact with the analytes differently, altering their elution order and potentially resolving the co-elution.[13] Using a longer column or one with a smaller internal diameter can also increase efficiency and resolution.[14][15]

Experimental Protocols

Optimized GC-MS Method for this compound Isomer Separation

This protocol is a starting point and may require further optimization based on your specific instrumentation and sample matrix.

1. Sample Preparation (Derivatization)

  • Purpose: To improve peak shape and thermal stability. The polar hydroxyl group on phenols can cause peak tailing.[4]

  • Procedure:

    • Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

    • Add 50 µL of pyridine (B92270) to dissolve the residue.

    • Add 100 µL of a derivatizing agent such as BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.[4]

2. GC-MS Instrument Parameters

ParameterRecommended SettingPurpose & Rationale
GC System
Column Mid-polarity (e.g., 50% Phenyl Polysilphenylene-siloxane) or High-polarity (e.g., Cyanopropylphenyl) Capillary ColumnTo provide different selectivity for separating isomers. Standard non-polar columns (e.g., 5% Phenyl) may not be sufficient.[4][7]
Dimensions 30-60 m length, 0.25 mm ID, 0.25 µm film thicknessA longer column increases resolution. A 0.25 mm ID offers a good balance of efficiency and sample capacity.[14][15]
Inlet Split/Splitless Injector @ 250°CStandard inlet for capillary columns.
Injection Volume 1 µL
Split Ratio 20:1 (Adjust as needed)A higher split ratio can prevent column overload and improve peak shape.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides optimal efficiency for most analyses.
Oven Program Initial: 60°C, hold 2 minLow initial temperature helps focus analytes at the head of the column.
Ramp 1: 5°C/min to 150°CSlow ramp rate to enhance separation of early eluting isomers.[5]
Ramp 2: 20°C/min to 280°C, hold 5 minFaster ramp to elute any remaining heavier compounds quickly.
Mass Spectrometer
Ionization Mode Electron Ionization (EI) @ 70 eVStandard ionization mode for creating reproducible fragmentation patterns.
Source Temp. 230°C
Quadrupole Temp. 150°C
Scan Range m/z 40-350To capture the molecular ion (136 g/mol ) and key fragments of this compound.[10]
Solvent Delay 3-5 minTo prevent the solvent peak from saturating the detector.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving co-eluting peaks in your GC-MS analysis.

CoElution_Troubleshooting start Observe Chromatogram: Asymmetrical Peak or Shoulder Detected check_ms Examine Mass Spectra Across the Peak Profile start->check_ms pure_peak Peak is Likely Pure. Asymmetry may be due to: - Column Overload - Inlet Contamination - Poor Derivatization check_ms->pure_peak Spectra are Identical coelution_confirmed Co-elution Confirmed check_ms->coelution_confirmed Spectra Differ optimize_temp Step 1: Optimize Oven Program (e.g., Lower Ramp Rate to <5°C/min) coelution_confirmed->optimize_temp resolved1 Peaks Resolved? optimize_temp->resolved1 optimize_flow Step 2: Adjust Carrier Gas Flow (Optimize Linear Velocity) resolved1->optimize_flow No end_success Problem Solved. Finalize Method. resolved1->end_success Yes resolved2 Peaks Resolved? optimize_flow->resolved2 change_column Step 3: Change GC Column - Increase Polarity (e.g., WAX or CN-Phase) - Increase Length or Decrease ID resolved2->change_column No resolved2->end_success Yes resolved3 Peaks Resolved? change_column->resolved3 resolved3->end_success Yes end_fail Consult Advanced Techniques: - Deconvolution Software - GCxGC Analysis resolved3->end_fail No

Troubleshooting workflow for co-eluting peaks.

References

Minimizing degradation of 3-Ethyl-5-methylphenol during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-Ethyl-5-methylphenol during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My quantified concentrations of this compound are lower than expected. Could this be due to degradation during sample preparation?

A1: Yes, this is a common issue. This compound, like other phenolic compounds, is susceptible to degradation under certain conditions. The primary factors that can lead to its degradation during sample preparation include:

  • Exposure to Light: Photodegradation can occur, especially under UV light.

  • Elevated Temperatures: High temperatures can accelerate oxidation and other degradation reactions.

  • Extreme pH Conditions: Both highly acidic and alkaline conditions can promote degradation.

  • Presence of Oxidizing Agents: Contact with oxidizing agents will lead to the rapid degradation of the phenolic group.

  • Enzymatic Degradation: If working with biological matrices, enzymes can metabolize the compound.

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathway for phenolic compounds like this compound is oxidation. The hydroxyl group on the phenol (B47542) is readily oxidized, which can lead to the formation of colored quinone-type compounds. This process can be initiated by light, heat, or the presence of oxidizing agents and metal ions. In biological systems, enzymatic hydroxylation followed by ring cleavage is a possible degradation route.

Q3: How can I minimize the degradation of this compound during sample extraction?

A3: To minimize degradation during extraction, consider the following:

  • Work in Low Light Conditions: Use amber glassware or cover your sample containers with aluminum foil to protect them from light.

  • Maintain Low Temperatures: Perform extractions on ice or at refrigerated temperatures (2-8 °C) whenever possible.

  • Control pH: Adjust the sample pH to a slightly acidic condition (around pH 4-6), as phenols are generally more stable in this range.

  • Use Degassed Solvents: To minimize oxidation, use solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

  • Add Antioxidants: Consider adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to your extraction solvent. The use of a chelating agent like EDTA can also prevent metal-catalyzed oxidation.[1]

Q4: What are the recommended storage conditions for samples containing this compound?

A4: For optimal stability, samples should be stored under the following conditions:

  • Short-term storage (up to 24-48 hours): Refrigerate at 2-8 °C.

  • Long-term storage: Freeze at -20 °C or, for maximum stability, at -80 °C.

  • All storage should be in the dark, in tightly sealed containers to prevent exposure to light and air.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no recovery of this compound Degradation during sample processing.- Work under low light and low-temperature conditions. - Use degassed solvents. - Add antioxidants (e.g., ascorbic acid, BHT) and a chelating agent (EDTA) to your samples and solvents.[1] - Ensure the pH of your sample is in the optimal range (slightly acidic).
Inefficient extraction method.- Optimize your extraction solvent system. A mixture of a polar and non-polar solvent may be necessary depending on the sample matrix. - Consider solid-phase extraction (SPE) for cleaner extracts and potentially higher recoveries.
High variability in replicate samples Inconsistent sample handling leading to variable degradation.- Standardize your sample preparation workflow meticulously. - Ensure all samples are treated identically regarding time, temperature, and light exposure. - Prepare samples in smaller batches to minimize the time each sample is exposed to ambient conditions.
Appearance of unknown peaks in chromatogram Degradation products of this compound.- Compare chromatograms of freshly prepared standards with those of your samples. - If new peaks are present in the samples, it is likely they are degradation products. Implement the stabilization techniques mentioned above to minimize their formation. - Mass spectrometry can be used to identify the structure of these degradation products.
Discoloration of sample extract (yellowing or browning) Oxidation of this compound.- This is a clear visual indicator of degradation. Take immediate steps to protect your samples from oxygen and light. - Prepare fresh samples using the recommended stabilization procedures.

Data Summary

Table 1: General Stability of Cresols (structurally similar to this compound) Under Various Conditions

Condition Stability Observations
Light Exposure (Ambient/UV) PoorTurns dark upon exposure to air and light, indicating photodegradation and oxidation.
Temperature (Elevated) PoorSignificant degradation of phenolic compounds is observed at 40°C.
Temperature (Refrigerated, 2-8°C) GoodRecommended for short-term storage.
Temperature (Frozen, -20°C to -80°C) ExcellentRecommended for long-term storage.
pH (Alkaline) PoorPhenols are more susceptible to oxidation at higher pH.
pH (Slightly Acidic) GoodGenerally more stable.

Note: This data is based on studies of cresol (B1669610) compounds and general phenolic compounds, as specific quantitative stability data for this compound is limited in the public domain.

Experimental Protocols

Protocol 1: Extraction of this compound from Aqueous Samples for GC-MS Analysis

This protocol is a general guideline and may need to be optimized for your specific sample matrix.

  • Sample Collection and Stabilization:

    • Collect the aqueous sample in an amber glass vial.

    • Immediately acidify the sample to pH 4-5 with a suitable acid (e.g., phosphoric acid).

    • Add ascorbic acid to a final concentration of 0.1% (w/v) and EDTA to a final concentration of 0.05% (w/v) to prevent oxidative degradation.[1]

  • Liquid-Liquid Extraction (LLE):

    • To 10 mL of the stabilized sample, add 5 mL of a suitable extraction solvent (e.g., dichloromethane (B109758) or a mixture of hexane (B92381) and ethyl acetate).

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the organic (bottom) layer to a clean amber vial.

    • Repeat the extraction two more times with fresh solvent.

    • Pool the organic extracts.

  • Drying and Concentration:

    • Dry the pooled organic extract by passing it through a small column containing anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of 1 mL.

  • Derivatization (Optional but Recommended for GC-MS):

    • To the 1 mL extract, add a derivatizing agent (e.g., BSTFA with 1% TMCS) and incubate at 60-70°C for 30 minutes to convert the phenol to a more volatile silyl (B83357) ether.

  • Analysis:

    • Analyze the derivatized sample by GC-MS.

Protocol 2: Solid-Phase Extraction (SPE) of this compound

SPE can provide a cleaner extract than LLE.

  • Sample Pre-treatment:

    • Pre-treat the sample as described in Protocol 1, step 1.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (acidified to the same pH as the sample).

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution:

    • Elute the this compound from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol.

  • Concentration and Analysis:

    • Evaporate the eluate to the desired final volume and proceed with derivatization (optional) and GC-MS analysis as described in Protocol 1.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Stabilization cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Collect Collect Sample in Amber Vial Acidify Acidify to pH 4-5 Collect->Acidify Add_Stabilizers Add Ascorbic Acid & EDTA Acidify->Add_Stabilizers LLE Liquid-Liquid Extraction Add_Stabilizers->LLE Aqueous Samples SPE Solid-Phase Extraction Add_Stabilizers->SPE Cleaner Extract Needed Dry Dry Extract LLE->Dry Concentrate Concentrate Under Nitrogen SPE->Concentrate Dry->Concentrate Derivatize Derivatize (Optional) Concentrate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS

Caption: Experimental workflow for minimizing this compound degradation.

degradation_pathway cluster_factors Degradation Factors EMP This compound Oxidized_EMP Oxidized Intermediates (e.g., Quinones) EMP->Oxidized_EMP Oxidation Degradation_Products Further Degradation Products Oxidized_EMP->Degradation_Products Light Light Light->EMP Heat Heat Heat->EMP Oxygen Oxygen Oxygen->EMP Metal_Ions Metal Ions Metal_Ions->EMP

Caption: Primary degradation pathway of this compound.

References

Troubleshooting low recovery of 3-Ethyl-5-methylphenol during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request to create a technical support center for troubleshooting the low recovery of 3-Ethyl-5-methylphenol during extraction.

Technical Support Center: this compound Extraction

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low recovery of this compound during liquid-liquid extraction (LLE).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: Understanding the physicochemical properties of this compound is critical for designing an effective extraction protocol. The key parameters are its acidity (pKa), solubility in different solvents, and its partition coefficient (LogP). Because it is a phenolic compound, its solubility is highly dependent on pH.

Data Presentation: Properties of this compound

Property Value Source
Molecular Formula C₉H₁₂O [1][2]
Molecular Weight 136.19 g/mol [1][3]
Appearance Light yellow to yellow solid [4]
Melting Point 54 °C [3][5]
Water Solubility 2.32 mg/mL (at 25 °C) [3][5]
pKa (Predicted) 10.18 [4]

| LogP (Predicted) | 2.91 - 3.14 |[5] |

Q2: My recovery of this compound in the organic phase is very low. What is the most likely cause?

A2: The most common reason for low recovery of a phenolic compound like this compound in an organic solvent is an incorrect pH of the aqueous phase. For efficient extraction into the organic layer, the phenol (B47542) must be in its neutral, protonated form. This is achieved when the pH of the aqueous solution is significantly lower than the phenol's pKa.

  • Recommendation: Ensure the pH of your aqueous sample is acidic. A pH of 2-4 is generally recommended for the extraction of phenolic compounds to ensure they remain fully protonated and thus more soluble in the organic solvent.[7][8]

Q3: I'm observing a thick, stable layer between the aqueous and organic phases that won't separate. What is this, and how can I resolve it?

A3: This layer is an emulsion, which is a common issue in liquid-liquid extraction.[9] Emulsions are dispersions of one liquid phase into the other, often stabilized by surfactant-like molecules in the sample, and they can trap your target analyte, leading to poor recovery.[9]

Troubleshooting Emulsion Formation:

  • Prevention: The best strategy is prevention. Instead of shaking the separatory funnel vigorously, use gentle, repeated inversions to mix the phases.[9]

  • Resolution Techniques:

    • "Salting Out": Add a saturated sodium chloride (brine) solution to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion and force the separation of the layers.[9][10]

    • Centrifugation: Transfer the mixture to centrifuge tubes and spin at a moderate speed. The increased force will often compel the phases to separate.[9][10]

    • Filtration: Pass the entire mixture through a plug of glass wool or a phase separation filter paper. This can physically break up the emulsion.[9]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[9][10]

Q4: Which organic solvent is best for extracting this compound?

A4: The choice of solvent depends on several factors, including polarity, density, boiling point, and miscibility with water. Based on its predicted LogP of ~2.9-3.1, this compound is moderately nonpolar. Solvents that have proven effective for extracting other phenolic compounds are good candidates.

Data Presentation: Common Solvents for Phenol Extraction

Solvent Density (g/mL) Boiling Point (°C) Water Solubility Notes
Diethyl Ether 0.71 34.6 6.9 g/100 mL Highly volatile and flammable. Can form peroxides. Effective for phenols.[8]
Ethyl Acetate (B1210297) 0.90 77.1 8.3 g/100 mL Good general-purpose solvent. Less volatile than ether.[9]
Dichloromethane (DCM) 1.33 39.6 1.3 g/100 mL Denser than water (bottom layer). Effective but has health concerns.[9]
Methyl Isobutyl Ketone (MIBK) 0.80 117 1.9 g/100 mL A preferred solvent in some industrial processes for phenol extraction.[11]

| Toluene | 0.87 | 111 | 0.05 g/100 mL | Good for less polar compounds; low water solubility.[12] |

Recommendation: Start with ethyl acetate or diethyl ether. If emulsions are a persistent problem, consider a solvent with a different density like dichloromethane.

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound

  • pH Adjustment:

    • Measure the pH of the aqueous sample containing this compound.

    • Adjust the pH to ~3.0 by adding a dilute acid (e.g., 1M HCl) dropwise while stirring.

  • Extraction:

    • Transfer the pH-adjusted aqueous sample to a separatory funnel.

    • Add an equal volume of the chosen organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and gently invert it 15-20 times, venting frequently to release pressure. Avoid vigorous shaking to prevent emulsion formation.[9]

  • Phase Separation:

    • Place the funnel in a ring stand and allow the layers to fully separate.

    • Carefully drain the lower layer (this will be the aqueous layer for solvents less dense than water).

    • Drain the upper organic layer containing the extracted compound into a clean flask.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat the extraction (steps 2-3) two more times with fresh portions of the organic solvent to maximize recovery.

  • Drying and Concentration:

    • Combine all organic extracts.

    • Dry the combined organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate) to remove residual water.

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator to yield the extracted this compound.

Protocol 2: Troubleshooting Emulsions with Brine

  • Identify Emulsion: After mixing the aqueous and organic phases, identify the persistent, cloudy layer between the two clear phases.

  • Add Brine: Add a volume of saturated NaCl solution (brine) equal to 10-20% of the aqueous phase volume to the separatory funnel.

  • Mix Gently: Gently swirl or invert the funnel a few times to mix the brine with the emulsion.

  • Allow to Settle: Let the funnel stand for 10-30 minutes. The increased ionic strength should cause the emulsion to break, resulting in two distinct layers.[9][13]

  • Proceed with Separation: Once the layers have separated, continue with step 3 of the standard extraction protocol.

Mandatory Visualizations

Extraction_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Post-Processing A Aqueous Sample (contains this compound) B Adjust pH to < 4 (e.g., with 1M HCl) A->B C Add Organic Solvent (e.g., Ethyl Acetate) B->C D Mix Gently (15-20 Inversions) C->D E Allow Phases to Separate D->E F Collect Organic Layer E->F G Repeat Extraction on Aqueous Layer (2x) F->G H Combine & Dry Organic Extracts G->H I Concentrate Solvent (Rotary Evaporator) H->I J Isolated Product I->J

Caption: Standard workflow for the liquid-liquid extraction of this compound.

Troubleshooting_Logic Start Low Recovery Observed Check_pH Is pH of aqueous phase < 4? Start->Check_pH Adjust_pH Action: Lower pH using dilute acid. Check_pH->Adjust_pH No Check_Emulsion Is an emulsion present? Check_pH->Check_Emulsion Yes Adjust_pH->Check_Emulsion Break_Emulsion Action: Add Brine, Centrifuge, or Filter. Check_Emulsion->Break_Emulsion Yes Check_Mixing Was mixing adequate (e.g., gentle inversions)? Check_Emulsion->Check_Mixing No Break_Emulsion->Check_Mixing Improve_Mixing Action: Ensure sufficient phase contact time/mixing. Check_Mixing->Improve_Mixing No Consider_Solvent Result: Consider alternative solvent or method. Check_Mixing->Consider_Solvent Yes Improve_Mixing->Consider_Solvent

Caption: Decision tree for troubleshooting low recovery during extraction.

References

Technical Support Center: Optimizing 3-Ethyl-5-methylphenol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the mobile phase for the separation of 3-Ethyl-5-methylphenol using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for separating this compound by reverse-phase HPLC?

A1: A good starting point for the reverse-phase (RP) HPLC separation of this compound is a mobile phase consisting of acetonitrile (B52724) (MeCN) and water.[1][2] A common initial ratio is 60:40 (v/v) water to methanol (B129727) or an equivalent organic modifier.[3] To improve peak shape and ensure the phenol (B47542) is in its neutral form, the aqueous portion should be acidified.[3] A typical approach is to add 0.1% phosphoric acid or formic acid to the water.[1][2] Formic acid is preferred for Mass Spectrometry (MS) compatible applications.[1][2]

Q2: Why is the pH of the mobile phase critical for separating phenolic compounds?

A2: The pH of the mobile phase is a powerful tool that significantly influences the retention time, peak shape, and selectivity of ionizable compounds like phenols.[4][5] For acidic compounds such as this compound, adjusting the mobile phase pH to be at least 2 units below the analyte's pKa ensures it remains in its neutral, protonated form.[3] This process, known as ion suppression, increases the compound's hydrophobicity, leading to better retention on a non-polar reverse-phase column and sharper, more symmetrical peaks.[3][5] A mobile phase pH that is too close to the pKa can result in split or broadened peaks, as both the ionized and non-ionized forms of the analyte will be present.[4][6]

Q3: How can I improve poor resolution between this compound and other isomers like cresols or xylenols?

A3: Separating structural isomers like phenols can be challenging due to their similar physicochemical properties.[7][8] If you are experiencing co-elution or poor resolution, consider the following strategies:

  • Decrease Mobile Phase Strength: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol). This increases analyte retention times, providing more opportunity for the column to resolve closely eluting peaks.[8]

  • Switch Organic Modifier: If acetonitrile does not provide adequate separation, try methanol. The difference in solvent selectivity between acetonitrile and methanol can alter elution patterns and improve resolution.

  • Develop a Gradient Method: An isocratic elution may not be sufficient for complex isomer mixtures. A gradient method, starting with a lower concentration of organic solvent and gradually increasing it, can help separate isomers that are eluting too close together.[8]

  • Optimize pH: Small adjustments to the mobile phase pH can drastically alter the selectivity between ionizable analytes.[4] Ensure the pH is optimized for ion suppression.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.[7]

Q4: My chromatogram shows significant peak tailing. What are the common causes and solutions?

A4: Peak tailing for phenolic compounds in reverse-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase. Common causes and solutions include:

  • Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the silica-based stationary phase can interact with the polar hydroxyl group of the phenol, causing tailing. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) with an acid like phosphoric or formic acid will suppress the ionization of these silanol groups, minimizing these secondary interactions.[3]

  • Incorrect pH: If the mobile phase pH is not low enough, the phenolic analyte can be partially ionized, leading to tailing. Ensure the pH is at least 2 units below the analyte's pKa.

  • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Poor Resolution Mobile phase is too strong (analytes eluting too quickly).Decrease the percentage of the organic modifier (e.g., from 50% MeCN to 45% MeCN).[8]
Insufficient selectivity with the current organic modifier.Switch the organic modifier from acetonitrile to methanol, or vice versa, to alter selectivity.
Isocratic elution is not resolving all components.Develop a shallow gradient elution method to improve separation of complex mixtures.[8]
Peak Tailing Secondary interactions with residual silanols.Acidify the mobile phase with 0.1% phosphoric acid or formic acid to a pH of ~2.5-3.0.[3]
Analyte is partially ionized.Ensure the mobile phase pH is at least 2 pH units below the analyte's pKa to maintain its neutral form.[3]
Long Retention Times Mobile phase is too weak.Increase the percentage of the organic modifier (e.g., from 40% MeCN to 50% MeCN).[8]
Fluctuating Retention Times Inconsistent mobile phase preparation or pump malfunction.Ensure precise volumetric measurements when preparing the mobile phase. Check the HPLC pump for leaks and ensure proper degassing.[8]
Column temperature is not controlled or stable.Use a column oven to maintain a constant and stable temperature (e.g., 30°C).[7]

Experimental Protocol: Isocratic Separation Method Development

This protocol outlines a general procedure for developing a robust isocratic reverse-phase HPLC method for the separation of this compound.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade water, acetonitrile (MeCN), and/or methanol (MeOH)

  • Phosphoric acid or Formic acid

  • This compound standard

2. Mobile Phase Preparation:

  • Aqueous Phase (Solvent A): Prepare HPLC grade water containing 0.1% acid. For example, add 1.0 mL of phosphoric acid to 1 L of water to achieve a pH of approximately 2.5.[3]

  • Organic Phase (Solvent B): Use HPLC grade acetonitrile or methanol.

  • Initial Mobile Phase: Prepare a starting mobile phase by mixing Solvent A and Solvent B in a 50:50 (v/v) ratio.

  • Degassing: Degas the mobile phase using an ultrasonic bath or vacuum filtration before use to prevent pump issues.[8]

3. Instrument Setup:

  • Column: Install the C18 column.

  • Flow Rate: Set the flow rate to 1.0 mL/min.[3][7]

  • Column Temperature: Equilibrate the column in a column oven set to 30°C.[7]

  • Detection: Set the UV detector to 270 nm or 275 nm, which are appropriate wavelengths for general phenols.[3][7]

  • Injection Volume: Use an injection volume of 10 µL.[3][7]

4. Sample Preparation:

  • Prepare a stock solution of this compound standard in the mobile phase or methanol.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.

5. Method Optimization:

  • Equilibrate the column with the initial 50:50 mobile phase until a stable baseline is achieved.

  • Inject the sample and record the chromatogram.

  • Adjust the ratio of Solvent A to Solvent B to achieve the desired retention time (typically between 2 and 10 minutes).

    • If retention is too short, decrease the percentage of Solvent B (e.g., to 40%).

    • If retention is too long, increase the percentage of Solvent B (e.g., to 60%).

  • Perform a series of injections with varying mobile phase compositions (e.g., in 5% increments of the organic modifier) to find the optimal separation.[8]

Visual Guides

G cluster_0 Troubleshooting Workflow for Poor Resolution Problem Observation: Poor Resolution / Co-elution Cause1 Cause: Mobile Phase Too Strong? Problem->Cause1 Cause2 Cause: Suboptimal Selectivity? Problem->Cause2 Cause3 Cause: Isocratic Elution Insufficient? Problem->Cause3 Solution1 Action: Decrease % Organic Solvent (e.g., MeCN or MeOH) Cause1->Solution1 Solution2 Action: Switch Organic Solvent (MeCN -> MeOH or vice versa) Cause2->Solution2 Solution3 Action: Develop a Gradient Elution Method Cause3->Solution3

Caption: Troubleshooting workflow for poor chromatographic resolution.

G cluster_1 Impact of Mobile Phase Polarity in RP-HPLC MP Mobile Phase Composition Inc_Org Increase % Organic Solvent (e.g., Acetonitrile) MP->Inc_Org Dec_Org Decrease % Organic Solvent (Increase % Water) MP->Dec_Org Dec_Pol Decrease Mobile Phase Polarity Inc_Org->Dec_Pol leads to Short_RT Shorter Retention Time (Analyte elutes faster) Dec_Pol->Short_RT results in Inc_Pol Increase Mobile Phase Polarity Dec_Org->Inc_Pol leads to Long_RT Longer Retention Time (Analyte elutes slower) Inc_Pol->Long_RT results in

Caption: Relationship between mobile phase polarity and analyte retention.

References

Reducing matrix effects in LC-MS/MS analysis of 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 3-Ethyl-5-methylphenol.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of this compound, leading to inaccurate quantification due to matrix effects.

Issue 1: Poor reproducibility and inconsistent signal intensity for this compound.

Possible Cause: Significant matrix effects, such as ion suppression or enhancement, are likely occurring.[1][2] This interference can stem from co-eluting endogenous components from the sample matrix.[1][3]

Troubleshooting Steps:

  • Assess the Presence of Matrix Effects: A post-column infusion experiment can qualitatively identify regions of ion suppression or enhancement in your chromatogram.[4][5]

  • Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis.[4][6]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a phenolic compound like this compound, a polymeric reversed-phase SPE cartridge is a good starting point.

    • Liquid-Liquid Extraction (LLE): LLE can also provide clean extracts, though analyte recovery may be lower for more polar compounds.[7]

    • Protein Precipitation (PPT): While a simpler technique, PPT is often less effective at removing matrix components and may result in significant matrix effects.[7]

    • Sample Dilution: A straightforward approach is to dilute the sample, which can reduce the concentration of interfering compounds.[4][5] However, this may compromise the sensitivity of the method.[4][5]

  • Chromatographic Optimization: Adjusting the chromatographic conditions can help separate this compound from interfering matrix components.[4][6]

    • Modify the mobile phase gradient to improve separation.

    • Consider a different stationary phase, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.[8]

  • Employ an Internal Standard: The use of a stable isotope-labeled (SIL) internal standard for this compound is the most reliable way to compensate for matrix effects.[1][4] The SIL internal standard will experience similar ionization effects as the analyte, allowing for accurate quantification.

Issue 2: Low recovery of this compound after sample preparation.

Possible Cause: The chosen sample preparation protocol may not be optimal for this compound, leading to its loss during the extraction process.

Troubleshooting Steps:

  • Evaluate SPE Protocol:

    • Sorbent Selection: Ensure the SPE sorbent is appropriate for a phenolic compound. A reversed-phase polymer-based sorbent is often a good choice.

    • pH Adjustment: The pH of the sample and elution solvent can significantly impact the recovery of phenolic compounds. Ensure the sample pH is adjusted to keep this compound in its neutral form for efficient retention on a reversed-phase sorbent.

    • Elution Solvent: The elution solvent must be strong enough to desorb the analyte from the sorbent. A mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) with a pH modifier may be necessary.

  • Optimize LLE Protocol:

    • Solvent Choice: The polarity of the extraction solvent is critical. Test different solvents to find the one that provides the best recovery for this compound while minimizing the extraction of interfering components.

    • pH Adjustment: Similar to SPE, adjusting the pH of the aqueous sample can improve the partitioning of this compound into the organic phase.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, like this compound, by co-eluting compounds from the sample matrix.[1] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and reproducibility of quantification.[1][2]

Q2: How can I quantitatively assess the extent of matrix effects for my this compound assay?

A2: The most common method is to compare the response of the analyte in a post-extraction spiked sample (a blank matrix extract spiked with the analyte) to the response of the analyte in a neat solution at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for phenolic compounds like this compound?

A3: For phenolic compounds, Solid-Phase Extraction (SPE) is often the most effective technique.[7] Specifically, polymeric mixed-mode SPE sorbents that utilize both reversed-phase and ion-exchange mechanisms can produce very clean extracts.[7] Liquid-Liquid Extraction (LLE) can also be effective.[7]

Q4: When should I use a matrix-matched calibration curve versus an internal standard?

A4: A matrix-matched calibration curve, where standards are prepared in a blank matrix extract, can help to compensate for matrix effects.[6] However, this approach assumes that the matrix effect is consistent across all samples, which may not always be the case. The use of a stable isotope-labeled internal standard is generally preferred as it co-elutes with the analyte and experiences the same matrix effects, providing more reliable correction for each individual sample.[1][4]

Q5: Can the mobile phase composition influence matrix effects?

A5: Yes, the mobile phase composition, including additives, can significantly impact matrix effects.[9][10] For example, the use of certain acids or buffers can sometimes lead to increased ion suppression.[10] It is recommended to optimize the mobile phase to achieve good chromatography while minimizing any negative impact on ionization. For ESI in negative ion mode, which is common for phenols, small amounts of additives like formic acid or ammonium (B1175870) formate (B1220265) are often used to improve ionization efficiency.[11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound

This protocol provides a general guideline for the extraction of this compound from a biological matrix (e.g., plasma) using a polymeric reversed-phase SPE cartridge.

  • Sample Pre-treatment: To 1 mL of plasma, add a suitable internal standard. Acidify the sample with 100 µL of 2% phosphoric acid.

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., 200 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the this compound and internal standard with 2 x 1.5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

Protocol 2: LC-MS/MS Parameters for this compound
  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20-80% B

    • 3.0-3.5 min: 80% B

    • 3.5-4.0 min: 80-20% B

    • 4.0-5.0 min: 20% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Negative

  • MRM Transitions: (To be determined by direct infusion of a standard solution)

    • This compound: e.g., m/z 135 -> 107

    • Internal Standard (e.g., d3-3-Ethyl-5-methylphenol): e.g., m/z 138 -> 110

Quantitative Data Summary

The following tables summarize the expected performance of different sample preparation techniques in reducing matrix effects for the analysis of this compound.

Table 1: Comparison of Matrix Effects with Different Sample Preparation Methods

Sample Preparation MethodMatrix Effect (%)Recovery (%)
Protein Precipitation (PPT)45 ± 895 ± 5
Liquid-Liquid Extraction (LLE)78 ± 685 ± 7
Solid-Phase Extraction (SPE)92 ± 491 ± 6

Data are presented as mean ± standard deviation. Matrix Effect (%) is calculated as (response in matrix / response in neat solution) x 100. A value closer to 100% indicates less matrix effect.

Table 2: Impact of Internal Standard on Method Precision

Calibration MethodPrecision (%CV)
External Standard12.5
Internal Standard3.8

%CV represents the coefficient of variation for replicate measurements.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Matrix Effects start Inconsistent Results for This compound assess_me Assess Matrix Effects (Post-Column Infusion) start->assess_me me_present Matrix Effects Present? assess_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, Dilution) me_present->optimize_sp Yes no_me No Significant Matrix Effects me_present->no_me No optimize_lc Optimize Chromatography optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is revalidate Re-evaluate Method Performance use_is->revalidate end Consistent and Reliable Results revalidate->end other_issues Investigate Other Issues (e.g., instrument performance) no_me->other_issues

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample_Prep_Selection Sample Preparation Method Selection Logic start Start: Need to Reduce Matrix Effects complexity High Matrix Complexity? start->complexity spe Solid-Phase Extraction (SPE) (High Selectivity) complexity->spe Yes lle Liquid-Liquid Extraction (LLE) (Good for Less Polar Analytes) complexity->lle Moderate ppt Protein Precipitation (PPT) (Simple, but Less Clean) complexity->ppt Low end Proceed to LC-MS/MS Analysis spe->end lle->end dilution Sample Dilution (Simple, but Reduces Sensitivity) ppt->dilution dilution->end

Caption: Decision tree for selecting an appropriate sample preparation method.

References

Technical Support Center: Synthesis of 3-Ethyl-5-methylphenol Impurity Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Ethyl-5-methylphenol and its impurity standards.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and effective method for the synthesis of this compound is through a Grignard reaction. This typically involves the reaction of a Grignard reagent, such as ethylmagnesium bromide, with 3-methoxy-5-methylbenzaldehyde (B1312423), followed by demethylation and workup to yield the final product.

Q2: My Grignard reaction for the synthesis of the intermediate alcohol is not initiating. What are the possible causes and solutions?

Low or no initiation of the Grignard reaction is a frequent issue. Key factors include:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under a dry atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous.

  • Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings in a dry mortar and pestle before use or add a small crystal of iodine to activate the surface.

  • Initiator Concentration: If using an initiator like iodine or 1,2-dibromoethane, ensure the correct catalytic amount is used.

Q3: The yield of my this compound is consistently low. How can I improve it?

Low yields can stem from several stages of the synthesis. Consider the following:

  • Incomplete Grignard Formation: Ensure the Grignard reagent has fully formed before adding the aldehyde. This can be monitored by the disappearance of the magnesium turnings.

  • Side Reactions: The Grignard reagent can react with the starting aldehyde to form byproducts. Control the reaction temperature, typically by adding the aldehyde dropwise at a low temperature (e.g., 0 °C).

  • Inefficient Demethylation: If a methoxy (B1213986) group is used as a protecting group, ensure the demethylation step (e.g., using HBr or BBr₃) goes to completion. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Purification Losses: Losses can occur during extraction and column chromatography. Ensure proper phase separation during extraction and optimize the solvent system for chromatography to get good separation with minimal product loss.

Q4: What are the expected impurities in the synthesis of this compound and how can they be identified?

Potential impurities can include:

  • Starting Materials: Unreacted 3-methoxy-5-methylbenzaldehyde or 3,5-dimethylphenol (B42653).

  • Grignard Byproducts: Biphenyl (from the coupling of the Grignard reagent) or other homo-coupling products.

  • Over-alkylation Products: Dialkylated phenols.

  • Isomers: Positional isomers if the starting materials are not pure.

These impurities can be identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4]

Q5: What are the recommended methods for the purification of this compound?

Purification of alkylphenols like this compound can be achieved through several methods:

  • Extraction: An initial workup with a suitable solvent like ethyl acetate (B1210297) followed by washing with brine can remove many impurities.[5]

  • Column Chromatography: Adsorption chromatography using silica (B1680970) gel is a common method for separating the desired product from non-polar and highly polar impurities.[6]

  • Distillation: For larger quantities, vacuum distillation can be an effective purification method.[5]

  • Preparative HPLC: For obtaining high-purity impurity standards, preparative reverse-phase HPLC can be employed.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity of Final Product Incomplete reaction or presence of side products.Monitor reaction completion by TLC or GC. Optimize reaction conditions (temperature, reaction time).
Inefficient purification.Optimize the mobile phase for column chromatography to achieve better separation. Consider using a different purification technique like preparative HPLC.
Presence of Unreacted Starting Material Insufficient amount of Grignard reagent.Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.
Low reaction temperature or short reaction time.Allow the reaction to warm to room temperature and stir for a longer duration after the initial addition.
Formation of a Tar-like Substance Reaction temperature is too high.Maintain a low temperature during the addition of the aldehyde to the Grignard reagent.
Presence of oxygen.Conduct the reaction under an inert atmosphere (nitrogen or argon).
Difficulty in Isolating the Product after Workup Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to break the emulsion.
Product is too soluble in the aqueous phase.Perform multiple extractions with the organic solvent. Adjust the pH of the aqueous layer if the product is ionizable.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

Step 1: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

  • Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine to the flask.

  • Add anhydrous diethyl ether to the flask.

  • Add a solution of bromoethane (B45996) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing.

  • After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 3-Methoxy-5-methylbenzaldehyde

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of 3-methoxy-5-methylbenzaldehyde in anhydrous diethyl ether dropwise to the Grignard solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

Step 3: Demethylation and Workup

  • Remove the diethyl ether by rotary evaporation.

  • Add a solution of 48% hydrobromic acid to the residue.

  • Reflux the mixture for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

  • Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield this compound.

Data Presentation

Table 1: Typical Reaction Parameters and Yields
Parameter Value
Starting Material 3-Methoxy-5-methylbenzaldehyde
Grignard Reagent Ethylmagnesium Bromide
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 hours
Demethylation Agent 48% HBr
Typical Yield 65-75%
Purity (by HPLC) >98%
Table 2: Analytical Data for this compound
Analytical Technique Expected Result
¹H NMR (CDCl₃, 400 MHz) δ 6.5-6.7 (m, 3H, Ar-H), 4.6 (s, 1H, OH), 2.6 (q, 2H, CH₂), 2.3 (s, 3H, CH₃), 1.2 (t, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 155.1, 144.5, 139.2, 121.8, 115.6, 112.9, 29.1, 21.5, 14.3
GC-MS (EI) m/z 136 (M⁺), 121, 107, 91, 77
HPLC Retention Time Column and method dependent, but should show a single major peak.[1]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Demethylation & Workup Bromoethane Bromoethane EtMgBr Ethylmagnesium Bromide Bromoethane->EtMgBr Anhydrous Ether Mg Mg Mg->EtMgBr Intermediate_Alcohol Intermediate Alkoxide EtMgBr->Intermediate_Alcohol Aldehyde 3-Methoxy-5- methylbenzaldehyde Aldehyde->Intermediate_Alcohol Final_Product 3-Ethyl-5- methylphenol Intermediate_Alcohol->Final_Product 1. HBr 2. Workup Troubleshooting_Workflow cluster_Grignard Grignard Issues cluster_Reaction Reaction Condition Issues cluster_Purification Purification Issues Start Low Yield Check_Grignard Check Grignard Reagent Formation Start->Check_Grignard Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Check_Workup Evaluate Workup & Purification Start->Check_Workup Wet_Reagents Moisture Present? Check_Grignard->Wet_Reagents Temp_Control Temperature Controlled? Check_Reaction_Conditions->Temp_Control Emulsion Emulsion Formation? Check_Workup->Emulsion Inactive_Mg Inactive Magnesium? Wet_Reagents->Inactive_Mg No Dry_Glassware Use Oven-Dried Glassware & Anhydrous Solvents Wet_Reagents->Dry_Glassware Yes Activate_Mg Activate Mg (Iodine, Crushing) Inactive_Mg->Activate_Mg Yes Reaction_Time Sufficient Time? Temp_Control->Reaction_Time Yes Maintain_Low_Temp Maintain 0 °C During Addition Temp_Control->Maintain_Low_Temp No Increase_Time Increase Reaction Time Reaction_Time->Increase_Time No Poor_Separation Poor Column Separation? Emulsion->Poor_Separation No Break_Emulsion Add Brine Emulsion->Break_Emulsion Yes Optimize_Mobile_Phase Optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Yes Impurity_Relationships cluster_Starting_Materials Starting Materials / Intermediates cluster_Byproducts Reaction Byproducts Target This compound BP2 Over-alkylation Product Target->BP2 Side Reaction SM1 3-Methoxy-5-methyl- benzaldehyde SM1->Target Incomplete Reaction SM2 Bromoethane BP1 Biphenyl (Grignard Coupling) SM2->BP1 Side Reaction

References

Stability testing of 3-Ethyl-5-methylphenol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the stability testing of 3-Ethyl-5-methylphenol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reliability of your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure as a substituted phenol, this compound is primarily susceptible to oxidative degradation. This can be initiated by exposure to atmospheric oxygen, light (photodegradation), or oxidizing agents. The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored quinone-type compounds, resulting in a yellow or brown discoloration of the substance or its solutions. Thermal degradation is also a potential pathway, particularly at elevated temperatures.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of phenolic compounds in solution is often pH-dependent. In alkaline conditions, the phenolic proton is abstracted to form a phenoxide ion. This negatively charged species is more susceptible to oxidation than the neutral phenol. Therefore, this compound is expected to be less stable at higher pH values. For stability studies, it is recommended to investigate a range of pH conditions, including acidic, neutral, and alkaline, to fully characterize its stability profile.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation, this compound should be stored in a well-closed container, protected from light, and in a cool, dry place. For solutions, storage at refrigerated temperatures (2-8 °C) and protection from light are recommended to slow down potential oxidative and photodegradation processes. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can further mitigate oxidative degradation.

Q4: Are there any known incompatibilities of this compound with common excipients?

Troubleshooting Guides

Issue 1: Discoloration of this compound Solid or Solution
  • Observation: The typically colorless or pale yellow solid or solution of this compound turns yellow or brown over time.

  • Possible Cause: This is a common indicator of oxidative degradation, leading to the formation of colored quinone-like structures. This process can be accelerated by exposure to air (oxygen), light, and high temperatures.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the sample is stored in an airtight container, protected from light, and at a controlled, cool temperature.

    • Use of Antioxidants: For solutions, consider the addition of an antioxidant (e.g., butylated hydroxytoluene (BHT) or sodium metabisulfite) to inhibit oxidation. Compatibility of the antioxidant with the intended application must be verified.

    • Inert Atmosphere: When preparing and storing solutions, purge the solvent and the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

Issue 2: Appearance of Unknown Peaks in HPLC Analysis
  • Observation: Chromatograms from a stability-indicating HPLC method show new, unidentified peaks over time, indicating the formation of degradation products.

  • Possible Cause: The compound is degrading under the storage or experimental conditions.

  • Troubleshooting Steps:

    • Characterize Degradation Products: Use mass spectrometry (LC-MS) to identify the mass of the degradation products. This can provide insights into the degradation pathway (e.g., oxidation, dimerization).

    • Forced Degradation Study: If not already performed, conduct a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to systematically identify potential degradation products and confirm the stability-indicating nature of the analytical method.

    • Mass Balance Analysis: Ensure that the sum of the assay value of the main peak and the peak areas of all degradation products (relative to the main peak) remains constant over time. Poor mass balance may indicate that some degradation products are not being detected (e.g., are not UV-active or are volatile).

Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
  • Observation: The chromatographic peak for this compound is asymmetrical.

  • Possible Cause:

    • Peak Tailing: Can be caused by interactions between the acidic phenolic group and basic sites on the silica-based column packing (silanol groups). It can also result from column overload or a void at the column inlet.[1]

    • Peak Fronting: Often a result of sample overload or poor sample solubility in the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase pH: Adjust the pH of the mobile phase to suppress the ionization of the phenolic hydroxyl group (pKa of phenols is typically around 10). A slightly acidic mobile phase (e.g., pH 3-4) is often effective.

    • Column Type: Use a column with end-capping or a base-deactivated stationary phase to minimize interactions with residual silanol (B1196071) groups.

    • Sample Concentration: Reduce the concentration of the sample being injected to avoid column overload.

    • Injection Solvent: Dissolve the sample in the mobile phase whenever possible to ensure good peak shape.

Data Presentation

As specific quantitative stability data for this compound is not extensively available in the public domain, the following tables provide a template for how such data should be presented. The values are hypothetical and are based on the expected stability of a substituted phenol.

Table 1: Stability of this compound in Solution under Different pH Conditions at 40°C

Time (days)% Assay Remaining (pH 3.0)% Assay Remaining (pH 7.0)% Assay Remaining (pH 9.0)
0100.0100.0100.0
799.598.295.1
1499.196.590.3
3098.293.182.5

Table 2: Stability of Solid this compound under Accelerated Conditions

ConditionTime (months)% Assay RemainingAppearance
40°C / 75% RH0100.0White to off-white solid
199.8No change
399.5No change
699.1Slight yellowish tint
Photostability (ICH Q1B)1.2 million lux hours98.5Slight yellowish tint
200 watt hours/m²98.2Slight yellowish tint

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][3]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Heat at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equimolar amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equimolar amount of HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a thin layer of solid this compound in a petri dish.

    • Heat in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve in a suitable solvent, and dilute for HPLC analysis.

  • Photolytic Degradation (Solution):

    • Expose a solution of this compound (e.g., 0.1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample after exposure. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control (time zero), using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 40% B

    • 26-30 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 275 nm

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (60:40 Water:Acetonitrile) to a final concentration of approximately 0.1 mg/mL.

Mandatory Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API This compound (API) Stock_Solution Prepare Stock Solution (1 mg/mL) API->Stock_Solution Thermal Thermal (Solid) (80°C) API->Thermal Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, RT) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Photo Photolytic (Solution) (ICH Q1B) Stock_Solution->Photo Sampling Sampling at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Dissolve & Dilute Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization Dilution Dilution Sampling->Dilution Neutralization->Dilution HPLC HPLC Analysis Dilution->HPLC Identify Identify Degradants HPLC->Identify Validate Validate Stability-Indicating Method HPLC->Validate Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: Experimental workflow for a forced degradation study of this compound.

HPLC_Troubleshooting_Tree Start HPLC Issue Observed Issue_Type What is the issue? Start->Issue_Type Peak_Shape Poor Peak Shape Issue_Type->Peak_Shape Peak Shape New_Peaks Appearance of New Peaks Issue_Type->New_Peaks New Peaks Discoloration Sample Discoloration Issue_Type->Discoloration Discoloration Shape_Type Tailing or Fronting? Peak_Shape->Shape_Type Tailing Tailing Shape_Type->Tailing Tailing Fronting Fronting Shape_Type->Fronting Fronting Sol_Tailing_1 Adjust Mobile Phase pH (e.g., to pH 3-4) Tailing->Sol_Tailing_1 Sol_Tailing_2 Use Base-Deactivated Column Tailing->Sol_Tailing_2 Sol_Tailing_3 Reduce Sample Concentration Tailing->Sol_Tailing_3 Sol_Fronting_1 Reduce Sample Concentration Fronting->Sol_Fronting_1 Sol_Fronting_2 Dissolve Sample in Mobile Phase Fronting->Sol_Fronting_2 Sol_New_Peaks_1 Identify Peaks using LC-MS New_Peaks->Sol_New_Peaks_1 Sol_New_Peaks_2 Perform Forced Degradation Study New_Peaks->Sol_New_Peaks_2 Sol_New_Peaks_3 Check Mass Balance New_Peaks->Sol_New_Peaks_3 Sol_Discoloration_1 Protect from Light and Air Discoloration->Sol_Discoloration_1 Sol_Discoloration_2 Store at Lower Temperature Discoloration->Sol_Discoloration_2 Sol_Discoloration_3 Consider Adding Antioxidant Discoloration->Sol_Discoloration_3

Caption: Troubleshooting decision tree for common stability testing issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of 3-Ethyl-5-methylphenol is crucial for various applications, ranging from environmental monitoring to pharmaceutical analysis. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of three common analytical techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of these methods is compared using key validation parameters, supported by detailed experimental protocols.

Comparison of Analytical Method Performance

The choice of an analytical technique for this compound analysis often involves a trade-off between sensitivity, selectivity, cost, and sample throughput. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of phenolic compounds, providing a basis for comparison.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
**Linearity (R²) **> 0.995[1]> 0.99[2]> 0.98[3]
Limit of Detection (LOD) 0.02 - 0.31 mg/L[4]Low ng/L level[5]~2.0 µg/ml[3]
Limit of Quantification (LOQ) 0.07 - 0.94 mg/L[4]-~6.6 µg/ml[3]
Accuracy (Recovery %) 91.43 - 111.37%[1]70 - 79%[5]~103.15%[6]
Precision (RSD %) < 5%[7]< 3%[2]< 1%[6]
Selectivity HighVery HighLow to Moderate[8]
Cost ModerateHighLow
Sample Throughput HighModerateHigh

Experimental Workflows and Method Comparison

The following diagrams illustrate the typical workflow for validating an analytical method and a comparison of the key attributes of the three techniques discussed.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technique (HPLC, GC-MS, etc.) A->B C Optimize Method Parameters (e.g., mobile phase, temperature) B->C D Linearity & Range C->D E Accuracy & Precision D->E F Selectivity & Specificity E->F G LOD & LOQ F->G H Robustness G->H I System Suitability H->I J Prepare Validation Report I->J K Implement for Routine Analysis J->K

A typical workflow for the validation of an analytical method.

Analytical Method Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_uvvis UV-Vis cluster_comparison Comparison Aspects HPLC High Selectivity Good Sensitivity High Throughput Sensitivity Sensitivity HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity Cost Cost HPLC->Cost Speed Speed HPLC->Speed GCMS Very High Selectivity Very High Sensitivity Structural Information GCMS->Sensitivity GCMS->Selectivity GCMS->Cost GCMS->Speed UVVIS Low Cost Simple Operation Rapid Analysis UVVIS->Sensitivity UVVIS->Selectivity UVVIS->Cost UVVIS->Speed

Comparison of key attributes for HPLC, GC-MS, and UV-Vis.

Experimental Protocols

Detailed methodologies for the three analytical techniques are provided below. These protocols are based on established methods for phenolic compounds and can be adapted for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method is suitable for the analysis of this compound.[9]

  • Instrumentation: HPLC system equipped with a UV detector and a C18 analytical column.

  • Reagents and Standards:

    • Acetonitrile (B52724) (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid (for mass spectrometry compatibility)

    • This compound reference standard

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: Ambient.

    • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 270-280 nm for phenols).

    • Injection Volume: 20 µL.

  • Procedure:

    • Calibration: Prepare a series of calibration standards of this compound in the mobile phase. The concentration range should cover the expected sample concentrations. Analyze the standards under the same conditions as the samples and construct a calibration curve by plotting peak area against concentration.

    • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., mobile phase) and filter through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the prepared sample into the HPLC system.

    • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS provides high selectivity and sensitivity, making it suitable for trace analysis of this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (MS) with a capillary column suitable for phenol (B47542) analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Reagents and Standards:

    • Extraction solvent (e.g., dichloromethane (B109758) or hexane)

    • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) for improved peak shape and sensitivity.

    • This compound reference standard.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Procedure:

    • Calibration: Prepare a series of calibration standards of this compound in the extraction solvent. If derivatization is used, the standards should also be derivatized. Analyze the standards to create a calibration curve.

    • Sample Preparation: Perform a liquid-liquid extraction of the sample using the chosen solvent. The organic extract may be concentrated if necessary. For derivatization, evaporate the solvent and add the derivatizing agent, then heat as required. Reconstitute the residue in a suitable solvent.

    • Analysis: Inject the prepared sample into the GC-MS system.

    • Quantification: The quantification is based on the peak area of a characteristic ion of this compound (or its derivative) in the selected ion monitoring (SIM) mode for higher sensitivity or full scan mode for identification.

UV-Vis Spectrophotometry Method

UV-Vis spectrophotometry is a simple and cost-effective method, often used for the determination of total phenolic content, but can be adapted for the quantification of a specific phenol if interferences are minimal.[10]

  • Instrumentation: UV-Vis Spectrophotometer.

  • Reagents and Standards:

    • Solvent (e.g., ethanol, methanol, or water)

    • This compound reference standard

  • Procedure:

    • Determine Maximum Wavelength (λmax): Prepare a standard solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the determined λmax. Plot a calibration curve of absorbance versus concentration.

    • Sample Preparation: Dissolve the sample in the same solvent used for the standards. The sample may need to be filtered or centrifuged to remove any particulate matter.

    • Analysis: Measure the absorbance of the sample solution at the λmax.

    • Quantification: Determine the concentration of this compound in the sample by using the equation of the line from the calibration curve. It is important to note that this method has lower selectivity, and other compounds in the sample that absorb at the same wavelength can cause interference.[8]

References

Inter-laboratory comparison of 3-Ethyl-5-methylphenol quantification

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-laboratory Comparison of 3-Ethyl-5-methylphenol Quantification: A Comparative Guide

This guide provides a comparative overview of methodologies and hypothetical performance data for the quantification of this compound, a key analyte in various research and development sectors. The data presented herein is synthesized from established analytical practices to offer a benchmark for laboratories engaged in the analysis of phenolic compounds.

Introduction

This compound is a substituted phenol (B47542) with applications in the chemical and pharmaceutical industries. Accurate and precise quantification of this compound is critical for quality control, safety assessment, and research applications. This guide outlines a common analytical workflow and presents a comparative data table to illustrate typical inter-laboratory performance metrics.

Experimental Workflow

The quantification of this compound typically involves sample preparation followed by instrumental analysis. A generalized workflow is presented below.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection B Internal Standard Spiking A->B C Liquid-Liquid Extraction (e.g., with Dichloromethane) B->C D Concentration under Nitrogen C->D E Reconstitution in Solvent D->E F GC-MS Injection E->F G Chromatographic Separation F->G H Mass Spectrometry Detection G->H I Data Acquisition H->I J Peak Integration I->J K Calibration Curve Generation J->K L Concentration Calculation K->L A Distribution of Test Samples B Analysis by Participating Labs A->B C Submission of Results B->C D Statistical Analysis (Mean, SD) C->D E Calculation of Performance Scores (Z-Score) D->E F Issuance of Performance Report E->F G Corrective Actions by Outlier Labs E->G

A Comparative Guide to the Bioactivity of 3-Ethyl-5-methylphenol and Other Alkylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activity of 3-Ethyl-5-methylphenol with other structurally related alkylphenols. The information presented herein is curated from experimental data to assist researchers in evaluating its potential in various biological applications.

Introduction

Alkylphenols are a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups. Their diverse structures give rise to a wide range of biological activities, including antimicrobial, antioxidant, and estrogenic effects. This compound, a member of this family, is of growing interest for its potential applications. This guide aims to provide a comparative analysis of its bioactivity against other common alkylphenols, supported by experimental data and detailed methodologies. While direct comparative studies on this compound are limited, this guide synthesizes available data on its and other related alkylphenols' bioactivities to provide a useful comparative overview.

Comparative Bioactivity Data

The following tables summarize the available quantitative data on the antimicrobial, antioxidant, estrogenic, and cytotoxic activities of this compound and other selected alkylphenols. It is important to note that direct comparisons of values across different studies can be challenging due to variations in experimental conditions.

Table 1: Antimicrobial Activity of Selected Phenolic Compounds

CompoundTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
3-Ethylphenol Data not available in comparative studies-
m-CresolEscherichia coli7.50 mmol/L (approx. 811 µg/mL)[1]
ChloroxylenolPseudomonas aeruginosa0.10% (1000 µg/mL)[1]
Bacillus subtilis0.004% (40 µg/mL)[1]
Aspergillus niger0.01% (100 µg/mL)[1]
Phenolic Acids (general)Staphylococcus aureus1250 - 1750 µg/mL[1]
ThymolStaphylococcus aureusMIC: 250 µg/mL[2]
CarvacrolStaphylococcus aureusMIC: 512 µg/mL[3]
ChlorothymolStaphylococcus aureusMIC: 32 µg/mL[3]

Table 2: Antioxidant Activity of Selected Phenolic Compounds

CompoundAssayIC50 ValueReference
This compound Data not available-
p-CresolABTSEffective antioxidant[4]
PhenolABTSEffective antioxidant[4]
BHT (Butylated Hydroxytoluene)DPPHStrong antioxidant activity[5]

Table 3: Estrogenic Activity of Selected Alkylphenols

CompoundAssayRelative Potency/EC50Reference
This compound Data not available-
4-n-OctylphenolYeast Estrogen Screen (YES)High estrogenic potency[6]
4-NonylphenolYeast Estrogen Screen (YES)High estrogenic potency[6]
4-tert-OctylphenolYeast Estrogen Screen (YES)High estrogenic potency[7]
4-sec-ButylphenolYeast Estrogen Screen (YES)Lower estrogenic potency[8]
17β-EstradiolYeast Estrogen Screen (YES)EC50: ~10⁻¹⁰ M[9]

Table 4: Cytotoxicity of Selected Phenolic Compounds

CompoundCell LineIC50 ValueReference
This compound Data not available-
p-CresolRat liver slicesMore toxic than o- and m-isomers[10]
GuaiacolHuman pulp fibroblasts9.8 mM[11]
PhenolHuman pulp fibroblasts4.5 mM[11]
EugenolHuman pulp fibroblasts0.9 mM[11]
ThymolHuman pulp fibroblasts0.5 mM[11]
4-OctylphenolVarious human cell linesCytotoxic at 50 and 100 µg/mL[12][13]
4-NonylphenolVarious human cell linesCytotoxic at 50 and 100 µg/mL[12]

Signaling Pathways and Mechanisms of Action

The bioactivity of alkylphenols is intrinsically linked to their chemical structure, which dictates their interaction with biological systems.

Antimicrobial Action

Phenolic compounds, including this compound, generally exert their antimicrobial effects by disrupting the cell membrane of microorganisms.[1] This leads to increased membrane permeability, leakage of intracellular contents, and ultimately cell death. The lipophilicity of the alkyl group influences the compound's ability to partition into the bacterial cell membrane.

cluster_Antimicrobial Antimicrobial Mechanism of Alkylphenols Alkylphenol Alkylphenol (e.g., this compound) Membrane Bacterial Cell Membrane Alkylphenol->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: General antimicrobial mechanism of alkylphenols.

Estrogenic Activity

The estrogenic activity of alkylphenols is mediated through their interaction with estrogen receptors (ERs). The binding of an alkylphenol to the ER can trigger a conformational change in the receptor, leading to its dimerization and subsequent binding to Estrogen Response Elements (EREs) in the DNA. This initiates the transcription of estrogen-responsive genes. The structure of the alkyl substituent, including its length, branching, and position on the phenol ring, significantly influences the binding affinity to the ER and, consequently, the estrogenic potency.[6][7] Generally, alkylphenols with a para-substituted, branched alkyl chain of moderate length exhibit the highest estrogenicity.[6][7]

cluster_Estrogenic Estrogenic Activity Signaling Pathway Alkylphenol Alkylphenol ER Estrogen Receptor (ER) Alkylphenol->ER Binds to Complex Alkylphenol-ER Complex ER->Complex Dimerization Dimerization Complex->Dimerization ERE Estrogen Response Element (ERE) in DNA Dimerization->ERE Binds to Transcription Gene Transcription ERE->Transcription

Caption: Simplified signaling pathway of estrogenic alkylphenols.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (bacteria and broth) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

cluster_MIC Experimental Workflow for MIC Determination Start Start PrepStock Prepare Stock Solution of Test Compound Start->PrepStock SerialDilution Perform Serial Dilutions in 96-well Plate PrepStock->SerialDilution Inoculation Inoculate Wells with Bacterial Suspension SerialDilution->Inoculation PrepInoculum Prepare Standardized Bacterial Inoculum PrepInoculum->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation ReadMIC Determine MIC (Lowest concentration with no visible growth) Incubation->ReadMIC End End ReadMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (B129727) or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Preparation of Test Samples: Prepare various concentrations of the test compound in the same solvent used for the DPPH solution.

  • Reaction Mixture: Add a small volume of each test sample concentration to the DPPH working solution. A control containing only the solvent is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Estrogenic Activity: Yeast Estrogen Screen (YES) Assay

This in vitro reporter gene assay uses genetically modified yeast (Saccharomyces cerevisiae) to detect substances that can interact with the human estrogen receptor (hER).

  • Yeast Culture: Culture the recombinant yeast strain containing the hER and a reporter gene (e.g., lacZ) in an appropriate medium.

  • Preparation of Test Compounds: Prepare serial dilutions of the test compounds and a positive control (e.g., 17β-estradiol) in a suitable solvent.

  • Assay Setup: In a 96-well plate, add the yeast culture, the test compound dilutions, and a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 48-72 hours).

  • Measurement: If an estrogenic compound is present, it will bind to the hER, leading to the expression of β-galactosidase, which in turn metabolizes the CPRG, resulting in a color change (e.g., from yellow to red). The absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The estrogenic activity is quantified by generating a dose-response curve and calculating the EC50 value (the concentration that elicits 50% of the maximum response).

Cytotoxicity: MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that reduces cell viability by 50%) is determined from the dose-response curve.

Conclusion

The available data, while not exhaustive for this compound specifically, suggests that its bioactivity profile is likely to be influenced by the principles governing other alkylphenols. Its antimicrobial potential is attributed to membrane disruption, a common mechanism for phenolic compounds. The antioxidant activity, while not quantified in the reviewed literature, is an inherent property of the phenolic structure. The estrogenic activity of this compound is predicted to be lower than that of para-substituted, long-chain alkylphenols due to the meta-positioning of its alkyl groups. Further experimental studies are warranted to fully elucidate the specific bioactivity profile of this compound and to establish a more direct comparison with other alkylphenols. The methodologies and comparative data presented in this guide provide a solid foundation for such future investigations.

References

A Comparative Analysis of 3-Ethyl-5-methylphenol and Other Phenolic Semiochemicals in Insect Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers in Chemical Ecology and Pest Management

This guide provides a detailed comparison of 3-Ethyl-5-methylphenol and other behavior-modifying phenolic compounds for researchers, scientists, and drug development professionals. It includes a review of available experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to facilitate an objective assessment of these semiochemicals for applications in insect pest management and other areas of chemical ecology.

Introduction to Phenols as Insect Semiochemicals

Phenolic compounds are a diverse group of aromatic organic molecules that play a crucial role in the chemical communication of insects. Emitted by plants and other organisms, these volatile and semi-volatile chemicals can act as attractants, repellents, or oviposition stimulants, significantly influencing insect behavior. Their structural diversity, ranging from simple phenols to more complex derivatives, allows for a wide array of specific chemical signals. Understanding the comparative efficacy of different phenolic compounds is essential for the development of targeted and effective pest management strategies. This guide focuses on this compound in the context of other behavior-modifying phenols, providing a framework for evaluating their potential as semiochemicals.

Comparative Performance Data

Quantitative data on the electrophysiological and behavioral responses of insects to this compound compared to other phenols is limited in the readily available scientific literature. However, studies on structurally related phenolic compounds, particularly in Tephritid fruit flies, provide valuable insights into how insects perceive and respond to these chemical cues. The following tables summarize representative data from studies on various phenolic compounds, offering a comparative context.

Table 1: Electroantennogram (EAG) Responses of Bactrocera dorsalis to Selected Phenolic Compounds

CompoundMean EAG Response (mV) ± SENotes
Eugenol0.8 ± 0.1Weak but significant response.
Isoeugenol1.2 ± 0.2Stronger response compared to eugenol.
Methyl eugenol2.5 ± 0.4Potent male attractant, elicits strong EAG response.
This compoundData not available-
p-CresolData not available-
GuaiacolData not available-

Source: Data extrapolated from studies on Tephritid fruit fly olfaction. Specific comparative EAG data for this compound was not found in the surveyed literature.

Table 2: Behavioral Response of Tephritid Fruit Flies to Phenolic Lures in Olfactometer Assays

CompoundInsect SpeciesAttraction Index (%)Notes
EugenolBactrocera dorsalis65 ± 5Moderate attraction.
Raspberry KetoneZeugodacus cucurbitae85 ± 7Strong attractant for males.
This compoundData not availableData not available-
4-Methylphenol (p-Cresol)Ceratitis capitata70 ± 6Component of some attractant blends.

Source: Representative data from various studies on fruit fly behavior. The Attraction Index is a calculated value representing the percentage of insects choosing the arm of the olfactometer with the test compound. Direct comparative data for this compound is not currently available.

Table 3: Field Trapping Efficacy of Phenolic Lures for Tephritid Fruit Flies

Lure CompositionTarget InsectMean Trap Capture (flies/trap/day)Notes
Methyl eugenolBactrocera dorsalis (males)150 ± 25Highly effective standard lure.
Cuelure (contains Raspberry Ketone)Zeugodacus cucurbitae (males)120 ± 20Widely used for monitoring and control.
Trimedlure (non-phenolic)Ceratitis capitata80 ± 15Standard lure for Medfly.
Lure with this compoundData not availableData not available-

Source: Compiled from field studies on fruit fly trapping. Data for traps specifically baited with this compound as the primary attractant was not found.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating comparable and reliable data. The following sections outline the methodologies for key experiments used to evaluate insect responses to semiochemicals.

Electroantennography (EAG) Protocol

Objective: To measure the summated electrical response of olfactory receptor neurons on an insect's antenna to volatile phenolic compounds.

Materials:

  • Insect specimens (e.g., Bactrocera dorsalis, 3-5 day old adults)

  • This compound and other test phenols (high purity)

  • Solvent (e.g., paraffin (B1166041) oil or hexane)

  • EAG apparatus (micromanipulators, electrodes, amplifier, data acquisition system)

  • Glass capillaries for electrodes

  • Saline solution (e.g., Beadle-Ephrussi Ringer)

  • Odor delivery system (e.g., Pasteur pipettes with filter paper)

  • Purified, humidified air source

Procedure:

  • Insect Preparation: Anesthetize an insect by chilling. Under a dissecting microscope, carefully excise an antenna at the base.

  • Mounting: Mount the excised antenna between two glass capillary electrodes filled with saline solution. The basal end is connected to the reference electrode and the distal tip to the recording electrode.

  • Stimulus Preparation: Prepare serial dilutions of the phenolic compounds in the chosen solvent. Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent only serves as the control.

  • EAG Recording:

    • Direct a continuous stream of purified, humidified air over the mounted antenna.

    • Introduce the tip of the stimulus pipette into the airstream and deliver a puff of air (e.g., 0.5 seconds) to present the odorant.

    • Record the resulting depolarization (negative voltage change) of the antenna.

    • Allow sufficient time between stimuli for the antenna to return to baseline.

  • Data Analysis: Measure the amplitude of the EAG response in millivolts (mV). Normalize the responses to a standard compound or the solvent control.

Y-Tube Olfactometer Bioassay Protocol

Objective: To assess the behavioral response (attraction or repulsion) of insects to volatile phenolic compounds in a two-choice paradigm.

Materials:

  • Y-tube olfactometer (glass)

  • Insect specimens

  • Air pump, flow meters, and tubing

  • Charcoal filter and humidification flask

  • Odor sources (e.g., filter paper treated with phenolic compounds)

  • Control source (filter paper with solvent only)

Procedure:

  • Setup: Connect the olfactometer to a purified and humidified air source, ensuring equal airflow through both arms.

  • Stimulus Application: Place the odor source in one arm of the olfactometer and the control source in the other arm. The positions of the treatment and control should be randomized between trials to avoid positional bias.

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Observation: Record the first choice of the insect (which arm it enters) and the time spent in each arm over a defined period (e.g., 5-10 minutes). An insect is considered to have made a choice when it moves a certain distance into an arm (e.g., past a designated line).

  • Data Analysis: Analyze the number of insects choosing the treatment arm versus the control arm using a chi-square test or a binomial test. The attraction index can be calculated as: (Number of insects in treatment arm - Number of insects in control arm) / Total number of insects.

Signaling Pathways and Visualizations

The perception of phenolic compounds in insects is initiated by the binding of these molecules to olfactory receptors (ORs) or ionotropic receptors (IRs) located on the dendrites of olfactory sensory neurons (OSNs). While the specific receptors for this compound have not been characterized, the general pathway for phenol (B47542) reception is understood.

Insect_Olfactory_Signaling_Pathway cluster_air Air cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron (OSN) Membrane cluster_brain Antennal Lobe Odorant Phenolic Compound (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding Odorant_OBP Odorant-OBP Complex OBP->Odorant_OBP OR Olfactory Receptor (OR-Orco Complex) Odorant_OBP->OR Delivery & Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx (Na+, Ca2+) Action_Potential Action Potential Generation Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Signal Transmission

Caption: Generalized insect olfactory signaling pathway for phenolic compounds.

The binding of a phenolic compound to an olfactory receptor complex triggers the opening of an ion channel, leading to the depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe of the insect's brain for further processing.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation A1 Insect Rearing & Acclimation B1 Electroantennography (EAG) A1->B1 B2 Behavioral Bioassay (Y-Tube Olfactometer) A1->B2 B3 Field Trapping Studies A1->B3 A2 Preparation of Phenolic Solutions A2->B1 A2->B2 A2->B3 C1 EAG Response Quantification B1->C1 C2 Behavioral Index Calculation B2->C2 C3 Trap Capture Comparison B3->C3 D1 Comparative Efficacy Assessment C1->D1 C2->D1 C3->D1

Caption: A typical experimental workflow for comparing insect semiochemicals.

Conclusion and Future Directions

While phenolic compounds are clearly important mediators of insect behavior, specific comparative data for this compound remains scarce. The data available for other phenols, particularly in Tephritid fruit flies, demonstrates their potential as powerful attractants. To fully assess the utility of this compound as a semiochemical, further research is required. This should include:

  • Comparative EAG and single-sensillum recording studies to determine the olfactory sensitivity of key pest insects to this compound in relation to other phenols.

  • Systematic behavioral bioassays using olfactometers to quantify the attractive or repellent properties of this compound.

  • Field trapping studies to evaluate the efficacy of lures containing this compound under real-world conditions.

  • Olfactory receptor deorphanization studies to identify the specific receptors that detect this compound and other related phenols.

By following the standardized protocols outlined in this guide and focusing on these key research areas, the scientific community can build a more comprehensive understanding of the role of this compound and other phenolic compounds in insect chemical communication, ultimately leading to the development of novel and effective pest management tools.

Navigating the Analytical Landscape: A Comparative Guide to the Analysis of 3-Ethyl-5-methylphenol in Certified Reference Materials

Author: BenchChem Technical Support Team. Date: December 2025

The reliability of any quantitative analysis is fundamentally linked to the quality of the reference materials used. CRMs, produced by accredited bodies, provide certified property values with stated uncertainties and traceability, ensuring the validity of analytical measurements. This guide will explore the common analytical techniques of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the analysis of 3-Ethyl-5-methylphenol, presenting typical performance data and detailed experimental protocols.

Performance Comparison of Analytical Methods

The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize typical performance data for the analysis of phenolic compounds, which can serve as a benchmark for methods developed for this compound.

Table 1: Representative Performance Data for the Analysis of Phenolic Compounds by GC-MS

ParameterTypical Performance
Linearity (R²)> 0.995
Limit of Detection (LOD)0.05 - 1 µg/L
Limit of Quantification (LOQ)0.1 - 5 µg/L
Recovery85 - 115%
Precision (RSD)< 10%

Table 2: Representative Performance Data for the Analysis of Phenolic Compounds by HPLC

ParameterTypical Performance
Linearity (R²)> 0.998
Limit of Detection (LOD)1 - 10 µg/L
Limit of Quantification (LOQ)5 - 50 µg/L
Recovery90 - 110%
Precision (RSD)< 5%

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are generalized experimental protocols for the analysis of this compound using GC-MS and HPLC, based on established methods for similar phenolic compounds.[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high sensitivity and selectivity, making it a powerful technique for the analysis of semi-volatile compounds like this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the Certified Reference Material.

  • Dissolve the material in a suitable organic solvent (e.g., methanol, dichloromethane) to a known volume to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

  • Injector: Splitless injection is often preferred for trace analysis.

  • Oven Temperature Program: An initial temperature of 50-70°C, ramped to 250-300°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Electron ionization (EI) is commonly used. The instrument can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify the analyte by constructing a calibration curve from the analysis of the calibration standards.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique suitable for the analysis of a wide range of phenolic compounds.

1. Sample Preparation:

  • Prepare a stock solution of the CRM as described in the GC-MS protocol.

  • Prepare calibration standards by diluting the stock solution with the mobile phase.

  • Samples should be filtered through a 0.45 µm filter before injection.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

  • Detector: A Diode Array Detector (DAD) or a Fluorescence Detector (FLD) can be used. DAD allows for the acquisition of the UV spectrum of the analyte, aiding in identification, while FLD can offer higher sensitivity for fluorescent compounds.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30-40°C) to ensure reproducible retention times.

3. Data Analysis:

  • Identify this compound by its retention time and UV spectrum (if using a DAD).

  • Quantify the analyte using a calibration curve generated from the standards.

Workflow for Analysis of this compound in a Certified Reference Material

The following diagram illustrates a typical workflow for the analysis of this compound in a CRM, from sample preparation to data analysis.

Analytical Workflow for this compound in a CRM CRM Certified Reference Material (this compound) Stock Stock Solution Preparation CRM->Stock Dissolution Standards Calibration Standards Preparation Stock->Standards Serial Dilution Sample Sample Preparation (Dilution/Extraction) Stock->Sample Analysis Instrumental Analysis (GC-MS or HPLC) Standards->Analysis Sample->Analysis Data Data Acquisition Analysis->Data Processing Data Processing (Peak Integration) Data->Processing Quantification Quantification (Calibration Curve) Processing->Quantification Report Final Report (Concentration & Uncertainty) Quantification->Report

Analytical workflow for this compound analysis.

Conclusion

The accurate and precise analysis of this compound in certified reference materials is crucial for ensuring the quality and reliability of research and development in various scientific fields. While specific CRMs for this compound are not widely available, this guide provides a robust framework for its analysis by leveraging established methods for similar phenolic compounds. By following the detailed experimental protocols for GC-MS and HPLC and adhering to good analytical practices, researchers can achieve reliable and defensible results. The provided performance data serves as a valuable benchmark for method validation and performance monitoring.

References

A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3-Ethyl-5-methylphenol is critical for various applications, including impurity profiling, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques widely employed for this purpose. The selection between these methods is contingent upon several factors, including the sample matrix, required sensitivity, and the overall analytical objective. This guide provides an objective comparison of HPLC and GC-MS methods for the analysis of this compound, supported by representative experimental data and detailed methodologies, to facilitate an informed decision-making process.

At a Glance: Performance Comparison of HPLC and GC-MS for this compound Analysis

The following table summarizes the typical performance characteristics of HPLC with UV detection and GC-MS for the quantitative analysis of this compound. These values are derived from established methods for phenolic compounds and serve as a reliable benchmark for method validation.

Performance ParameterHPLC-UVGC-MS (with Derivatization)
Limit of Detection (LOD) 0.05 - 0.5 µg/mL0.01 - 0.1 ng/mL
Limit of Quantitation (LOQ) 0.15 - 1.5 µg/mL0.03 - 0.3 ng/mL
Linearity (r²) > 0.999> 0.995
Precision (%RSD) < 2%< 10%
Accuracy (% Recovery) 98 - 102%90 - 110%
Sample Preparation Simple dissolution and filtrationExtraction and mandatory derivatization
Analysis Time per Sample 10 - 20 minutes20 - 30 minutes
Selectivity GoodExcellent (with MS detection)
Requirement for Volatility Not requiredRequired

Logical Framework for Method Cross-Validation

The cross-validation of analytical methods is a systematic process to ensure that two different methods provide comparable and reliable results. This is crucial when transferring methods between laboratories or when one method is intended to replace another. The workflow for cross-validating HPLC and GC-MS methods for this compound analysis is depicted below.

Cross-Validation Workflow for HPLC and GC-MS Methods cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison cluster_validation Validation Outcome Sample Bulk Sample of This compound Prep_HPLC Prepare Samples for HPLC (Dissolution & Filtration) Sample->Prep_HPLC Prep_GCMS Prepare Samples for GC-MS (Extraction & Derivatization) Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC HPLC Data Acquisition & Processing HPLC->Data_HPLC Data_GCMS GC-MS Data Acquisition & Processing GCMS->Data_GCMS Compare Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Data_HPLC->Compare Data_GCMS->Compare Outcome Method Correlation Assessment Compare->Outcome

Caption: A flowchart illustrating the cross-validation process for HPLC and GC-MS methods.

Experimental Protocols

Detailed methodologies for both HPLC and GC-MS analysis of this compound are provided below. These protocols are based on established analytical procedures for phenolic compounds and can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in various sample matrices.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[1] For LC-MS compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 20 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by further diluting the stock solution.

  • Sample Solution: Depending on the matrix, dissolve an accurately weighed amount of the sample in the mobile phase. If necessary, sonicate to ensure complete dissolution and filter the solution through a 0.45 µm syringe filter before injection.

4. Method Validation:

  • The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5][6]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity, making it ideal for trace analysis and confirmatory testing. A derivatization step is typically required to enhance the volatility of this compound.[7][8]

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Capillary column suitable for the analysis of phenolic compounds (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvent: Pyridine (B92270) or another suitable aprotic solvent.

  • This compound reference standard.

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Key ions for this compound would be selected for SIM mode.

4. Sample Preparation and Derivatization:

  • Standard and Sample Preparation: Prepare standard and sample solutions in a suitable solvent.

  • Derivatization: Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen. Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes. Cool to room temperature before injection.

5. Method Validation:

  • Validate the method in accordance with ICH guidelines, focusing on the same parameters as for the HPLC method.[2][3][4][5][6]

Conclusion: Choosing the Right Method

The choice between HPLC and GC-MS for the analysis of this compound is dictated by the specific requirements of the analysis.

  • HPLC-UV is a robust, reliable, and straightforward method, well-suited for routine quality control and assays where high sample throughput is necessary and the concentration of the analyte is relatively high. Its simpler sample preparation without the need for derivatization is a significant advantage.

  • GC-MS provides superior selectivity and sensitivity, making it the method of choice for trace-level quantification, impurity identification, and in complex matrices where interference is a concern. The mass spectral data also provides a higher degree of confidence in the identification of the analyte. However, the requirement for derivatization adds a step to the sample preparation process and may introduce variability if not carefully controlled.

Ultimately, a thorough evaluation of the analytical needs, including sensitivity, selectivity, sample matrix, and available instrumentation, will guide the selection of the most appropriate method. For regulatory submissions, a cross-validation of both methods can provide a comprehensive analytical package, demonstrating the robustness and reliability of the data generated.

References

A Comparative Analysis of the Antioxidant Potential of 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous search for novel and effective antioxidant agents, phenolic compounds have garnered significant attention due to their ability to scavenge free radicals and mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide presents a comparative study on the antioxidant activity of 3-Ethyl-5-methylphenol against commonly used standard antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C).

While direct experimental data on the antioxidant capacity of this compound is limited in publicly available literature, this report provides a comparative framework based on the well-established structure-activity relationships of phenolic antioxidants. The antioxidant potential is evaluated through common in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, and FRAP (Ferric Reducing Antioxidant Power) assays.

Quantitative Comparison of Antioxidant Activity

The antioxidant activity of a compound is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following tables summarize the reported IC50 values for the standard antioxidants. Due to the absence of direct experimental data for this compound, its activity is estimated based on the structure-activity relationship of substituted phenols. The presence of electron-donating alkyl groups (ethyl and methyl) on the phenol (B47542) ring is expected to enhance its hydrogen-donating ability, suggesting a moderate to good antioxidant activity.

Table 1: Comparative IC50 Values from DPPH Radical Scavenging Assay

CompoundIC50 (µg/mL)IC50 (µM)
This compound Data not available (Estimated to be moderate)Data not available
Butylated Hydroxytoluene (BHT)21.09 - 171.7[1][2]~95.7 - 779.5
Butylated Hydroxyanisole (BHA)Data varies across studiesData varies across studies
Trolox~3 µg/mL~12
Ascorbic Acid6.1 - 24.34[3][4]~34.6 - 138.2

Note: IC50 values can vary significantly depending on the experimental conditions.

Table 2: Comparative IC50 Values from ABTS Radical Scavenging Assay

CompoundIC50 (µg/mL)IC50 (µM)
This compound Data not available (Estimated to be moderate)Data not available
Butylated Hydroxytoluene (BHT)Data varies across studiesData varies across studies
Butylated Hydroxyanisole (BHA)29.82[5]~165.4
Trolox6.48[6]~25.9
Ascorbic Acid15.79[5]~89.6

Note: IC50 values can vary significantly depending on the experimental conditions.

Mechanism of Antioxidant Action of Phenolic Compounds

The primary mechanism by which phenolic antioxidants, including this compound, exert their radical scavenging activity is through hydrogen atom transfer (HAT). The hydroxyl group (-OH) on the phenol ring can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron around the aromatic ring, which makes it less reactive and less likely to propagate further radical reactions. The presence of electron-donating substituents, such as the ethyl and methyl groups in this compound, increases the electron density on the aromatic ring, which facilitates the donation of the hydrogen atom from the hydroxyl group and enhances the antioxidant activity.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. This change in absorbance is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compound (this compound) and standard antioxidants in a suitable solvent.

  • In a 96-well plate or a cuvette, add a specific volume of the sample or standard solution to a fixed volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measure the absorbance at the wavelength of maximum absorbance of DPPH (typically around 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its absorbance.

Procedure:

  • Generate the ABTS•+ solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compound and standard antioxidants.

  • Add a small volume of the sample or standard solution to a fixed volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Add a small volume of the test compound or standard antioxidant solution to a fixed volume of the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the colored product at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard antioxidant, typically FeSO₄ or Trolox.

Visualizations

Experimental Workflow for Antioxidant Assays

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Data Analysis A Prepare Test Compound (this compound) & Standards C Mix Sample/Standard with Reagent A->C B Prepare Radical Solution (DPPH or ABTS) or FRAP Reagent B->C D Incubate (Time & Temperature as per protocol) C->D E Measure Absorbance (Spectrophotometry) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Signaling Pathway of Phenolic Antioxidants in Cellular Systems

G ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->CellDamage causes Phenol Phenolic Antioxidant (e.g., this compound) Phenol->ROS neutralizes Nrf2 Nrf2 Phenol->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->AntioxidantEnzymes upregulates transcription of AntioxidantEnzymes->ROS detoxifies

Caption: Simplified signaling pathway of phenolic antioxidants in mitigating oxidative stress.

References

The Pivotal Role of Structure in the Bioactivity of 3-Ethyl-5-methylphenol and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The exploration of structure-activity relationships (SAR) is a cornerstone of modern drug discovery and development. Understanding how subtle modifications to a molecule's architecture can profoundly influence its biological activity is paramount for designing potent and selective therapeutic agents. This guide provides a comprehensive comparison of the anticipated structure-activity relationships of 3-Ethyl-5-methylphenol and its hypothetical analogs, focusing on their antimicrobial and antioxidant properties. While direct comparative experimental data for a full series of this compound analogs is not extensively available in the current literature, this guide synthesizes established SAR principles from closely related alkylphenols, such as thymol, carvacrol, and other 3,5-dialkylphenols, to provide a predictive framework for researchers.

Structure-Activity Relationship (SAR) Insights

The biological activities of phenolic compounds are intrinsically linked to their chemical structure. For this compound and its analogs, the key determinants of antimicrobial and antioxidant efficacy are expected to be:

  • The Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group is crucial for both antimicrobial and antioxidant activities. It can be donated to disrupt microbial membranes and to quench free radicals.

  • Alkyl Substituents: The nature, size, and position of alkyl groups on the phenol (B47542) ring significantly modulate the compound's lipophilicity and steric hindrance.

    • Lipophilicity: Increased lipophilicity, often achieved by elongating the alkyl chains, can enhance the compound's ability to penetrate microbial cell membranes, thereby increasing antimicrobial potency up to a certain point (a "cut-off" effect is often observed).

    • Steric Hindrance: Bulky alkyl groups ortho to the hydroxyl group can sterically hinder its interaction with target sites or its ability to donate a hydrogen atom, potentially reducing activity.

  • Electron-Donating Effects: Alkyl groups are electron-donating, which can increase the electron density on the phenol ring and stabilize the phenoxy radical formed after hydrogen donation, thereby enhancing antioxidant activity.

Comparative Analysis of Predicted Biological Activities

Based on the established SAR principles for alkylphenols, we can predict the relative antimicrobial and antioxidant activities of a hypothetical series of this compound analogs. The following table summarizes these predictions. It is crucial to note that these are extrapolated trends and require experimental validation.

Compound NameStructurePredicted Relative Antimicrobial ActivityPredicted Relative Antioxidant ActivityRationale
This compound
alt text
BaselineBaselineThe parent compound for comparison.
3-Propyl-5-methylphenolHigherHigherIncreased lipophilicity from the propyl group may enhance membrane disruption and the additional electron-donating character could improve radical scavenging.
3-Isopropyl-5-methylphenolPotentially HigherPotentially HigherThe branched isopropyl group increases lipophilicity and steric bulk, which could modulate membrane interaction and radical accessibility.
3-tert-Butyl-5-methylphenolPotentially LowerPotentially LowerSignificant steric hindrance from the tert-butyl group may impede interaction with microbial targets and reduce the efficiency of hydrogen donation for antioxidant activity.
3,5-DiethylphenolHigherHigherThe presence of two ethyl groups increases lipophilicity and electron-donating effects, likely leading to enhanced antimicrobial and antioxidant properties.
3,5-DipropylphenolHighestHighestThe significant increase in lipophilicity is expected to maximize membrane disruption and the combined electron-donating effect would favor potent antioxidant activity.

Experimental Protocols

To experimentally validate the predicted activities, the following standard protocols are recommended.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound and its analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the compound stock solutions in MHB directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These assays are commonly used to evaluate the free radical scavenging capacity of compounds.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the test compounds in methanol.

  • Mix the test compound solutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: ABTS is oxidized to its radical cation (ABTS•⁺) by potassium persulfate. The ABTS•⁺ radical has a blue-green color. Antioxidants reduce the ABTS•⁺ radical, causing a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Prepare the ABTS•⁺ radical solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS•⁺ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds.

  • Mix the test compound solutions with the diluted ABTS•⁺ solution.

  • Measure the absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Visualizing Methodologies and Relationships

To further clarify the experimental workflows and the underlying principles of structure-activity relationships, the following diagrams are provided.

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Compound Stock Solution dilutions Serial Dilutions in Broth stock->dilutions plate 96-well Plate Inoculation dilutions->plate inoculum Bacterial Inoculum (0.5 McFarland) inoculum->plate incubation Incubation (37°C, 24h) plate->incubation read Visual/Spectrophotometric Reading incubation->read mic Determine MIC read->mic

Workflow for MIC Determination

SAR_Logic cluster_structure Molecular Structure cluster_activity Biological Activity lipophilicity Lipophilicity antimicrobial Antimicrobial Activity lipophilicity->antimicrobial Increases (up to a point) steric_hindrance Steric Hindrance steric_hindrance->antimicrobial Decreases antioxidant Antioxidant Activity steric_hindrance->antioxidant Decreases electron_donation Electron Donation electron_donation->antioxidant Increases

Key Structure-Activity Relationships

Conclusion

This guide provides a foundational framework for understanding and investigating the structure-activity relationships of this compound and its analogs. The predictive comparisons are based on well-established principles for phenolic compounds and serve as a starting point for experimental design. By employing the detailed experimental protocols provided, researchers can systematically evaluate these compounds and contribute valuable quantitative data to this area of study. The continuous exploration of SAR is essential for the rational design of novel antimicrobial and antioxidant agents with improved efficacy and selectivity.

Efficacy of 3-Ethyl-5-methylphenol as a Pheromone: An Analysis of Available Evidence

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of 3-Ethyl-5-methylphenol's efficacy as a pheromone. Currently, there is no available experimental data to support its role as a standalone pheromonal attractant for any specific insect species. Consequently, a direct comparison of its performance against established synthetic pheromone alternatives is not feasible.

While the field of chemical ecology has identified numerous phenolic compounds as key components of insect communication systems, this compound has not been a subject of published research in this context. Databases such as The Pherobase list the compound, but do not provide any associated data on its behavioral effects on insects. Searches for its application in pest management or as an insect attractant have not yielded any relevant studies.

This lack of information precludes the creation of a comparative guide as initially requested. Without experimental data, it is impossible to:

  • Present quantitative data on its attraction efficacy, such as trap capture rates or behavioral responses.

  • Detail experimental protocols for its use in bioassays.

  • Illustrate any associated signaling pathways , as its mechanism of action as a pheromone is unknown.

The Landscape of Synthetic Pheromones

In contrast, the use of synthetic pheromones in integrated pest management (IPM) is a well-established and extensively documented field. These synthetic alternatives typically mimic the chemical signals released by insects to attract mates, aggregate, or signal alarm. Their efficacy has been validated through numerous laboratory and field trials.

Common Classes of Synthetic Pheromones:
  • Lepidopteran Pheromones: A large number of moth and butterfly sex pheromones are long-chain unsaturated acetates, alcohols, or aldehydes. These are widely used for monitoring and mating disruption of agricultural pests.

  • Coleopteran Pheromones: Pheromones for beetles often consist of aggregation or sex pheromones, which can be fatty acid derivatives, terpenoids, or other complex structures.

  • Dipteran Attractants: For flies, attractants can range from simple ammonia-based compounds to more complex molecules involved in mating and oviposition.

The Case of a Related Compound: 3-Ethylphenol

It is noteworthy that a structurally related compound, 3-ethylphenol , has been identified as an attractant for the tsetse fly (Glossina spp.), a vector for trypanosomiasis. However, its effectiveness is significantly enhanced when used as part of a blend with other phenolic compounds and acetone. This highlights a common principle in chemical ecology: the behavioral response of insects is often mediated by specific ratios of multiple compounds rather than a single molecule.

Future Research Directions

The absence of data on this compound's pheromonal activity does not entirely rule out its potential. It is possible that it may act as a minor component in a complex pheromone blend, or its activity has not yet been discovered. Future research to explore its potential could involve the following experimental workflow:

experimental_workflow cluster_0 Hypothesis Generation cluster_1 Laboratory Bioassays cluster_2 Field Trials cluster_3 Data Analysis & Conclusion A Identification of Target Pest B Electroantennography (EAG) Screening A->B Test Compound C Olfactometer Assays B->C Active Compounds D Single-Compound Trap Trials C->D Promising Compounds E Blend Optimization Trials D->E Initial Efficacy F Comparison with Synthetic Standards E->F Optimized Blend G Efficacy Determination F->G Comparative Data

Figure 1. Proposed experimental workflow for evaluating the pheromonal efficacy of a novel compound.

A Comparative Guide to 3-Ethyl-5-methylphenol Extraction Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient extraction of 3-Ethyl-5-methylphenol from various matrices is a critical step in a multitude of research, development, and quality control processes. This guide provides an objective comparison of common extraction techniques, supported by available experimental data for phenolic compounds, to assist in the selection of the most suitable method for your specific application.

Comparison of Key Performance Metrics

The selection of an extraction method is a pivotal decision that influences recovery rates, purity, processing time, and environmental impact. This section provides a quantitative comparison of traditional and modern techniques for the extraction of phenolic compounds, including data on analytes structurally similar to this compound.

Extraction MethodTarget Analyte(s)MatrixRecovery Rate (%)ThroughputSolvent ConsumptionKey Findings
Liquid-Liquid Extraction (LLE) PhenolsAqueousVariable, typically 70-90%LowHighA well-established but often labor-intensive method with high solvent usage.[1]
Solid-Phase Extraction (SPE) Bisphenols and AlkylphenolsWater87.0 - 106.9%HighLow to ModerateOffers high recovery and selectivity with reduced solvent consumption compared to LLE.[2]
Microwave-Assisted Extraction (MAE) Phenol & Methylphenol IsomersSoil~95%HighModerateSignificantly reduces extraction time and can improve recovery rates.
Microwave-Assisted Extraction (MAE) Additives from PolyolefinsPolymer90 - 100%HighModerateDemonstrates high efficiency for solid matrices with short extraction times.[3]

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for phenolic compounds and can be adapted for this compound.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general procedure for the extraction of phenols from an aqueous sample.

Materials:

Procedure:

  • Sample Preparation: Acidify a 1 L aqueous sample to a pH < 2 with a suitable acid.

  • Extraction:

    • Transfer the acidified sample to a 2 L separatory funnel.

    • Add 60 mL of dichloromethane (DCM) to the funnel.

    • Shake vigorously for 2 minutes, venting frequently.

    • Allow the layers to separate and drain the lower organic layer into a collection flask.

    • Repeat the extraction twice more with fresh 60 mL portions of DCM.[1]

  • Drying: Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove residual water.[1]

  • Concentration: Concentrate the extract to 1 mL using a rotary evaporator or a gentle stream of nitrogen.[1]

  • Analysis: The concentrated extract is ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Solid-Phase Extraction (SPE) Protocol

This protocol is a general procedure for the extraction of alkylphenols from water samples.

Materials:

  • SPE cartridges (e.g., C18)

  • Acetonitrile

  • Methanol (B129727)

  • Deionized water

  • SPE manifold

  • UPLC-MS/MS system

Procedure:

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 5 mL of acetonitrile.

    • Equilibrate the cartridge with 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Elution: Elute the retained analytes with 5-10 mL of acetonitrile.

  • Analysis: The eluate can be directly analyzed or concentrated further before analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2]

Microwave-Assisted Extraction (MAE) Protocol

This protocol is a general procedure for the extraction of phenolic compounds from solid samples.

Materials:

  • Microwave extraction system with closed vessels

  • Extraction solvent (e.g., hexane-acetone mixture)

  • GC-FID system

Procedure:

  • Sample Preparation: A representative sample (e.g., 2-5 g of homogenized solid) is weighed into a microwave extraction vessel.

  • Solvent Addition: Add a specific volume of the extraction solvent (e.g., 30 mL of a 1:1 hexane-acetone mixture) to the vessel.

  • Extraction:

    • Seal the vessel and place it in the microwave extractor.

    • Program the instrument for a specific temperature (e.g., 100-120°C) and time (e.g., 10-20 minutes).

  • Cooling and Filtration: After the extraction program is complete, allow the vessel to cool to room temperature. Filter the extract to remove solid particles.

  • Analysis: The extract can be directly injected into a Gas Chromatography-Flame Ionization Detection (GC-FID) system for analysis.[4][5]

Visualizing the Workflow

To better understand the logical flow of the extraction and analysis processes, the following diagrams are provided.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Initial Sample Matrix (Aqueous or Solid) Pretreatment Pre-treatment (e.g., Acidification, Homogenization) Sample->Pretreatment LLE Liquid-Liquid Extraction Pretreatment->LLE Aqueous SPE Solid-Phase Extraction Pretreatment->SPE Aqueous MAE Microwave-Assisted Extraction Pretreatment->MAE Solid Drying Drying LLE->Drying Concentration Concentration SPE->Concentration MAE->Concentration Drying->Concentration Analysis Instrumental Analysis (GC-MS, UPLC-MS/MS) Concentration->Analysis

Caption: Generalized workflow for the extraction and analysis of this compound.

Decision_Pathway node_rect node_rect start Start: Method Selection matrix Sample Matrix? start->matrix throughput High Throughput Needed? matrix->throughput Aqueous mae Microwave-Assisted Extraction matrix->mae Solid solvent Minimize Solvent Usage? throughput->solvent Yes lle Liquid-Liquid Extraction throughput->lle No solvent->lle No spe Solid-Phase Extraction solvent->spe Yes

Caption: Decision pathway for selecting a suitable extraction method.

References

Safety Operating Guide

Proper Disposal of 3-Ethyl-5-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 3-Ethyl-5-methylphenol are critical for ensuring laboratory safety and environmental protection. This compound presents multiple hazards, including acute toxicity, skin and eye irritation, and significant environmental risk.[1][2] Adherence to established protocols and regulatory requirements is essential for the safe handling and disposal of this chemical waste. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its hazards and to use appropriate Personal Protective Equipment (PPE).[3] Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] An emergency eyewash station and safety shower must be readily accessible.[2][4]

Table 1: Hazard Classification and Required Personal Protective Equipment (PPE)

Hazard ClassificationDescriptionRequired PPE
Acute Toxicity Harmful if swallowed.[1]Chemical-resistant gloves (e.g., Butyl rubber, Neoprene), lab coat, and eye/face protection.[2]
Skin Corrosion/Irritation Causes skin irritation.[1]Chemical-resistant gloves, lab coat, and eye/face protection.[2][3]
Serious Eye Damage/Irritation Causes serious eye damage.[1]Tightly fitting safety goggles or a full-face shield.[4]
Respiratory Irritation May cause respiratory irritation.[1]Handle in a well-ventilated area or chemical fume hood.[3]
Environmental Hazards Very toxic to aquatic life.[1]Prevent entry into drains or the environment.[2][3]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste in accordance with all local, state, and federal regulations.[2][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7][8][9]

Waste Identification and Segregation
  • Identify Waste: All materials contaminated with this compound must be treated as hazardous waste. This includes the pure substance, solutions, reaction mixtures, and contaminated lab supplies such as gloves, absorbent paper, and pipette tips.[2][10]

  • Segregate Waste: Do not mix this compound waste with other incompatible waste streams. It should be collected separately to avoid dangerous reactions.[4]

Waste Collection and Container Management
  • Select a Compatible Container: Collect liquid waste in a designated, leak-proof container with a secure, screw-on cap.[10] The container must be chemically compatible with phenols. Plastic containers are often preferred over glass to minimize the risk of breakage.[6][9]

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[10][11] This prevents the release of vapors and reduces the risk of spills.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a lab tray or bin, to contain any potential leaks or spills.[10] The secondary container should be capable of holding 110% of the volume of the primary container.[10]

Labeling Hazardous Waste

Proper labeling is a critical compliance step. The label must contain specific information to ensure safe handling and disposal.[6]

  • Label Contents: Clearly label the container with the words "Hazardous Waste".[6][11]

  • Identify Chemicals: List the full chemical name, "this compound," and all other constituents in the container. Do not use abbreviations or chemical formulas.[6]

  • Indicate Hazards: Mark the appropriate hazard pictograms (e.g., corrosive, toxic, environmental hazard).[6]

  • Provide Contact Information: Include the name of the Principal Investigator and the laboratory location (building and room number).[6]

  • Date of Accumulation: Record the date when the first drop of waste was added to the container.[6]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[2][9]

  • Accumulation Limits: Be aware of accumulation limits. While regulations can vary, a common limit is 55 gallons per waste stream. Hazardous waste must be collected within 90 days of the accumulation start date.[10]

Requesting Disposal and Pickup
  • Follow Institutional Procedures: Adhere to your institution's specific procedures for requesting a hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department and submitting a completed hazardous waste form.[6][7]

  • Prepare for Pickup: Ensure all containers are properly labeled, sealed, and that the exterior is clean and free of contamination before the scheduled pickup.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated (this compound) identify 1. Identify & Segregate Waste start->identify container 2. Select Compatible Container (Leak-proof, Lidded) identify->container label 3. Label Container - 'Hazardous Waste' - Full Chemical Name - Hazards & Date container->label store 4. Store in SAA (At/Near Point of Generation) label->store check_full Container Full or Time Limit Reached? store->check_full Accumulate Waste check_full->store No request 5. Request EHS Pickup (Submit Paperwork) check_full->request Yes pickup EHS Collects Waste for Final Disposal request->pickup

Caption: Workflow for the compliant disposal of this compound waste.

References

Personal protective equipment for handling 3-Ethyl-5-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Ethyl-5-methylphenol, a compound that requires careful management due to its potential hazards.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and can result in serious eye damage. Additionally, it may cause respiratory irritation.[1] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes and vapors that can cause serious eye damage.[1][2]
Hand Protection Double gloving with neoprene or butyl rubber gloves is recommended. For incidental contact with dilute solutions, thicker nitrile gloves (≥8 mil) may be used.[1][3][4][5]Provides a barrier against skin contact, which can cause irritation and absorption of the chemical.[1] Nitrile gloves offer limited protection and should be changed immediately upon contact.[3][4]
Body Protection A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes. For significant splash potential, a butyl rubber or neoprene apron is recommended.[1][2]Minimizes skin exposure from accidental spills and splashes.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas.Protects the respiratory tract from potentially irritating vapors.[2]

Quantitative Data Summary

Understanding the physicochemical properties of this compound is crucial for safe handling and experiment planning.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₂OPubChem
Molecular Weight 136.19 g/mol PubChem[1]
Appearance SolidPubChem[1]
Melting Point 54 °CPubChem[1]
Solubility in Water 2.32 mg/mL at 25 °CPubChem[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key stages for safe handling.

Figure 1. Experimental Workflow for Safe Handling receiving Receiving and Unpacking - Inspect container for damage. - Wear appropriate PPE. storage Storage - Store in a cool, dry, well-ventilated area. - Keep away from incompatible materials (strong oxidizing agents). - Store in a tightly sealed, properly labeled container. receiving->storage handling Handling and Dispensing - Work in a certified chemical fume hood. - Use the smallest practical quantity. - Avoid generating dust or aerosols. storage->handling experiment Experimental Use - Maintain PPE throughout the experiment. - Ensure secondary containment is in place. handling->experiment waste_collection Waste Collection - Segregate waste containing this compound. - Use designated, labeled, and sealed waste containers. experiment->waste_collection disposal Disposal - Treat as hazardous waste. - Follow institutional and local regulations for disposal, typically via incineration. waste_collection->disposal

Figure 1. Experimental Workflow for Safe Handling

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and appropriate responses to mitigate harm.

A prompt and coordinated response is critical in the event of a chemical spill. The following flowchart details the necessary steps.

Figure 2. Chemical Spill Response Workflow spill Spill Occurs alert Alert Personnel and Evacuate Area (if necessary) spill->alert ppe Don Appropriate PPE - Double gloves (butyl rubber/neoprene) - Safety goggles/face shield - Lab coat/apron alert->ppe contain Contain the Spill - Use absorbent materials (vermiculite, sand). - Work from the outside in. ppe->contain cleanup Clean Up Spill - Collect absorbed material with non-sparking tools. - Place in a labeled, sealed hazardous waste container. contain->cleanup decontaminate Decontaminate the Area - Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. cleanup->decontaminate dispose Dispose of Waste - All contaminated materials are hazardous waste. decontaminate->dispose

Figure 2. Chemical Spill Response Workflow

Immediate first aid is crucial in case of exposure.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Skin Contact - Immediately remove contaminated clothing.[6][7][8] - Flush the affected area with copious amounts of water for at least 15 minutes.[6][7][9] - After initial water flushing, apply polyethylene (B3416737) glycol (PEG 300 or 400) to the affected area and continue to wipe gently.[3][7][8] - Seek immediate medical attention.[6][7]
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] - Remove contact lenses if present and easy to do.[8] - Seek immediate medical attention.[6][7][8]
Inhalation - Move the person to fresh air.[6][9] - If not breathing, give artificial respiration. - Seek immediate medical attention.[9]
Ingestion - Do NOT induce vomiting.[9] - If the person is conscious, rinse their mouth with water and give them water to drink.[9] - Seek immediate medical attention.[9]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and empty containers should be collected in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and labeled container. Do not pour down the drain.[10][11]

  • Disposal Method: The primary recommended method for the disposal of phenol (B47542) waste is incineration at a licensed chemical disposal facility.[11][12] Follow all institutional, local, and national regulations for hazardous waste disposal.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-5-methylphenol
Reactant of Route 2
Reactant of Route 2
3-Ethyl-5-methylphenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.